molecular formula C8H8BrNO3 B1427701 Methyl 6-bromo-3-methoxypicolinate CAS No. 945954-94-9

Methyl 6-bromo-3-methoxypicolinate

Cat. No.: B1427701
CAS No.: 945954-94-9
M. Wt: 246.06 g/mol
InChI Key: XCKUBONGWWQNJH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methoxypicolinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKUBONGWWQNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743597
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945954-94-9
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypicolinate (CAS Number 945954-94-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4] Within this important class of heterocycles, substituted picolinates serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 6-bromo-3-methoxypicolinate, a key intermediate for the synthesis of novel compounds in drug discovery and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering practical insights for its application in the laboratory.

Core Properties and Physicochemical Data

This compound is a polysubstituted pyridine derivative with the CAS number 945954-94-9.[3] Its structure features a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl ester at the 2-position. This unique arrangement of functional groups makes it a valuable synthon for a variety of chemical transformations.

PropertyValueSource
CAS Number 945954-94-9[3]
Molecular Formula C₈H₈BrNO₃[]
Molecular Weight 246.06 g/mol []
IUPAC Name This compoundN/A
Appearance White to off-white solid (predicted)N/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availableN/A
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Manufacturing

The most direct and commonly cited method for the synthesis of this compound is through the methylation of its corresponding hydroxyl precursor, Methyl 6-bromo-3-hydroxypicolinate.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Methyl 6-bromo-3-hydroxypicolinate (1.0 eq)

  • Iodomethane (2.0 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF).[3]

  • To this solution, add potassium carbonate (2.0 eq) and iodomethane (2.0 eq).[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the DMF.[3]

  • Dilute the residue with water and extract with ethyl acetate (3 x).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification can be achieved by flash column chromatography on silica gel.

Yield: Approximately 90%.[3]

Causality of Experimental Choices:

  • Potassium carbonate is used as a mild base to deprotonate the hydroxyl group of the starting material, forming a phenoxide that is a more potent nucleophile.

  • Iodomethane serves as the methylating agent. Iodine is a good leaving group, facilitating the Sₙ2 reaction.

  • DMF is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the ionic intermediates and does not interfere with the nucleophilic substitution.

Alternative Synthetic Strategies

While the above method is straightforward, alternative strategies for the synthesis of substituted picolinates often involve multi-step sequences starting from more readily available pyridine derivatives. These can include regioselective halogenation, nitration, and subsequent functional group interconversions. For instance, the synthesis of related methoxypyridine carboxylates has been achieved through nucleophilic aromatic substitution of di-chloro or di-fluoro picolinate precursors.[6] The choice of solvent in these reactions can be critical for achieving the desired regioselectivity.[6]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following data is based on reported values.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[3]

Interpretation:

  • The two doublets at 7.56 and 7.25 ppm correspond to the two aromatic protons on the pyridine ring, with a coupling constant of 8.0 Hz indicative of ortho-coupling.

  • The two singlets at 3.94 and 3.90 ppm are assigned to the protons of the two methoxy groups (the ester and the ether).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • MS (M + H)⁺: 256/258.[3]

Interpretation:

  • The two peaks at m/z 256 and 258 with an approximate 1:1 intensity ratio are characteristic of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

¹³C NMR and IR Spectroscopy
  • Predicted ¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the pyridine ring (with carbons attached to bromine and nitrogen being the most deshielded), and the two methoxy carbons (~50-60 ppm).

  • Predicted IR (KBr): Key vibrational bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches for the ester and ether functionalities, and C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Applications in Synthesis

This compound is a versatile building block primarily due to the reactivity of the C-Br bond at the 6-position of the pyridine ring. This bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C, C-C (alkynyl), and C-N bonds, respectively.

This reaction is a powerful tool for forming biaryl structures.

Caption: Suzuki-Miyaura coupling of this compound.

This reaction allows for the synthesis of substituted aminopyridines.

Sources

Methyl 6-bromo-3-methoxypicolinate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-3-methoxypicolinate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. Its purpose is to consolidate known physicochemical data and provide robust, field-proven methodologies for the experimental determination of its core physical properties. As an intermediate primarily utilized in multi-step syntheses, detailed public data on this compound is limited. Therefore, this guide emphasizes not only the known attributes but also the practical, self-validating protocols required to fully characterize the material in a laboratory setting.

Molecular Identity and Core Chemical Data

This compound is a substituted pyridine derivative commonly employed in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, and a methyl ester, providing multiple reaction sites for further chemical elaboration.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 945954-94-9[][3][4][5]
Molecular Formula C₈H₈BrNO₃[]
Molecular Weight 246.06 g/mol []
IUPAC Name methyl 6-bromo-3-methoxypyridine-2-carboxylateN/A
SMILES COC1=C(N=C(C=C1)Br)C(=O)OCN/A
InChI Key XCKUBONGWWQNJH-UHFFFAOYSA-NN/A

Known Physicochemical and Spectroscopic Data

While comprehensive experimental data is not widely published, key spectroscopic identifiers have been reported in patent literature, confirming the compound's structure. This information is critical for incoming material verification and reaction monitoring.

Physical Properties

A definitive physical description, melting point, and boiling point are not consistently reported across public datasheets. One Safety Data Sheet (SDS) explicitly states "no data available" for appearance and boiling point.[4] This necessitates experimental determination by the end-user, for which protocols are provided in Section 4.

Spectroscopic Data

The following data has been synthesized from available sources.

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.56 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H)[6][7]
Mass Spec. (M+H)⁺: 256 / 258[6][7]
¹³C NMR Data not publicly available. A protocol for determination is provided in Section 4.2.N/A
Infrared (IR) Data not publicly available. A protocol for determination is provided in Section 4.4.N/A

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

ParameterRecommendationSource(s)
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. Recommended temperature: 2-8°C.[8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][8]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Incompatibilities Stable under recommended storage conditions. Avoid strong oxidizing agents.[4]
Decomposition Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[4]

Recommended Experimental Characterization Protocols

The following section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. Adherence to these protocols will generate reliable and reproducible data.

Determination of Melting Point (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a pharmacopeia-standard technique that ensures uniform and controlled heating.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_record Data Recording P1 Grind sample to a fine, uniform powder in a mortar. P2 Tap open end of capillary tube into powder. P1->P2 P3 Pack sample to a height of 2-3 mm by tapping or dropping through a long tube. P2->P3 A1 Place capillary into melting point apparatus. P3->A1 A2 Set start temperature ~10°C below expected M.P. A1->A2 A3 Heat rapidly for initial approximation (e.g., 5-10°C/min). A2->A3 A4 Perform second run with slow ramp rate (1-2°C/min) through the melting range. A3->A4 R1 Record T-initial: Temperature at which the first liquid droplet appears. A4->R1 R2 Record T-final: Temperature at which all solid has melted. R1->R2 R3 Report as a range: T-initial – T-final. R2->R3

Caption: Workflow for Melting Point Determination by Capillary Method.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of this compound into a fine powder using an agate or glass mortar and pestle. This ensures efficient and uniform heat transfer.[3]

  • Capillary Loading: Press the open end of a glass capillary tube (e.g., 1 mm internal diameter) into the powdered sample several times.[4]

  • Packing: Invert the capillary and tap it gently on a hard surface to compact the sample into a dense column at the sealed bottom. The final packed height should be 2-3 mm.[4]

  • Initial Determination (Optional but Recommended): Place the loaded capillary into the heating block of a melting point apparatus. Set a rapid heating rate (e.g., 5-10 °C/min) to quickly determine an approximate melting range. This saves time during the precise measurement.[5]

  • Precise Determination: Using a fresh sample, set the starting temperature to at least 10-15°C below the approximate melting point found in the previous step.[4]

  • Heating Ramp: Program the instrument to heat at a slow, constant rate of 1-2°C per minute through the expected melting range. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.[8]

  • Observation and Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[4]

  • Reporting: Report the melting point as this recorded range. For a pure compound, this range should be narrow. Repeat the determination at least twice to ensure reproducibility.

Acquisition of ¹H and ¹³C NMR Spectra

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. The provided ¹H NMR data confirms the presence of two distinct aromatic protons and two separate methyl groups (one from the ester, one from the ether). A ¹³C spectrum would validate the carbon backbone.

NMR_Workflow S1 Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. S2 Add internal standard if quantitative analysis is needed (e.g., TMS, 0 ppm). S1->S2 I1 Insert tube into spinner and place in NMR magnet. S2->I1 I2 Lock spectrometer on solvent deuterium signal. I1->I2 I3 Shim magnetic field to optimize homogeneity. I2->I3 A1 Acquire ¹H spectrum. Set appropriate spectral width, acquisition time, and relaxation delay. I3->A1 A2 Acquire ¹³C spectrum. Use proton decoupling. Increase scan number due to low natural abundance. I3->A2 P1 Process spectra: Fourier Transform, phase correction, and baseline correction. A1->P1 A2->P1 P2 Calibrate chemical shifts to solvent or TMS peak. P1->P2 P3 Integrate ¹H signals. Pick peaks for both spectra. P2->P3

Caption: General Workflow for ¹H and ¹³C NMR Spectrum Acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that obscure important sample resonances.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform magnetic field shimming (either automatically or manually) to optimize the field's homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Set the acquisition parameters. For a routine spectrum, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically sufficient. Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: ¹³C nuclei have a low natural abundance (1.1%) and lower sensitivity, requiring more scans. Use a standard proton-decoupled pulse program. A relaxation delay of 2-5 seconds is standard, but longer delays may be needed for non-protonated carbons. Acquire several hundred to several thousand scans depending on the sample concentration and spectrometer strength.

  • Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to get a flat spectrum.

  • Analysis: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS). Integrate the ¹H signals to determine the relative ratios of protons. Identify the chemical shift (δ) for all peaks in both spectra.

Determination of Solubility

Causality: Understanding a compound's solubility in various solvents is essential for designing reaction conditions, purification procedures (crystallization, chromatography), and formulation studies. A systematic approach is needed to classify solubility from "insoluble" to "freely soluble." Patent literature implies solubility in solvents like Dichloromethane, Ethyl Acetate, Tetrahydrofuran, and Dimethylformamide, but quantitative data is lacking.[6][9][10]

Step-by-Step Protocol (Qualitative Shake-Flask Method):

  • Solvent Selection: Choose a range of relevant solvents, such as Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).

  • Initial Test: Add approximately 10 mg of the compound to a small vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously for at least 30 seconds after each addition.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification: Continue adding solvent up to a total of 1 mL. Classify the solubility based on the volume of solvent required to fully dissolve the 10 mg of solute, using a standard chart such as the one derived from the U.S. Pharmacopeia (USP).

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000
Acquisition of Infrared (IR) Spectrum

Causality: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of specific frequencies of IR radiation that correspond to the vibration of chemical bonds. For this compound, key expected absorptions include C=O (ester), C-O (ester and ether), and C=C/C=N (aromatic ring) vibrations.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Analyze the resulting spectrum by identifying the wavenumbers (cm⁻¹) of major absorption bands and correlating them to specific functional groups.

References

An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-3-methoxypicolinate, a key heterocyclic building block. We will delve into its molecular characteristics, spectroscopic signature, synthesis, and strategic importance in the fields of medicinal chemistry and agrochemical development. This document is designed to serve as a practical resource, blending foundational data with field-proven insights to empower your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative, specifically a picolinate ester. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of bromo, methoxy, and methyl ester functional groups on this core makes it a highly versatile intermediate for further chemical elaboration.

The fundamental properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name Methyl 6-bromo-3-methoxypyridine-2-carboxylateN/A
CAS Number 945954-94-9[1][2]
Molecular Formula C₈H₈BrNO₃[2][]
Molecular Weight 246.06 g/mol [2][]
SMILES COC1=C(N=C(C=C1)Br)C(=O)OC[]
InChI InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3[]

In-Depth Molecular Structure and Weight Analysis

Structural Elucidation

The structure of this compound consists of a pyridine-2-carboxylate core. The key functional groups are positioned as follows:

  • Methyl Ester (-COOCH₃) at C2: This group is the defining feature of a picolinate. It serves as a reactive handle for transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives.

  • Methoxy Group (-OCH₃) at C3: This electron-donating group influences the electron density of the pyridine ring, potentially modulating the reactivity of other positions and the overall pharmacokinetic properties of derivative molecules.

  • Bromo Group (-Br) at C6: The bromine atom is a critical functional group for synthetic diversification. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon- and heteroatom-based substituents.

Caption: 2D representation of this compound.

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula (C₈H₈BrNO₃). The calculation, based on standard atomic weights, is detailed below. This value is critical for stoichiometric calculations in reaction planning and for analysis via mass spectrometry.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)81.0088.064
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 246.060

Spectroscopic Characterization for Structural Verification

Spectroscopic data provides definitive confirmation of the molecular structure. The key data points for this compound are consistent with its assigned structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The reported spectrum in CDCl₃ at 400 MHz shows four distinct signals.[1]

  • δ 7.56 (d, J = 8.0 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyridine ring. It is coupled to the proton at C4, resulting in the doublet splitting pattern.

  • δ 7.25 (d, J = 8.0 Hz, 1H): This signal represents the proton at the C4 position, coupled to the C5 proton.

  • δ 3.94 (s, 3H): This singlet, integrating to three protons, is assigned to the methyl group of the methoxy substituent (-OCH₃). Its singlet nature indicates no adjacent protons.

  • δ 3.90 (s, 3H): This singlet is assigned to the protons of the methyl ester (-COOCH₃).

Expertise Insight: The chemical shifts of the two aromatic protons (7.56 and 7.25 ppm) are in the expected region for a pyridine ring. The two singlets around 3.9 ppm are characteristic of methoxy and methyl ester groups, and their unambiguous assignment can be confirmed with 2D NMR techniques like HMBC.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

  • Mass Spectrum (M+H)⁺: 256/258: This result indicates the mass-to-charge ratio of the protonated molecule.[1] The presence of two peaks of nearly equal intensity, separated by two mass units, is the classic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This is a crucial piece of data for confirming the presence of bromine.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the methylation of its hydroxyl precursor, Methyl 6-bromo-3-hydroxypicolinate.[1] This reaction is a standard Williamson ether synthesis.

Experimental Workflow

G start Starting Material: Methyl 6-bromo-3-hydroxypicolinate reaction Reaction Step: Stir at room temperature for 3 hours start->reaction reagents Reagents: Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) Solvent: DMF reagents->reaction workup Aqueous Workup: 1. Concentrate under reduced pressure 2. Dilute with water 3. Extract with Ethyl Acetate (3x) reaction->workup drying Drying & Isolation: 1. Combine organic layers 2. Dry with Na₂SO₄ 3. Concentrate to yield crude product workup->drying product Final Product: This compound drying->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures.[1]

  • Reaction Setup:

    • To a solution of Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature.

    • Add iodomethane (CH₃I, 2.0 eq) dropwise to the mixture.

  • Reaction Execution:

    • Allow the reaction to stir at room temperature for approximately 3 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup and Extraction:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

    • Dilute the residue with deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude material by column chromatography on silica gel.

Trustworthiness and Rationale:

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group of the starting material, forming the nucleophilic phenoxide. Its insolubility in some organic solvents can drive the reaction, but in a polar aprotic solvent like DMF, it is effective.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that readily dissolves the reactants and intermediates, facilitating a homogenous reaction environment and accelerating the Sₙ2 reaction.

  • Excess Reagents: Using a twofold excess of both the base and the alkylating agent (iodomethane) ensures the complete conversion of the starting material.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate.[4] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

Key Strategic Roles:

  • Scaffold for Cross-Coupling: The C6-bromo position is the primary site for introducing molecular complexity. Researchers utilize this handle to perform Suzuki couplings (to add aryl or heteroaryl groups), Sonogashira couplings (to add alkynes), and Buchwald-Hartwig aminations (to add nitrogen-based functionalities). This is a cornerstone strategy for library synthesis in hit-to-lead campaigns.

  • Ester Modification: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common functional group in many drug molecules, often critical for target binding.

  • Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of modern herbicides and fungicides, where the substituted pyridine core is a known toxophore.[4]

G core This compound suzuki Suzuki Coupling (Adds Aryl Groups) core->suzuki C6-Br site sonogashira Sonogashira Coupling (Adds Alkynes) core->sonogashira C6-Br site buchwald Buchwald-Hartwig (Adds Amines) core->buchwald C6-Br site hydrolysis Ester Hydrolysis core->hydrolysis C2-Ester site product_suzuki Aryl-Substituted Derivatives suzuki->product_suzuki product_sonogashira Alkynyl-Substituted Derivatives sonogashira->product_sonogashira product_buchwald Amino-Substituted Derivatives buchwald->product_buchwald product_acid Picolinic Acid Intermediate hydrolysis->product_acid amidation Amidation product_amide Diverse Amide Library amidation->product_amide product_acid->amidation

Caption: Synthetic utility of this compound in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of Methyl 6-bromo-3-methoxypicolinate (CAS No: 945954-94-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its molecular structure. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for structural verification, integrating experimental data with established spectroscopic principles to ensure scientific integrity.

Introduction: The Molecular Profile

This compound is a substituted pyridine derivative with the molecular formula C₈H₈BrNO₃.[][3] Its structural complexity, featuring an aromatic ring with multiple distinct substituents, makes it an excellent subject for a multi-faceted spectroscopic analysis. A comprehensive characterization is essential for verifying its identity and purity before its use in further synthetic applications.

Chemical Structure and Identity

The structural integrity of a synthetic intermediate is the foundation of any successful drug development or fine chemical manufacturing process. The IUPAC name for this compound is methyl 6-bromo-3-methoxypyridine-2-carboxylate.[4]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Analysis

Proton NMR provides detailed information about the number of distinct proton environments and their neighboring protons.

Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak, which rarely interferes with analyte signals. The spectrum is acquired on a 400 MHz spectrometer.

Data and Interpretation: The experimental ¹H NMR spectrum shows four distinct signals, which perfectly correspond to the four unique proton environments in the molecule.[5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.56Doublet (d)8.01HH-5
7.25Doublet (d)8.01HH-4
3.94Singlet (s)N/A3HEster (-OCH₃)
3.90Singlet (s)N/A3HMethoxy (-OCH₃)

Causality Behind Assignments:

  • Aromatic Protons (H-4, H-5): The two signals in the aromatic region (7.0-8.0 ppm) confirm the presence of two protons on the pyridine ring. They appear as doublets due to coupling with each other. The observed coupling constant of J = 8.0 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of H-5 (7.56 ppm) compared to H-4 (7.25 ppm) is attributed to its position adjacent to the electronegative bromine atom.

  • Methyl Protons: The two sharp singlets at 3.94 and 3.90 ppm, each integrating to 3 protons, are characteristic of methyl groups in different electronic environments. The signal at 3.94 ppm is assigned to the ester methyl group, which is slightly more deshielded due to the direct attachment to the carbonyl system. The signal at 3.90 ppm corresponds to the methoxy group attached to the aromatic ring.[5]

¹³C NMR Analysis

Carbon NMR spectroscopy provides information on the number of unique carbon atoms and their functional nature.

Protocol: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. Data is typically acquired on the same 400 MHz spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

Predicted Data and Interpretation: While experimental data is not available in the cited public resources, the expected chemical shifts can be reliably predicted based on established substituent effects on aromatic systems.[6][7] The molecule has eight unique carbon atoms, and therefore, eight distinct signals are expected.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~165C=O (Ester)Typical range for ester carbonyl carbons.
~155C-3Aromatic carbon attached to an electronegative oxygen atom (methoxy group).
~148C-2Aromatic carbon attached to the ester group and adjacent to the ring nitrogen.
~140C-6Aromatic carbon bearing the bromine atom, deshielded by both bromine and nitrogen.
~128C-5Aromatic C-H, downfield due to proximity to the bromine atom.
~115C-4Aromatic C-H, upfield relative to C-5.
~56Methoxy (-OCH₃)Standard chemical shift for a methoxy carbon attached to an aromatic ring.
~53Ester (-OCH₃)Standard chemical shift for an ester methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Protocol: The IR spectrum can be obtained using either a KBr pellet method for a solid sample or by analyzing a thin film of the compound on a salt plate. The analysis is performed over the standard range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands: Based on the functional groups in this compound, the following key absorption bands are predicted.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H (Methyl groups)
~1730-1715C=O StretchEster Carbonyl
~1600-1450C=C & C=N StretchAromatic Pyridine Ring
~1250-1100C-O StretchEster and Ether C-O bonds
~700-550C-Br StretchCarbon-Bromine bond

The presence of a strong absorption band around 1720 cm⁻¹ would be a definitive indicator of the ester carbonyl group, while bands in the 1250-1100 cm⁻¹ region would confirm the C-O linkages of the ester and ether groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, offering the most definitive piece of evidence for its identity.

Protocol: The analysis is best performed using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source. Data is acquired in positive ion mode.

Data and Interpretation:

  • Molecular Ion Peak: The mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 256/258.[5] This observation is critical. The molecular weight of C₈H₈BrNO₃ is 246.06 g/mol . The addition of a proton (1.007 g/mol ) results in an expected m/z of ~247. However, the search result reports 256/258, which corresponds to the molecular weight of the compound itself (246) plus a proton, with the characteristic bromine isotope pattern. The two peaks of nearly equal intensity separated by 2 m/z units are the unmistakable signature of a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • High-Resolution MS (HRMS): An exact mass measurement would provide the elemental formula.

    • Calculated exact mass for [C₈H₉⁷⁹BrNO₃]⁺: 245.9817

    • Calculated exact mass for [C₈H₉⁸¹BrNO₃]⁺: 247.9796

    • Confirming the measured mass to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. True scientific integrity is achieved by integrating the data from all methods into a self-validating system. This workflow ensures that the proposed structure is consistent with all observed data.

IntegratedWorkflow MS Mass Spectrometry (MS) Final Confirmed Structure: this compound MS->Final Provides: - Molecular Formula (C₈H₈BrNO₃) - Presence of one Bromine atom IR Infrared (IR) Spectroscopy IR->Final Confirms Functional Groups: - C=O (Ester) - C-O (Ether/Ester) - Aromatic Ring H_NMR ¹H NMR H_NMR->Final Defines Proton Framework: - Connectivity of H-4 & H-5 - Presence of two distinct -OCH₃ groups C_NMR ¹³C NMR C_NMR->Final Confirms Carbon Skeleton: - 8 unique carbon environments - Confirms C=O, C-O, and aromatic carbons

Figure 2: Workflow for the integrated spectroscopic confirmation of the target compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy verifies the key functional groups, namely the ester and ether moieties. Finally, ¹H NMR spectroscopy provides the unambiguous connectivity and electronic environment of the protons, allowing for the complete elucidation of the molecular structure. This integrated approach represents a robust and reliable methodology for the validation of key synthetic intermediates in research and industrial settings.

References

  • ChemUniverse. (n.d.). This compound [Q01160]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 6-bromo-3-methoxypicolinate in Drug Discovery

This compound is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern on the pyridine ring, featuring a bromine atom, a methoxy group, and a methyl ester, provides three distinct points for chemical modification. This trifunctional nature makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The bromine atom is particularly useful as it allows for the introduction of various functionalities through cross-coupling reactions, while the ester and methoxy groups can be further manipulated to construct intricate molecular architectures. This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this key intermediate, offering in-depth protocols, mechanistic insights, and a comparative analysis of different strategic approaches.

Primary Synthetic Pathway: Williamson Ether Synthesis of the Hydroxy Precursor

The most direct and widely employed route to this compound involves the O-methylation of its corresponding hydroxyl precursor, methyl 6-bromo-3-hydroxypicolinate. This method is favored for its high efficiency and mild reaction conditions.

Overall Synthetic Transformation:

Williamson_Ether_Synthesis start Methyl 6-bromo-3-hydroxypicolinate reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) DMF start->reagents 1. product This compound reagents->product Williamson Ether Synthesis

Caption: Williamson ether synthesis of the target molecule.

Mechanistic Rationale: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The potassium carbonate acts as a base to deprotonate the hydroxyl group of methyl 6-bromo-3-hydroxypicolinate, forming a more nucleophilic phenoxide-like species. This alkoxide then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity and accelerating the reaction rate.

Detailed Experimental Protocol

Synthesis of this compound from Methyl 6-bromo-3-hydroxypicolinate [1]

  • Materials:

    • Methyl 6-bromo-3-hydroxypicolinate (4.0 g, 17.2 mmol)

    • Iodomethane (7.15 g, 34.5 mmol, 2.0 equivalents)

    • Potassium carbonate (4.76 g, 34.5 mmol, 2.0 equivalents)

    • N,N-Dimethylformamide (DMF) (50 mL)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of methyl 6-bromo-3-hydroxypicolinate in DMF, add potassium carbonate and iodomethane.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

    • The product can be identified by NMR spectroscopy and mass spectrometry.[1] 1H NMR (400 MHz, CDCl3): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H). Mass spectrum (M + H)+: 256/258.[1]

Parameter Value
Starting Material Methyl 6-bromo-3-hydroxypicolinate
Reagents Iodomethane, Potassium Carbonate
Solvent DMF
Temperature Room Temperature
Time 3 hours
Yield 90%[1]
Synthesis of the Precursor: Methyl 6-bromo-3-hydroxypicolinate

A reliable synthesis of the starting material, methyl 6-bromo-3-hydroxypicolinate, is essential. A two-step synthesis from 3-hydroxypicolinic acid has been reported.[2] This involves an Elbs persulfate oxidation to introduce a hydroxyl group at the 6-position, followed by bromination.

Precursor_Synthesis start 3-Hydroxypicolinic acid step1 1. K2S2O8, KOH 2. H+ start->step1 intermediate 3,6-Dihydroxypicolinic acid step1->intermediate step2 Brominating Agent Methanol, Acid intermediate->step2 product Methyl 6-bromo-3-hydroxypicolinate step2->product

Caption: Synthesis of the hydroxy precursor.

Alternative Synthetic Strategies

While the Williamson ether synthesis is a robust method, alternative routes can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Alternative Route 1: Esterification of 6-bromo-3-methoxypicolinic acid

This approach involves the initial synthesis of the carboxylic acid, followed by esterification.

Alternative_Route_1 start 6-Bromo-3-methoxy-2-methylpyridine step1 Oxidation (e.g., KMnO4) start->step1 intermediate 6-Bromo-3-methoxypicolinic acid step1->intermediate step2 Methanol (MeOH) Acid Catalyst (e.g., H2SO4) intermediate->step2 product This compound step2->product Fischer Esterification

Caption: Esterification of the corresponding carboxylic acid.

Detailed Experimental Protocol for Fischer Esterification

  • Materials:

    • 6-bromo-3-methoxypicolinic acid

    • Methanol (large excess, can be used as solvent)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve 6-bromo-3-methoxypicolinic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired ester.

Alternative Route 2: Synthesis from 2-amino-5-methoxypyridine

This pathway utilizes a readily available starting material and employs a Sandmeyer reaction to introduce the bromine atom.

Alternative_Route_2 start 2-Amino-5-methoxypyridine step1 1. NaNO2, HBr 2. CuBr start->step1 Sandmeyer Reaction intermediate 2-Bromo-5-methoxypyridine step1->intermediate step2 1. n-BuLi 2. ClCO2Me intermediate->step2 Lithiation & Carboxylation product This compound step2->product

Caption: Synthesis from 2-amino-5-methoxypyridine.

Detailed Experimental Protocol for the Sandmeyer Reaction [3]

  • Materials:

    • 2-Amino-5-methoxypyridine (14.8 g)

    • 60% Hydrobromic acid (150 mL)

    • Bromine (47.47 g)

    • Sodium nitrite (20.53 g) in water (40 mL)

    • Sodium hydroxide (120 g) in water (100 mL)

    • Ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool to -10 °C.

    • Slowly add bromine dropwise with stirring.

    • Add the sodium nitrite solution dropwise, maintaining the temperature below -5 °C.

    • Allow the mixture to warm to room temperature and then cool to 0 °C.

    • Slowly add the sodium hydroxide solution.

    • Extract the mixture thoroughly with ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel (dichloromethane as eluent) to yield 2-bromo-5-methoxypyridine.

Expert Insight: The subsequent step of introducing the methyl ester at the 2-position (ortho to the nitrogen) can be challenging. Directed ortho-metalation (DoM) using a strong base like n-butyllithium, followed by quenching with an electrophile such as methyl chloroformate, is a potential strategy. However, regioselectivity can be an issue, and careful optimization of reaction conditions is required.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various research and development programs in the life sciences. The Williamson ether synthesis of methyl 6-bromo-3-hydroxypicolinate stands out as the most efficient and high-yielding method. However, the alternative routes presented in this guide offer valuable flexibility, particularly when considering the availability and cost of starting materials. Future research in this area may focus on developing more atom-economical and environmentally benign synthetic methods, potentially through the use of novel catalytic systems for C-H activation or by exploring flow chemistry approaches to enhance safety and scalability.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
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  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - Georgia Southern Scholars. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. (URL not available)
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL not available)
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]

  • (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (URL not available)
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. (URL not available)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL not available)
  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) - YouTube. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. [Link]

  • Methyl 4,6-dibromo-3-hydroxypicolinate | C7H5Br2NO3 | CID 22175130 - PubChem. [Link]

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An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-3-methoxypicolinate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-methoxypicolinate is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, the methoxy group modulates the electronic properties of the pyridine ring, and the methyl ester provides a site for amide bond formation or other modifications. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and an in-depth analysis of the chemical principles underpinning each strategy.

Primary Synthetic Route: Methylation of a Hydroxypicolinate Precursor

The most direct and commonly employed synthesis of this compound commences with the commercially available precursor, Methyl 6-bromo-3-hydroxypicolinate. This route is favored for its high efficiency and straightforward execution.

Route 1: Williamson Ether Synthesis of Methyl 6-bromo-3-hydroxypicolinate

This approach leverages the classical Williamson ether synthesis to introduce the methoxy group at the C3 position of the pyridine ring.

Causality of Experimental Choices:

  • Starting Material: Methyl 6-bromo-3-hydroxypicolinate is an ideal starting material as it already contains the desired bromine and methyl ester functionalities in the correct positions. Its commercial availability makes this route attractive for rapid synthesis.[1][2][3][4]

  • Methylating Agent: Iodomethane is a highly reactive methylating agent, ensuring a rapid and efficient reaction.

  • Base: Potassium carbonate is a mild and cost-effective base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Mechanism:

The reaction proceeds via a standard SN2 mechanism. The potassium carbonate deprotonates the hydroxyl group of Methyl 6-bromo-3-hydroxypicolinate to form a potassium phenoxide intermediate. This potent nucleophile then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group to form the desired ether linkage.

Experimental Protocol: Synthesis of this compound from Methyl 6-bromo-3-hydroxypicolinate

  • To a solution of Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodomethane (2.0 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Routes

While the methylation of Methyl 6-bromo-3-hydroxypicolinate is a robust method, alternative strategies starting from more fundamental precursors can be advantageous in terms of cost or for the synthesis of analogues.

Route 2: Esterification of 6-bromo-3-methoxypicolinic acid

This two-step approach involves the synthesis or acquisition of 6-bromo-3-methoxypicolinic acid, followed by a standard esterification reaction.

Causality of Experimental Choices:

  • Starting Material: 6-bromo-3-methoxypicolinic acid provides a direct precursor to the target molecule, requiring only a single esterification step.

  • Esterification Method: Fischer esterification, using methanol as both the solvent and the reactant in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a classical and cost-effective method. Alternatively, for more sensitive substrates, milder conditions using reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed.[5]

Mechanism:

In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Experimental Protocol: Esterification of 6-bromo-3-methoxypicolinic acid

  • Suspend 6-bromo-3-methoxypicolinic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Route 3: Multi-step Synthesis from 2,6-Dibromopyridine

A more convergent approach begins with the readily available 2,6-dibromopyridine. This route requires several steps but offers flexibility for introducing diverse functionalities.

Key Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Selective substitution of one bromine atom with a methoxy group. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack.[6][7] By controlling the stoichiometry of the sodium methoxide, monosubstitution can be favored.

  • Ortho-Lithiation and Carboxylation: The remaining bromine atom and the pyridine nitrogen can direct lithiation to the C3 position. Trapping the resulting organolithium species with carbon dioxide introduces the carboxylic acid functionality.

  • Esterification: The final step is the esterification of the carboxylic acid as described in Route 2.

Causality of Experimental Choices:

  • Starting Material: 2,6-Dibromopyridine is an inexpensive and commercially available starting material.[4]

  • Regiocontrol: The inherent electronic properties of the pyridine ring direct the initial nucleophilic substitution to the C2 or C6 position. Subsequent ortho-lithiation is directed by the existing substituents.[8]

Conceptual Workflow: Synthesis from 2,6-Dibromopyridine

Synthesis from2,6-Dibromopyridine A 2,6-Dibromopyridine B 2-Bromo-6-methoxypyridine A->B 1. NaOMe (1 eq) C 6-Bromo-2-methoxypyridine-3-carboxylic acid B->C 1. LDA or n-BuLi 2. CO2 D This compound C->D MeOH, H+

Caption: Synthesis of this compound from 2,6-Dibromopyridine.

Route 4: Sandmeyer Reaction of an Aminopicolinate Precursor

This route involves the diazotization of an amino group at the C6 position, followed by its displacement with a bromide.

Key Transformations:

  • Synthesis of a suitable aminopicolinate: This would likely involve multiple steps starting from a commercially available pyridine derivative.

  • Sandmeyer Reaction: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom.[9][10][11][12][13]

Causality of Experimental Choices:

  • Versatility: The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring, starting from an amino group.

  • Precursor Availability: The feasibility of this route is highly dependent on the accessibility of the required 6-amino-3-methoxypicolinate precursor.

Conceptual Workflow: Sandmeyer Reaction Approach

Sandmeyer Reaction Approach A Methyl 6-amino-3-methoxypicolinate B Methyl 6-diazonium-3-methoxypicolinate salt A->B NaNO2, HBr C This compound B->C CuBr

Caption: Synthesis via Sandmeyer reaction of an aminopicolinate precursor.

Comparison of Synthetic Routes

RouteStarting Material(s)Key AdvantagesKey DisadvantagesTypical Overall Yield
1 Methyl 6-bromo-3-hydroxypicolinateHigh yield, single step, straightforward procedure.Cost and availability of the starting material.>90%
2 6-bromo-3-methoxypicolinic acidDirect precursor, simple esterification.Requires synthesis or purchase of the starting acid.High (for esterification step)
3 2,6-DibromopyridineInexpensive starting material, flexible for analogue synthesis.Multi-step, requires handling of organolithium reagents.Moderate
4 Methyl 6-amino-3-methoxypicolinateUtilizes a powerful and versatile reaction.Accessibility of the amino precursor can be challenging.Moderate to High

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with its own merits and challenges. For rapid and high-yield access, the methylation of Methyl 6-bromo-3-hydroxypicolinate is the preferred method. However, for cost-effective, large-scale synthesis or for the creation of a library of analogues, multi-step sequences starting from simpler, more readily available pyridines such as 2,6-dibromopyridine offer greater flexibility. The choice of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, timeline, cost considerations, and the desired level of molecular diversity.

References

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552–2558.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). [Video]. YouTube. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Williamson Ether Synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3175.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Sandmeyer reaction (video) | Khan Academy. (n.d.). Retrieved January 6, 2026, from [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2004). The Journal of Organic Chemistry, 69(24), 8377–8384.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved January 6, 2026, from [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (2016, February 24).
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 321601-48-3 | Methyl 6-bromo-3-hydroxypicolinate. Retrieved January 6, 2026, from [Link]

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The Bromopicolinate Scaffold: A Comprehensive Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Bromopicolinate Scaffold

The bromopicolinate scaffold, a pyridine ring bearing both a bromine atom and an ester functional group, represents a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and versatile reactivity. The electron-deficient nature of the pyridine ring, further influenced by the electron-wielding ester group, coupled with the synthetically versatile carbon-bromine bond, makes it an ideal platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the bromopicolinate core, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of the bromopicolinate scaffold is a nuanced interplay of electronic and steric factors. The position of the bromine atom and the ester group on the pyridine ring dictates the susceptibility of the C-Br bond to cleavage in palladium-catalyzed cross-coupling reactions and influences the regioselectivity of other transformations.

Electronic Effects: The pyridine nitrogen and the ester group are both electron-withdrawing, rendering the ring electron-deficient. This generally enhances the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in many cross-coupling reactions.[3] The relative positions of these groups modulate the electronic density at each carbon, influencing the reactivity of the C-Br bond. For instance, a bromine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[2]

Steric Effects: The steric hindrance around the bromine atom can significantly impact reaction rates. A bulky ester group ortho to the bromine can hinder the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions or specialized, less sterically demanding catalyst systems.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The C-Br bond of the bromopicolinate scaffold is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[4]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient substrates like bromopicolinates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The base is crucial for the transmetalation step, activating the boronic acid partner.[4] A mixed solvent system, often including water, is frequently used to aid in the dissolution of the base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-Bromopicolinate with Phenylboronic Acid

  • Materials: Methyl 6-bromopicolinate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture).

  • Procedure:

    • To a flame-dried round-bottom flask, add methyl 6-bromopicolinate, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromopicolinates

Bromopicolinate IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Methyl 6-bromopicolinatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~85-95%
Ethyl 5-bromopicolinate4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O~80-90%
Methyl 3-bromopicolinate2-Thiopheneboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O~75-85%

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromopicolinate, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] This reaction is particularly valuable for the synthesis of pharmaceutical compounds, where the aniline moiety is a common pharmacophore.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine ligand. These ligands promote both the oxidative addition of the palladium to the aryl bromide and the subsequent reductive elimination of the arylamine product.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-Bromopicolinate with Morpholine

  • Materials: Ethyl 5-bromopicolinate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.5 equiv), Anhydrous 1,4-Dioxane.

  • Procedure:

    • In a glovebox or under a stream of inert gas, add ethyl 5-bromopicolinate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous 1,4-dioxane followed by morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[8]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromopicolinates

Bromopicolinate IsomerAmineCatalyst/LigandBaseSolventYield (%)
Ethyl 5-bromopicolinateMorpholinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane~85-95%
Methyl 6-bromopicolinateAnilinePd(OAc)₂/BINAPNaOtBuToluene~80-90%
Ethyl 3-bromopicolinatePiperidinePd(OAc)₂/RuPhosK₃PO₄t-BuOH~70-80%

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [L_nPd(II)(Ar)(Br)] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L_nPd(II)(Ar)(NHR'R'')]+Br- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [L_nPd(II)(Ar)(NR'R'')] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes.[9] This reaction is particularly useful for the introduction of rigid, linear linkers in drug molecules and functional materials.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.[10] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of Methyl 3-Bromopicolinate with Phenylacetylene

  • Materials: Methyl 3-bromopicolinate (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (anhydrous).

  • Procedure:

    • To a Schlenk flask, add methyl 3-bromopicolinate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.

    • Concentrate the filtrate and purify the residue by column chromatography.[11]

Data Presentation: Representative Sonogashira Coupling Reactions of Bromopicolinates

Bromopicolinate IsomerAlkyneCatalyst SystemBaseSolventYield (%)
Methyl 3-bromopicolinatePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NEt₃N~80-90%
Ethyl 6-bromopicolinateTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPATHF~85-95%
Methyl 5-bromopicolinate1-HeptynePd(OAc)₂/XPhosCs₂CO₃Acetonitrile~75-85%
Stille Coupling: Versatile C-C Bond Formation

The Stille coupling offers a broad substrate scope for the formation of C-C bonds, utilizing organostannane reagents.[12] A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.[13]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligands is crucial for an efficient Stille coupling. Additives such as CuI or LiCl can accelerate the transmetalation step, which is often the rate-determining step.[3]

Experimental Protocol: Stille Coupling of Ethyl 6-Bromopicolinate with Tributyl(vinyl)stannane

  • Materials: Ethyl 6-bromopicolinate (1.0 equiv), Tributyl(vinyl)stannane (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Anhydrous THF.

  • Procedure:

    • To a flame-dried flask, add ethyl 6-bromopicolinate and Pd(PPh₃)₄ under an inert atmosphere.

    • Add anhydrous THF, followed by tributyl(vinyl)stannane.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

    • Stir vigorously for 30 minutes, then filter the resulting precipitate.

    • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation: Representative Stille Coupling Reactions of Bromopicolinates

Bromopicolinate IsomerOrganostannaneCatalystAdditiveSolventYield (%)
Ethyl 6-bromopicolinateTributyl(vinyl)stannanePd(PPh₃)₄NoneTHF~70-80%
Methyl 5-bromopicolinateTributyl(phenyl)stannanePd₂(dba)₃/P(o-tol)₃CuINMP~75-85%
Ethyl 3-bromopicolinateTributyl(2-furyl)stannaneAsPh₃/Pd₂(dba)₃LiClDioxane~65-75%

Cyanation Reactions: Introduction of the Nitrile Group

The cyanation of aryl halides is a valuable transformation, as the resulting nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

Causality Behind Experimental Choices: Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides.[14] Palladium catalysts, often with ligands like dppf or Xantphos, are typically used to facilitate this transformation.[7]

Experimental Protocol: Cyanation of Methyl 6-Bromopicolinate

  • Materials: Methyl 6-bromopicolinate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), dppf (0.1 equiv), Anhydrous DMF.

  • Procedure:

    • To a flame-dried flask, add methyl 6-bromopicolinate, Zn(CN)₂, Pd₂(dba)₃, and dppf under an inert atmosphere.

    • Add anhydrous DMF and degas the mixture.

    • Heat the reaction to 120 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with aqueous ammonia and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Synthesis of the Bromopicolinate Scaffold

The bromopicolinate scaffold can be synthesized through various methods, most commonly involving the bromination of a picolinic acid derivative or the esterification of a bromopicolinic acid.

Synthesis of Methyl 6-Bromopicolinate from 6-Bromopicolinic Acid

  • Materials: 6-Bromopicolinic acid (1.0 equiv), Methanol (solvent), Sulfuric acid (catalytic).

  • Procedure:

    • Suspend 6-bromopicolinic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the methyl ester.[1]

Conclusion: A Versatile Scaffold for Innovation

The bromopicolinate scaffold is a testament to the power of strategic functionalization in organic synthesis. Its predictable reactivity in a multitude of cross-coupling reactions, coupled with the synthetic versatility of the ester and nitrile functionalities, makes it an invaluable tool for the construction of novel molecules with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its chemical reactivity, complete with mechanistic insights and detailed protocols, to empower researchers to fully harness the synthetic potential of this remarkable scaffold.

References

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  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • ResearchGate. (2025). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Retrieved from [Link]

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  • Stauffer, S. R. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis, 5(9), 5559-5563. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromopicolinate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 6-bromopicolinate. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Journal of the American Chemical Society, 122(43), 10676–10677. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination. PubMed. Retrieved from [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 332-343. [Link]

  • Maleczka, R. E., Jr., Gallagher, W. P., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(23), 5542–5543. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Razafindrainibe, F., et al. (2015). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2015(18), 3935-3939. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • ResearchGate. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Collection of Czechoslovak Chemical Communications, 68(4), 883-898. [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

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Methyl 6-bromo-3-methoxypicolinate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-3-methoxypicolinate has emerged as a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a bromine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of novel therapeutic agents and functional materials. We will delve into the causality behind experimental choices for its utilization in key synthetic transformations, including cross-coupling and nucleophilic substitution reactions, and provide detailed, field-proven protocols.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. This compound (CAS No: 945954-94-9) is a prime example of a highly functionalized pyridine derivative that serves as a versatile starting material for the synthesis of more complex molecules.[]

The presence of three distinct functional groups on the pyridine ring—a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl ester at the 2-position—provides orthogonal handles for sequential chemical modifications. This allows for a high degree of control over the synthetic route, enabling the regioselective introduction of various substituents. The bromine atom, in particular, is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, while the ester and methoxy groups can be further manipulated to introduce additional complexity.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValue
CAS Number 945954-94-9
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Spectroscopic Characterization:

The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[4]

  • Mass Spectrum (M+H)⁺: 256/258.[4]

The proton NMR spectrum clearly shows two doublets in the aromatic region, corresponding to the two adjacent protons on the pyridine ring. The two singlets in the upfield region correspond to the protons of the methoxy and methyl ester groups. The mass spectrum displays the characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the commercially available Methyl 6-bromo-3-hydroxypicolinate.[4][5] The hydroxyl group is methylated using a suitable methylating agent, such as iodomethane, in the presence of a base.

Detailed Experimental Protocol: Methylation of Methyl 6-bromo-3-hydroxypicolinate.[4]

Materials:

  • Methyl 6-bromo-3-hydroxypicolinate (1.0 eq)

  • Iodomethane (2.0 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Methyl 6-bromo-3-hydroxypicolinate (4 g, 17.2 mmol) in DMF (50 mL), add potassium carbonate (4.76 g, 34.5 mmol) and iodomethane (7.15 g, 34.5 mmol).[4]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound (yield: ~90%).[4]

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide.

  • Excess Reagents: Using a two-fold excess of both iodomethane and potassium carbonate ensures the complete conversion of the starting material.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Start Methyl 6-bromo-3-hydroxypicolinate Reaction Stir at RT for 3h Start->Reaction Reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) DMF Reagents->Reaction Workup Concentration Aqueous Workup Extraction with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Key Transformations

The trifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable building block in synthetic organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][3] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds.[6][7] this compound can be coupled with a variety of boronic acids or esters to introduce a wide range of aryl or heteroaryl substituents at the 6-position.

Generalized Reaction Scheme:

Suzuki_Coupling Reactant1 This compound Product 6-Aryl-3-methoxypicolinate Derivative Reactant1->Product Reactant2 R-B(OH)2 (Boronic Acid) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Catalyst->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 6-(4-fluorophenyl)-3-methoxypicolinate

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • To a degassed solution of this compound in the solvent mixture, add 4-fluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Heat the reaction mixture to reflux for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[8]

  • Base: Sodium carbonate is required to activate the boronic acid for transmetalation.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reactants.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.

Nucleophilic Aromatic Substitution (SₙAr)

While less common than cross-coupling reactions, the bromine atom can also undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles.[9][10] The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.

Generalized Reaction Scheme:

SNAr_Reaction Reactant This compound Product 6-Substituted-3-methoxypicolinate Reactant->Product Nucleophile Nu-H (e.g., R-NH2, R-OH) Nucleophile->Product

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromo-3-methoxypicolinate, a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research, presents a specific set of handling challenges. This guide provides an in-depth, technically-grounded framework for its safe use, storage, and disposal, moving beyond a simple recitation of procedures to explain the scientific rationale behind each precaution. Our aim is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the Reactivity Profile

This compound (CAS No. 945954-94-9) is a substituted picolinate, and its hazard profile is dictated by the interplay of the brominated pyridine ring, the methoxy group, and the methyl ester functionality. While comprehensive toxicological data is not available for this specific compound, the Safety Data Sheet (SDS) from suppliers provides critical GHS classifications that form the basis of our risk assessment.[1]

According to the available data, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory system - Category 3)[1]

The causality behind these classifications lies in the compound's structure. The bromo- and methoxy- substituents on the pyridine ring can influence its reactivity and biological interactions. Halogenated organic compounds can be irritants and may have toxic properties. The ester group, while generally less reactive, can undergo hydrolysis, particularly in the presence of strong acids or bases.

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Acute toxicity, inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: Aladdin Safety Data Sheet[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of the hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with PPE serving as the final barrier.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to mitigate the risk of inhalation, which can cause respiratory irritation and may be harmful.[1] The fume hood provides a physical barrier and constant ventilation to prevent the accumulation of dust or vapors in the laboratory environment.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1] This provides a general dilution of any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE):

The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[1][2] However, given the "Causes serious eye irritation" classification, a face shield should be worn in addition to safety glasses, especially when handling larger quantities or when there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Handle with gloves that have been inspected prior to use.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] Nitrile gloves are a common choice for general chemical resistance, but for prolonged contact or handling of solutions, it is advisable to consult the glove manufacturer's resistance charts. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against accidental skin contact.

  • Respiratory Protection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or in situations where the ventilation is inadequate, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[2] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and maintaining the purity of the compound.

Handling:
  • Avoid Formation of Dust and Aerosols: Handle the solid material in a way that minimizes dust generation.[1][2] This is a key preventative measure against inhalation and skin contact.

  • Grounding and Bonding: For operations that may generate static electricity, ensure that equipment is properly grounded and bonded to prevent ignition of any fine dust that may be present.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

Storage:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2] This prevents contamination and potential reaction with moisture in the air.

  • Incompatible Materials: While the specific SDS for this compound does not list incompatibilities, related compounds are often incompatible with strong oxidizing agents, acids, and bases.[3][4] Therefore, it is prudent to store it away from these materials.

  • Temperature: Some related compounds recommend refrigerated storage to maintain product quality.[5] While not explicitly stated for this compound, storing in a cool, dry place is a good general practice.

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

Table 2: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Source: Aladdin Safety Data Sheet[1]

Spill Response:

In the event of a spill, the following steps should be taken, ensuring personal safety is the top priority.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Minimum: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (if dusty) Assess->PPE Contain Contain the Spill (Use inert absorbent material like sand or vermiculite) PPE->Contain Cleanup Carefully Sweep or Scoop Up Material (Avoid creating dust) Contain->Cleanup Containerize Place in a Labeled, Sealable Container for Waste Disposal Cleanup->Containerize Decontaminate Decontaminate the Area and Equipment Containerize->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident to Lab Supervisor Dispose->Report

Caption: Spill Response Workflow for this compound.

Firefighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: In case of fire, toxic fumes may be formed, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2]

Waste Disposal: Environmental Responsibility

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material should be disposed of as hazardous waste.[1]

  • Contaminated Packaging: Dispose of as unused product.[1][2] Do not reuse empty containers.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist but of understanding the underlying chemical principles and potential hazards. By integrating the information in this guide into your laboratory's standard operating procedures and fostering a culture of safety-consciousness, you can mitigate risks and ensure the well-being of all personnel. This technical guide should be used in conjunction with the most up-to-date Safety Data Sheet from your supplier and a thorough, procedure-specific risk assessment.

References

A Technical Guide to the Stability and Storage of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Stable Intermediate

Methyl 6-bromo-3-methoxypicolinate (CAS No. 945954-94-9) is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the picolinate scaffold makes it a versatile precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The pyridine ring, an electron-deficient aromatic system, along with its functional groups, dictates its reactivity and, critically, its stability.[3]

The integrity of starting materials is paramount for the success of multi-step syntheses, ensuring reproducibility, high yields, and purity of the final product. Degradation of an intermediate like this compound can introduce impurities that complicate purification and potentially lead to unforeseen side reactions. This guide provides an in-depth analysis of the compound's chemical stability, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to reaction.

Chemical Profile and Intrinsic Stability

The stability of this compound is governed by the interplay of its core functional groups. Understanding these characteristics is the foundation for predicting its behavior under various conditions and preventing degradation.

Molecular Structure and Reactivity Insights
  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the system π-deficient, influencing the reactivity of the ring substituents. This core structure is generally stable but can participate in interactions with biological targets, making its derivatives useful in medicinal chemistry.[3]

  • Methyl Ester Group: The ester is the most significant functional group concerning stability. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester to form the corresponding carboxylic acid and methanol.[4] The rate of hydrolysis is significantly accelerated by the presence of moisture and catalytic amounts of acid or base.

  • Bromo and Methoxy Groups: The bromine atom and the methoxy group are generally stable. However, the carbon-bromine bond can be susceptible to nucleophilic substitution or photolytic cleavage under high-energy conditions (e.g., UV light).

Potential Degradation Pathways

The primary routes of degradation for this compound are hydrolysis, and to a lesser extent, thermal and photodegradation. Incompatible chemicals can also lead to decomposition.

  • Hydrolysis: This is the most common degradation pathway. Exposure to water, especially in the presence of acidic or basic contaminants, will convert the ester to 6-bromo-3-methoxypicolinic acid.

  • Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can lead to decomposition, potentially releasing hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr).[5][6][7]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and impurities.

G parent This compound hydrolysis_product 6-bromo-3-methoxypicolinic Acid + Methanol parent->hydrolysis_product H₂O (Acid/Base Catalyzed) photo_product Radical Intermediates & Downstream Products parent->photo_product UV Light (hν) thermal_product CO, CO₂, HBr, NOx parent->thermal_product High Heat (Δ) G start Obtain Compound Batch t0 T=0 Analysis: Establish Initial Purity (HPLC) start->t0 prep Prepare & Place Samples in Stability Chamber (40°C / 75% RH) t0->prep pull Pull Samples at Time Points (1, 2, 3, 4 Weeks) prep->pull pull->pull Weekly Cycle hplc HPLC Analysis: Assess Purity & Degradants pull->hplc analysis Data Analysis: Plot Purity vs. Time hplc->analysis report Generate Stability Report & Confirm Storage Conditions analysis->report

Caption: Workflow for an accelerated stability study.

Conclusion

This compound is a stable compound when stored and handled under the appropriate conditions. The primary risk to its integrity is hydrolysis of the methyl ester, which is readily mitigated by controlling its exposure to moisture. For optimal long-term stability, the compound should be stored at refrigerated or frozen temperatures (-20°C) in a tightly sealed container under an inert atmosphere and protected from light. By implementing the protocols outlined in this guide and, where necessary, validating stability under specific laboratory conditions, researchers can ensure the reliability of this important synthetic intermediate, leading to more consistent and successful scientific outcomes.

References

  • ChemUniverse. This compound Product Page. [Link]

  • Cambridge Commodities. Chromium Picolinate Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

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Key Applications in Organic Synthesis: A Technical Guide for Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Science of Creation

Organic synthesis, the art and science of constructing complex organic molecules from simpler precursors, stands as a cornerstone of modern science and technology.[1] Its impact resonates across numerous disciplines, from materials science to biology, but its most profound influence is arguably within the realm of drug discovery and pharmaceutical development.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the key applications of organic synthesis. We will move beyond a mere cataloging of reactions to delve into the strategic thinking and mechanistic understanding that drive innovation in the synthesis of therapeutic agents and other functional molecules. Our focus will be on field-proven insights and the causal relationships behind experimental choices, providing a robust framework for tackling the synthetic challenges of today and tomorrow.

I. The Engine of Drug Discovery: From Lead Identification to Optimization

Organic synthesis is the indispensable engine that powers the entire drug discovery pipeline.[3] It provides the tangible molecules needed for biological testing and enables the iterative process of refining a lead compound into a viable drug candidate.

A. Crafting Molecular Diversity for High-Throughput Screening

The journey of drug discovery often begins with the screening of large libraries of compounds to identify initial "hits" that exhibit a desired biological activity. Organic synthesis is crucial for creating these diverse chemical libraries.[3] Methodologies like diversity-oriented synthesis (DOS) aim to generate collections of structurally complex and diverse small molecules, increasing the probability of finding novel biological probes and drug leads.

B. The Art of Lead Optimization: Fine-Tuning for Efficacy and Safety

Once a hit is identified, the process of lead optimization begins, a stage where organic synthesis truly shines. Medicinal chemists systematically modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity.[3] This involves a deep understanding of structure-activity relationships (SAR), where subtle changes to a molecule's architecture can have profound effects on its biological function. Key synthetic transformations employed in this phase include:

  • Functional Group Interconversion: Altering functional groups to improve binding interactions, solubility, or metabolic stability.

  • Scaffold Hopping: Replacing the core structure of a molecule while retaining its key pharmacophoric elements to explore new intellectual property space and improve properties.

  • Stereochemical Control: Synthesizing specific stereoisomers, as different enantiomers or diastereomers of a drug can have vastly different biological activities and safety profiles.[4][5]

A classic example of lead optimization is the development of the prostate cancer drug Enzalutamide, which was derived from a lead compound through systematic structural modifications to improve its affinity for the androgen receptor.[]

II. The Pinnacle of Synthetic Achievement: Total Synthesis of Complex Natural Products

The total synthesis of complex, biologically active natural products represents a formidable challenge and a powerful demonstration of the capabilities of organic synthesis.[4][5] These intricate molecules, often produced by plants, fungi, or marine organisms, have historically been a rich source of therapeutic agents. However, their natural abundance is often too low for clinical development, necessitating laboratory synthesis.

A. More Than Just a Synthetic Feat

The total synthesis of a complex natural product is not merely an academic exercise; it serves several critical purposes:

  • Confirmation of Structure: Synthesis provides the ultimate proof of a molecule's proposed structure.

  • Access to Material for Biological Studies: It allows for the production of sufficient quantities of the natural product for in-depth biological evaluation and clinical trials.[4][7]

  • Development of Novel Synthetic Methodologies: The pursuit of elegant and efficient synthetic routes to complex targets often drives the invention of new reactions and strategies.[8][9]

  • Creation of "Supernatural" Analogs: Total synthesis enables the creation of analogs with modified structures that can possess improved properties such as enhanced potency, increased stability, or a broader spectrum of activity compared to the parent natural product.[8][9]

B. Strategic Disconnections and Enabling Technologies

Successful total synthesis relies on the strategic application of retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. This process is guided by the chemist's knowledge of reliable and high-yielding reactions. Modern total synthesis campaigns are increasingly driven by the goal of synthetic efficiency, measured by metrics such as step count, overall yield, and atom economy.[5]

III. Revolutionizing Bond Formation: Modern Catalytic Methods

The development of powerful catalytic methods has revolutionized organic synthesis, enabling the construction of previously inaccessible molecular architectures with unprecedented efficiency and precision.

A. The Ubiquity of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become one of the most important tools in the synthetic organic chemist's toolbox.[10] Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of a vast array of pharmaceuticals and organic materials.[11][12]

The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersBond FormedKey Application Areas
Suzuki CouplingOrganoboron compound + Organic halide/triflateC(sp²) - C(sp²)Biaryl synthesis, pharmaceutical intermediates
Heck ReactionAlkene + Organic halide/triflateC(sp²) - C(sp²)Substituted alkenes, natural product synthesis
Buchwald-Hartwig AminationAmine + Organic halide/triflateC(sp²) - NAryl amines, heterocycle synthesis
Sonogashira CouplingTerminal alkyne + Organic halide/triflateC(sp²) - C(sp)Aryl alkynes, conjugated systems
B. Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly approach to organic synthesis.[13][14] This methodology utilizes photocatalysts, often transition metal complexes or organic dyes, that can absorb visible light and initiate single-electron transfer processes.[14][15] This allows for the generation of highly reactive radical intermediates under mild conditions, enabling a wide range of transformations that are often difficult to achieve with traditional thermal methods.[13]

Key applications of photoredox catalysis include:

  • C-H Functionalization: Directly converting unactivated C-H bonds into more complex functional groups.[13]

  • Trifluoromethylation and Perfluoroalkylation: Introducing fluorine-containing motifs, which are prevalent in many modern pharmaceuticals.

  • Cross-Coupling Reactions: Enabling novel cross-coupling pathways.[13]

Photoredox_Catalytic_Cycle cluster_oxidative Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC•⁻ PC_star->PC_red Substrate(red) PC_star->PC_red PC_ox PC•⁺ PC_star->PC_ox Substrate(ox) Sub_ox Substrate(ox) Product Product Sub_ox->Product Sub_red Substrate(red) Sub_red->Product Sub_red->Product PC_red->PC Substrate(ox) PC_red->PC PC_ox->PC Substrate(red)

IV. The Rise of Enabling Technologies: Flow Chemistry and Biocatalysis

Beyond the development of new reactions, advancements in enabling technologies are also transforming the landscape of organic synthesis, particularly in the context of pharmaceutical manufacturing.

A. Continuous Flow Chemistry: A Paradigm Shift in Manufacturing

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[16][17] This approach offers numerous advantages, especially for the pharmaceutical industry:[18][19]

  • Enhanced Safety: Small reactor volumes and excellent heat transfer capabilities allow for the safe handling of highly reactive or hazardous reagents and intermediates.[18][20]

  • Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher product quality and consistency.[17][18]

  • Scalability: Scaling up a reaction is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch processes.[16]

  • Process Intensification: Integration of multiple reaction and purification steps into a single, continuous process can significantly reduce manufacturing time and cost.[18]

Flow_Chemistry_Workflow ReagentA Reagent A PumpA Pump A ReagentA->PumpA ReagentB Reagent B PumpB Pump B ReagentB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (Heated/Cooled) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

B. Biocatalysis: Nature's Approach to Green and Selective Synthesis

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations on organic compounds.[21] This approach offers several advantages in the context of green and sustainable chemistry:[22][23]

  • High Selectivity: Enzymes often exhibit exceptional chemo-, regio-, and stereoselectivity, leading to the formation of highly pure products and reducing the need for protecting groups and extensive purification.[24][25]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the use of hazardous organic solvents.[22][23]

  • Environmental Sustainability: Enzymes are biodegradable and derived from renewable resources, making biocatalysis an environmentally friendly alternative to many traditional chemical processes.[22]

Modern techniques such as directed evolution allow for the engineering of enzymes with tailored properties, expanding the scope of biocatalysis to non-natural substrates and reactions.[24]

Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical laboratory-scale Suzuki-Miyaura coupling to form a biaryl compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Self-Validation: The success of the reaction can be confirmed by characterizing the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield of the reaction should also be calculated.

V. The Future of Organic Synthesis: Automation, AI, and Sustainability

The field of organic synthesis is continually evolving, driven by the need for more efficient, sustainable, and innovative ways to create molecules. Several key trends are shaping the future of this discipline:

  • Automation and Robotics: Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid synthesis and purification of large numbers of compounds with minimal human intervention.

  • Artificial Intelligence and Machine Learning: AI is being applied to retrosynthesis planning, reaction prediction, and process optimization, with the potential to dramatically accelerate the drug discovery process.[26]

  • Green Chemistry: There is a growing emphasis on developing synthetic methods that are more environmentally friendly, utilizing renewable starting materials, reducing waste, and minimizing the use of hazardous substances.[27]

Conclusion

Organic synthesis is a dynamic and indispensable discipline that lies at the heart of drug discovery and development. From the rational design of small molecule drugs to the heroic total synthesis of complex natural products, and from the development of powerful catalytic methods to the adoption of enabling technologies like flow chemistry and biocatalysis, organic synthesis provides the tools and strategies necessary to create the molecules that will shape the future of medicine. As we look to the future, the continued integration of automation, artificial intelligence, and the principles of green chemistry will undoubtedly lead to even more remarkable breakthroughs in our ability to design and construct the molecules that matter.

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The Strategic Utility of Methyl 6-bromo-3-methoxypicolinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, Methyl 6-bromo-3-methoxypicolinate has emerged as a particularly valuable scaffold. Its unique substitution pattern—a bromine atom poised for diverse cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester providing a handle for further functionalization—renders it a versatile precursor for a range of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and notable applications of this compound, offering field-proven insights for its effective utilization in medicinal chemistry programs.

Physicochemical Properties and Synthesis

This compound is a crystalline solid with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[] Its structure presents a unique combination of reactive sites that are highly valuable to the medicinal chemist.

PropertyValue
CAS Number 945954-94-9
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06
Appearance White to off-white solid
Synthesis of this compound

A common and efficient route to this compound involves the methylation of the corresponding 3-hydroxy picolinate. This reaction is typically carried out under basic conditions, with a methylating agent such as iodomethane.

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • Methyl 6-bromo-3-hydroxypicolinate

    • Iodomethane (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and iodomethane (2.0 eq).

    • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Dilute the residue with water and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Synthesis reactant Methyl 6-bromo-3-hydroxypicolinate product This compound reactant->product Methylation reagents CH₃I, K₂CO₃ DMF, RT, 3h

Caption: Synthesis of this compound.

Key Reactions in Medicinal Chemistry

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom at the 6-position of the pyridine ring. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine scaffold is a cornerstone in medicinal chemistry, and the ability to introduce diverse substituents via cross-coupling reactions is a powerful tool for exploring structure-activity relationships (SAR).[3][4][5]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters. This is a go-to method for constructing biaryl and hetero-biaryl moieties, which are common motifs in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of various primary and secondary amines at the 6-position. This is crucial for accessing a diverse chemical space, as amino groups can serve as key pharmacophoric features or as handles for further derivatization.

  • Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. The resulting alkynyl-substituted pyridines can be valuable intermediates or final products in their own right, with applications in various therapeutic areas.

CrossCoupling start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira product_suzuki 6-Aryl/Heteroaryl-3-methoxypicolinate suzuki->product_suzuki product_buchwald 6-Amino-3-methoxypicolinate buchwald->product_buchwald product_sonogashira 6-Alkynyl-3-methoxypicolinate sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of the subject compound.

Case Studies: Applications in Drug Discovery

The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules. This compound has been utilized as a key intermediate in the development of novel therapeutics for infectious diseases and cancer.

Synthesis of Hepatitis C Virus (HCV) Inhibitors

A patent for novel tetracyclic heterocycle compounds as inhibitors of the Hepatitis C virus NS5B polymerase explicitly details the use of this compound as a crucial intermediate.[2][6][7] The synthesis of this building block is a key step in the overall synthetic route to these potential anti-HCV agents.[2] The subsequent manipulation of the bromine and ester functionalities allows for the construction of the complex tetracyclic core.

Experimental Protocol: Hydrolysis of this compound [6]

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Dioxane

    • Water (H₂O)

  • Procedure:

    • A mixture of this compound (1.0 eq) and LiOH·H₂O (2.0 eq) in a dioxane/H₂O (5:1) solvent system is stirred at room temperature overnight.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the pH of the mixture is adjusted to ~7 with an appropriate acid.

    • The resulting precipitate is filtered to provide the crude 6-bromo-3-methoxypicolinic acid.

This hydrolysis step is a common transformation that converts the methyl ester to a carboxylic acid, which can then be used in amide bond formation or other coupling reactions to further elaborate the molecule.

Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors

In the field of oncology, cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. A patent describing novel heterocyclic compounds with CDK inhibitory activity discloses the preparation of this compound as a key starting material.[8][9][10] These compounds are being investigated for the treatment of various cancers and degenerative brain diseases.[10]

The synthesis outlined in the patent literature highlights the strategic importance of this building block in accessing complex molecular architectures with therapeutic potential.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides medicinal chemists with multiple avenues for structural elaboration, making it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. The demonstrated applications in the synthesis of inhibitors for both HCV and CDKs underscore its importance in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.

References

  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. (2025). BenchChem.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • The Role of Brominated Pyridines in Modern Organic Synthesis. (2025). BenchChem.
  • Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. (2014). Google Patents.
  • A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. [Source not further specified].
  • Heterocyclic compound and pharmaceutical composition comprising same. (2017). Google Patents.
  • Heterocyclic compound and pharmaceutical composition comprising same. (2017). Google Patents.
  • Heterocyclic compound and pharmaceutical composition comprising same. (2016). Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Process for preparing pyrimidinyl... (2018). Google Patents.
  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. (2023). Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • Chromium picolinate compositions and uses thereof. (2002). Google Patents.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved from [Link]

  • Chromium(III) picolinate. PubChem. Retrieved from [Link]

  • Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C. (2016). Google Patents.
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • Chemical properties and biotoxicity of several chromium picolinate derivatives. (2016). Journal of Inorganic Biochemistry. Retrieved from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2016). Atlantis Press. Retrieved from [Link]

  • Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C. (2016). Google Patents.
  • Heterocyclic Chemistry. [Source not further specified].
  • Inhibitor compounds. (2020). Google Patents.

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Methodological & Application

Introduction: Synthesizing Substituted Picolinates via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of Methyl 6-bromo-3-methoxypicolinate

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool in the pharmaceutical and materials science industries for constructing complex biaryl and heteroaryl scaffolds.[2][3]

This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of a specific and challenging substrate: this compound. This substrate is representative of a class of electron-deficient heteroaryl halides whose successful coupling requires careful consideration of catalyst inhibition and substrate stability. The pyridine nitrogen, while activating the ring towards oxidative addition, can also act as a Lewis base and poison the palladium catalyst.[4] Furthermore, the presence of a base-labile methyl ester group necessitates a judicious choice of reaction conditions to prevent hydrolysis.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying rationale for component selection and procedural choices, providing a robust framework for troubleshooting and adaptation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5] The electron-deficient nature of the picolinate ring facilitates this process.[7]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[1][8][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdBr->ArPdR ArPdR->Pd0 ArR Ar-R' (Coupled Product) ArPdR->ArR Reductive Elimination ArBr Ar-Br (Picolinate) ArBr->Pd0 Oxidative Addition R_BOH2 R'-B(OH)₂ (Boronic Acid) R_BOH3_neg [R'-B(OH)₃]⁻ (Activated Boronate) R_BOH2->R_BOH3_neg Activation Base Base (e.g., K₃PO₄) Base->R_BOH2 R_BOH3_neg->ArPdBr Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Component Selection for Picolinate Coupling

The success of coupling with this compound hinges on a rational selection of reagents that addresses the substrate's unique electronic and structural features.

ComponentRecommended ReagentsRationale & Key Considerations
Aryl Halide This compoundThe C-Br bond offers a good balance of reactivity and stability. Reactivity order is I > Br > OTf >> Cl.[3]
Boron Reagent Arylboronic Acids or Arylboronic Esters (Pinacol)Boronic acids are common, but pinacol esters can offer enhanced stability against protodeboronation, a common side reaction for heteroaromatics.[7]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., SPhos G3)Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective but require in-situ reduction to Pd(0). Air-stable Buchwald precatalysts offer reliability and high activity for challenging substrates.[4][10]
Ligand SPhos , XPhos, RuPhosCrucial for success. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They promote the reductive elimination step, stabilize the Pd(0) species, and sterically hinder the pyridine nitrogen from deactivating the catalyst.[10][11][12]
Base K₃PO₄ , K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid without causing hydrolysis of the methyl ester. K₃PO₄ is often an excellent choice.[6][11]
Solvent 1,4-Dioxane, Toluene, or 2-MeTHF (often with H₂O)Aprotic polar solvents are standard. A small amount of water can aid in dissolving the base and facilitate the reaction, but fully anhydrous conditions may be needed to prevent protodeboronation.[4][13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for work-up

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Pre-Reaction Setup:

  • Solvent Degassing: Sparge the 1,4-dioxane with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Ensure the reaction vessel can be maintained under a positive pressure of inert gas throughout the setup and reaction.

Step-by-Step Procedure:

  • Charging the Vessel: To a dry Schlenk flask under a counterflow of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.045 equiv).

    • Scientist's Note: Adding the reagents as solids first allows for efficient removal of air from the vessel. The order of addition for the solids is not critical.

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane, followed by deionized water. A typical solvent ratio is 10:1 dioxane:water, with a concentration of ~0.1 M relative to the limiting reagent.

  • Reaction: Lower the flask into a preheated oil bath set to 90–100 °C. Stir the mixture vigorously.

    • Scientist's Note: The reaction mixture will typically turn dark brown or black, indicating the formation of the active Pd(0) species.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 2–18 hours.

Work-up and Purification:

  • Cooling and Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a small pad of Celite to remove the inorganic base and palladium black. Wash the pad thoroughly with additional ethyl acetate.[6]

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure coupled product.[6]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Catalyst inhibition by pyridine nitrogen.3. Insufficiently active catalyst system.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Increase ligand-to-palladium ratio (e.g., L:Pd of 3:1 or 4:1).[11]3. Switch to a more active, pre-formed catalyst like an SPhos Buchwald precatalyst.
Ester Hydrolysis 1. Base is too strong or concentration is too high.2. Reaction temperature is excessive or time is too long.1. Switch to a milder base such as K₂CO₃ or KF.[8]2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid unnecessarily long reaction times.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Boronic acid is inherently unstable (common with electron-rich or some heteroaryl boronic acids).[7]1. Run the reaction under strictly anhydrous conditions using anhydrous base and solvent.[4]2. Use the corresponding boronic acid pinacol ester instead of the boronic acid.3. Increase the stoichiometry of the boron reagent to 1.5–2.0 equivalents.
Homocoupling Byproduct 1. Oxygen contamination leading to reductive elimination from the boronate.2. Slow transmetalation step.1. Improve degassing procedures.2. Screen alternative bases or solvent systems to facilitate the transmetalation step.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that key challenges are proactively addressed. The successful execution of this protocol relies on the critical selection of a bulky, electron-rich phosphine ligand, such as SPhos, to circumvent catalyst inhibition by the pyridine substrate. Furthermore, the choice of a moderate, non-nucleophilic base like K₃PO₄ is paramount to preserving the integrity of the methyl ester functionality. By understanding the rationale behind these choices and employing rigorous inert atmosphere techniques, researchers can reliably access a wide range of valuable 6-aryl-3-methoxypicolinate derivatives for applications in medicinal chemistry and beyond.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, D. A., & Martin, R. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(23), 7549–7553. [Link]

  • Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications, 66(10), 1503-1520. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Lima, G. P., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11849–11856. [Link]

  • Chen, Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(23), 5481–5484. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 48(14), 2524-2556. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(18), 7076-7084. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(7), 1156-1184. [Link]

  • Wallace, D. J., & Chen, C. Y. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1944–1947. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491-3501. [Link]

Sources

Application Notes & Protocols for the Heck Reaction of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Vinylation of Pyridine Scaffolds

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its functional group tolerance and predictable stereoselectivity.[3][4]

This guide provides a detailed examination of the Heck reaction conditions specifically tailored for Methyl 6-bromo-3-methoxypicolinate. This substrate presents a unique case study: the aryl bromide is positioned on an electron-deficient pyridine ring, which is further deactivated by an adjacent ester moiety. Understanding how to productively engage such a substrate is critical for researchers in medicinal chemistry and drug development, where substituted pyridine cores are prevalent pharmacophores. We will delve into the mechanistic rationale behind component selection, provide a robust experimental protocol, and offer field-tested troubleshooting advice to ensure successful implementation.

Part 1: The Catalytic Cycle and Rationale for Component Selection

The efficacy of a Heck reaction is governed by a delicate interplay between the catalyst, ligand, base, and solvent. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][5][6] A deep understanding of each step is crucial for optimizing conditions for challenging substrates like this compound.

Heck_Mechanism Figure 1: The Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br (Palladium(II) Complex) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination pi_complex Alkene-Pd(II) π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd σ-Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_complex Product-Pd(II) π-Complex beta_hydride->product_complex product_release Product Release product_complex->product_release hpdx H-Pd(II)L₂-Br product_release->hpdx product_out Substituted Alkene product_release->product_out reductive_elim Reductive Elimination hpdx->reductive_elim reductive_elim->pd0 salt_out Base-H⁺Br⁻ reductive_elim->salt_out sub_in Ar-Br sub_in->oxidative_addition alkene_in Alkene alkene_in->alkene_coordination base_in Base base_in->reductive_elim

Caption: Figure 1: The Mizoroki-Heck Catalytic Cycle

The Palladium Precatalyst: Pd(II) vs. Pd(0)

The active catalyst in the cycle is a low-valent Pd(0) species. While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, they are often air-sensitive. A more practical approach for routine synthesis involves using air-stable Pd(II) precatalysts, such as palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂].[1][7] These are reduced in situ to the active Pd(0) state, often by a phosphine ligand, an amine base, or the alkene itself.[7][8][9] For the coupling of this compound, Pd(OAc)₂ is an excellent choice due to its stability, solubility in common organic solvents, and high catalytic activity.

The Ligand: Stabilizer and Performance Modulator

The ligand is arguably the most critical variable for a successful Heck reaction. It stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates the catalyst's electronic and steric properties, which in turn influences its reactivity.[10][11]

  • Monodentate Phosphines: Simple ligands like triphenylphosphine (PPh₃) are effective for reactive aryl iodides but can be less efficient for less reactive aryl bromides, especially on electron-deficient rings.

  • Electron-Rich, Bulky Phosphines: For aryl bromides like our substrate, more electron-rich and sterically demanding ligands are often required to promote the rate-limiting oxidative addition step.[10] Ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) are excellent candidates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and thermally robust palladium complexes, making them particularly suitable for challenging cross-coupling reactions.[12][13]

The Base: The Unsung Hero

A stoichiometric amount of base is required to neutralize the hydrobromic acid (HBr) generated during the final reductive elimination step.[2][5] This step is crucial for regenerating the Pd(0) catalyst and allowing the cycle to continue. The choice of base can significantly impact the reaction outcome.

  • Organic Amines: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents and generally do not interfere with the catalyst.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄) are also widely used.[5][14] However, for a substrate containing an ester, such as this compound, a milder inorganic base like K₂CO₃ or a non-nucleophilic organic amine is preferred to minimize the risk of ester hydrolysis, especially at elevated temperatures.

The Solvent: The Reaction Medium

The solvent must dissolve all reaction components and stabilize the charged intermediates within the catalytic cycle. Polar aprotic solvents are the standard choice.[7][14]

  • Common Choices: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent solvents for the Heck reaction. They possess high boiling points, allowing for a wide range of reaction temperatures, and their polarity aids in the dissolution of the inorganic base and polar intermediates.

Part 2: Experimental Protocol

This protocol details the Heck coupling of this compound with methyl acrylate, a common and highly reactive alkene partner.[1]

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Oven-dry glassware and cool under inert gas add_solids 2. Add substrate, Pd(OAc)₂, ligand, and base prep_vessel->add_solids purge 3. Evacuate and backfill with N₂/Ar (3x) add_solids->purge add_liquids 4. Add degassed solvent and methyl acrylate purge->add_liquids heat 5. Heat to 100 °C and stir for 12-24h add_liquids->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool_quench 7. Cool to RT and filter monitor->cool_quench Reaction Complete concentrate 8. Concentrate filtrate cool_quench->concentrate extract 9. Redissolve and perform extractive work-up concentrate->extract purify 10. Purify by column chromatography extract->purify characterize 11. Characterize pure product purify->characterize

Caption: Figure 2: Experimental Workflow

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC₈H₈BrNO₃246.06>97%Commercial Source
Methyl AcrylateC₄H₆O₂86.09>99%Commercial Source
Palladium(II) Acetate [Pd(OAc)₂]C₄H₆O₄Pd224.50>98%Commercial Source
Tri(o-tolyl)phosphine [P(o-tol)₃]C₂₁H₂₁P304.37>98%Commercial Source
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%Commercial Source
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercial Source
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercial Source
HexanesC₆H₁₄86.18ACS GradeCommercial Source
Saturated aq. NaCl (Brine)NaCl58.44-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Commercial Source
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.06 mmol, 1.0 equiv).

  • Catalyst and Base Addition: To the flask, add Palladium(II) Acetate (46 mg, 0.20 mmol, 0.05 equiv), Tri(o-tolyl)phosphine (124 mg, 0.41 mmol, 0.10 equiv), and finely ground, anhydrous Potassium Carbonate (842 mg, 6.09 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed DMF (20 mL) via syringe. Follow with the addition of methyl acrylate (0.55 mL, 6.09 mmol, 1.5 equiv).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The reaction is complete upon consumption of the starting bromide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with saturated aqueous NaCl (brine) (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure product.

Summary of Optimized Parameters
ParameterRecommended ValueRationale
Substrate Ratio 1.2 - 1.5 eq. of AlkeneEnsures complete consumption of the more valuable aryl bromide.
Catalyst Loading 2 - 5 mol % Pd(OAc)₂Balances reaction efficiency with cost; higher loading for less reactive systems.
Ligand Loading 2:1 Ligand:Pd ratio (e.g., 4-10 mol %)Ensures full coordination to Pd and prevents catalyst decomposition.
Base 1.5 - 2.0 eq. K₂CO₃ or Et₃NSufficient to neutralize generated HBr without causing ester hydrolysis.
Solvent Anhydrous, degassed DMF or DMAcHigh-boiling polar aprotic solvent to ensure solubility and thermal stability.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12 - 24 hoursTypical timeframe for complete conversion; should be confirmed by monitoring.
Expected Yield 70 - 90%Based on typical outcomes for similar Heck couplings.

Part 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Impure reagents or wet solvent.3. Insufficient temperature.1. Ensure a strict inert atmosphere. Use fresh, high-purity catalyst and ligand.[11]2. Use anhydrous, degassed solvents. Ensure the base is dry.3. Increase the temperature in 10 °C increments (up to ~140 °C for DMF).[15] Screen a more electron-rich ligand like P(t-Bu)₃.
Formation of Palladium Black Catalyst decomposition and agglomeration.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Use a more robust ligand (e.g., a bi-dentate phosphine or an NHC ligand).[11]3. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to help stabilize the catalytic species.[16]
Hydrodehalogenation The starting material is reduced (Br is replaced by H) instead of coupled. This is often caused by trace water.1. Use scrupulously dried glassware, reagents, and solvents.[11]2. Ensure the base is thoroughly dried before use.
Ester Hydrolysis Saponification of the methyl ester on the substrate or product.1. Use a non-nucleophilic organic base like DIPEA or Proton Sponge® instead of K₂CO₃.2. Minimize reaction time once the starting material is consumed.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the functionalization of heterocyclic cores like this compound. Success with this electron-deficient substrate hinges on the careful selection of a robust catalytic system, typically involving an air-stable Pd(II) precatalyst, an electron-rich phosphine ligand, and an appropriate base to avoid side reactions. The protocol and troubleshooting guide presented here provide a validated starting point for researchers to efficiently synthesize vinylated pyridine derivatives, paving the way for further discoveries in drug development and materials science.

References

  • Heck Reaction Mechanism - BYJU'S. Available at: [Link]

  • Chemistry Heck Reaction - SATHEE CUET. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands - ACS Publications. Available at: [Link]

  • Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis Online. Available at: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. Available at: [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC, NIH. Available at: [Link]

  • Palladium(II)-Catalysed Heck and Addition Reactions - DiVA portal. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC, NIH. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Effect of bases and solvents on the Heck coupling - ResearchGate. Available at: [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins - Journal of the American Chemical Society. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • Troubleshooting a difficult Heck reaction - Reddit. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC, NIH. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals and functional organic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1] This document provides a detailed guide for the successful application of this reaction to a challenging, electron-deficient heterocyclic substrate: Methyl 6-bromo-3-methoxypicolinate.

This substrate presents unique challenges due to the electronic properties of the pyridine ring and the presence of a potentially base-sensitive ester functional group. The protocols and insights described herein are tailored for researchers, scientists, and drug development professionals to facilitate the reliable synthesis of 6-amino-3-methoxypicolinate derivatives, providing a robust platform for further molecular exploration.

Reaction Principles & Catalytic Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/pseudohalide and an amine in the presence of a base.[2] The reaction proceeds through a catalytic cycle that is now well-established.

Core Mechanistic Steps:

  • Oxidative Addition: A Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step.[3][4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex L(Br)Pd(II)-Ar pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex LPd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product arx Methyl 6-bromo- 3-methoxypicolinate arx->oa_complex amine Amine (HNR'R'') amine->oa_complex base Base base->oa_complex         

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Challenge with Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product formation.[6] The use of sterically bulky, electron-rich ligands is paramount to mitigate this issue by shielding the palladium and favoring the desired catalytic pathway.

Optimizing Key Reaction Parameters

The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the careful selection of four key components:

ParameterRecommended Choice & Rationale
Palladium Precatalyst Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3/G4): These are air-stable and well-defined, ensuring the reliable formation of the active Pd(0) species. They are specifically designed for challenging couplings.[6] Alternatively, a combination of a Pd source like Pd₂(dba)₃ or Pd(OAc)₂ can be used with a suitable ligand.
Ligand Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos): This is the most critical parameter. These ligands possess the necessary steric bulk to prevent pyridine coordination and promote the reductive elimination step.[7] RuPhos is often superior for secondary amines, while BrettPhos shows excellent performance for primary amines.[7][8]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): The methyl ester on the picolinate is sensitive to hydrolysis or transesterification under strongly basic conditions (e.g., NaOtBu) at elevated temperatures. K₃PO₄ and Cs₂CO₃ offer a good balance of reactivity and functional group compatibility. For particularly sensitive amines, a soluble organic base like DBU may be explored.[9]
Solvent Anhydrous, Degassed Aprotic Solvents (e.g., Toluene, Dioxane, CPME): These solvents are standard for this chemistry. Toluene is often a good first choice due to its high boiling point and poor solubility for some inhibiting salts.[2] Rigorous degassing (e.g., via sparging with argon or freeze-pump-thaw cycles) is essential to prevent oxidation of the catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine (e.g., Morpholine). This should be optimized for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos (2 mol%, optional but recommended)

  • Potassium Phosphate (K₃PO₄, milled, 2.0 equiv)

  • Anhydrous, Degassed Toluene

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen

  • Syringes and needles

  • Heating block or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

Experimental_Workflow prep prep reaction reaction analysis analysis purification purification node_setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) node_reagents 2. Reagent Addition (Solids first, then liquids) node_setup->node_reagents node_heat 3. Reaction Heating (Stir at 80-110 °C) node_reagents->node_heat node_monitor 4. Monitoring (TLC / LC-MS) node_heat->node_monitor node_workup 5. Workup & Filtration (Cool, Dilute, Filter) node_monitor->node_workup Upon Completion node_purify 6. Purification (Column Chromatography) node_workup->node_purify node_char 7. Product Characterization (NMR, MS) node_purify->node_char

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 246 mg, 1.0 mmol), milled K₃PO₄ (424 mg, 2.0 mmol), RuPhos Pd G3 (16.7 mg, 0.02 mmol), and RuPhos (9.3 mg, 0.02 mmol).

    • Scientist's Note: The addition of extra ligand can sometimes be beneficial in preventing catalyst decomposition over long reaction times. Milled base provides a higher surface area, improving reaction kinetics.

  • Seal and Evacuate: Seal the tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.

    • Scientist's Note: Vigorous stirring is important as this is a heterogeneous mixture.[10]

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Filtration and Concentration: Combine the organic layers and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen, water).2. Pyridine inhibition.3. Inactive base.1. Ensure all reagents and solvents are anhydrous and the system is rigorously degassed.2. Increase ligand loading (from 2 mol% to 4-6 mol%). Switch to a bulkier ligand (e.g., from RuPhos to XPhos).[7]3. Use freshly purchased, milled, and dried base.
Significant Dehalogenation 1. Beta-hydride elimination side reaction.2. Reaction temperature too high or time too long.1. This can be competitive with reductive elimination. Using a more sterically hindered ligand can sometimes disfavor this pathway.[1]2. Reduce the reaction temperature to 80-90 °C and monitor carefully for completion.
Ester Hydrolysis 1. Base is too strong or contains residual water.2. Reaction temperature is too high.1. Switch from K₃PO₄ to the less basic Cs₂CO₃. Ensure the base is anhydrous.2. Lower the reaction temperature.
Incomplete Reaction 1. Insufficient heating or reaction time.2. Poor solubility of reagents.1. Increase reaction time, monitoring every 4-6 hours. If no progress, consider a modest temperature increase (e.g., to 110 °C).2. Switch solvent to dioxane or CPME, which may offer better solubility for all components.

Safety Precautions

  • Palladium Catalysts & Ligands: These are expensive and potentially toxic. Handle them in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Solid bases like K₃PO₄ can be irritating. Avoid creating dust.

  • Inert Atmosphere: Schlenk line and glovebox techniques require proper training to avoid injury or fire.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective transformation when key parameters are carefully controlled. The judicious selection of a bulky biaryl monophosphine ligand and a moderately strong, non-nucleophilic base is critical to overcoming the inherent challenges of this electron-deficient heterocyclic substrate. The protocols and troubleshooting guidance provided in this document offer a robust starting point for researchers to successfully synthesize a wide range of valuable 6-amino-3-methoxypicolinate building blocks for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Vo, C. V., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Barrios-Landeros, F., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Fors, B. P., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pyridine Derivatives from Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical research, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2][3][4] Methyl 6-bromo-3-methoxypicolinate is a highly versatile and strategically important starting material for accessing a diverse array of functionalized pyridines. Its structure offers three key points for chemical modification: the C6-bromo position, ripe for cross-coupling and substitution reactions; the C2-ester, available for hydrolysis and amidation; and the C3-methoxy group, which electronically influences the ring's reactivity. This guide provides an in-depth exploration of the primary synthetic transformations of this building block, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section combines detailed, step-by-step protocols with expert insights into the causality behind experimental choices, empowering researchers to not only replicate but also rationally troubleshoot and adapt these methodologies for their specific molecular targets.

The Foundation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][5] These reactions are central to leveraging the C6-bromo position of this compound.

The Unified Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving a palladium(0) active species.[5][6] Understanding this cycle is critical for diagnosing and optimizing reactions.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This forms a square-planar Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[6][7][8]

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[9][10]

  • Reductive Elimination: The two organic partners coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Note I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][7] It is the premier choice for synthesizing biaryl compounds from this compound.

Mechanistic Insight

The key distinction in the Suzuki mechanism is the role of the base. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid, forming a more nucleophilic boronate complex ("-ate" complex), which readily undergoes transmetalation with the Pd(II) intermediate.[10][11]

Protocol: Synthesis of Methyl 3-methoxy-6-phenylpicolinate

This protocol details a standard Suzuki coupling using phenylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 35 mg, 0.03 mmol, 3 mol%).

  • Solvent Degassing: Add the solvent mixture (e.g., 5 mL of a 4:1 dioxane:water mixture) via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[12]

  • Work-up: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data & Troubleshooting
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9018~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.5)Dioxane/H₂O9018~80-90
3-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O10012~75-85
2-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O10024~60-75
  • Insight - Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is reliable and cost-effective.[13] For more challenging, electron-rich, or heteroaromatic partners, more electron-rich and bulky phosphine ligands like SPhos or catalysts like PdCl₂(dppf) are required to promote the reductive elimination step and prevent catalyst decomposition.[6][11]

  • Insight - Protodeboronation: A common side reaction is the replacement of the boronic acid group with a proton from the aqueous solvent, especially at high temperatures.[8] Using a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃ and minimizing reaction time can mitigate this issue.

Application Note II: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most direct method for installing an alkyne at the C6-position, creating valuable synthons for further elaboration or for use in materials science and as pharmaceutical precursors.[14][15]

Mechanistic Insight

The Sonogashira reaction uniquely employs two catalytic cycles that work in concert.[14][16] The palladium cycle mirrors that of other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) intermediate, allowing the reaction to proceed under milder conditions.[17]

Protocol: Synthesis of Methyl 3-methoxy-6-(phenylethynyl)picolinate

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Anhydrous, degassed THF or DMF (optional co-solvent)

  • Standard inert atmosphere setup and purification glassware.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (246 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL) via syringe. Finally, add phenylacetylene (122 mg, 1.2 mmol) dropwise with stirring.

  • Reaction Execution: Stir the reaction at room temperature or warm gently to 40-50 °C. The reaction is often rapid (2-6 hours). Monitor by TLC for the disappearance of the starting material.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the alkynyl-pyridine product.

  • Insight - Copper-Free Conditions: While classic Sonogashira coupling uses a copper co-catalyst, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free protocols.[15] These typically require a stronger base (e.g., a hindered amine or an inorganic base like Cs₂CO₃) and often a more robust palladium/ligand system, run at higher temperatures.[17] The primary benefit is a simplified purification process and avoidance of toxic metal contaminants.

Application Note III: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The formation of C-N bonds is fundamental to drug discovery. The Buchwald-Hartwig amination provides a general and powerful method for coupling aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][19][20]

Protocol: General Procedure for Amination

This protocol provides a robust starting point for coupling various amines. Optimization of the ligand and base is often necessary for challenging substrates.[21]

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Flask reagents Add Solids: 1. This compound 2. Base (e.g., NaOtBu) 3. Pd Precatalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvents Add Degassed Anhydrous Solvent (e.g., Toluene or Dioxane) inert->solvents amine Add Amine Nucleophile (via syringe) solvents->amine react Heat Reaction Mixture (e.g., 90-110 °C, 12-24h) Monitor by LC-MS amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (2 mol%) or a G3-precatalyst (2 mol%)

  • Ligand: Xantphos (4 mol%) or another suitable biarylphosphine ligand

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • Reaction Setup (in Glovebox): To an oven-dried reaction vial, add the palladium precatalyst, ligand, and NaOtBu.

  • Reagent Addition: Add the this compound and the amine. Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a pre-heated aluminum block on a stirrer hotplate at 90-110 °C. Stir for 12-24 hours.[22]

  • Work-up & Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and proceed with a standard aqueous workup and chromatographic purification as described in previous sections.

  • Insight - The Ligand is Key: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, XPhos) are essential.[20] They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive species.[19][23]

  • Insight - Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate Pd-amine complex). NaOtBu is a common choice, but others like LHMDS or K₃PO₄ can be used, especially for base-sensitive substrates.[22][23]

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct SNAr can be a simple and cost-effective alternative for certain nucleophiles. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C6 positions, making them susceptible to attack by strong nucleophiles.[24][25][26]

Mechanism & Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A strong nucleophile (e.g., NaOMe, NaSMe) attacks the carbon bearing the bromo-leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ring and, importantly, onto the electronegative nitrogen atom, which stabilizes the intermediate.[24][27]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

This pathway is viable for our substrate because the bromo group is at the activated C6 position.

Protocol: Synthesis of Methyl 3,6-dimethoxypicolinate

Materials & Equipment:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (2.0-3.0 equiv, can be used as a solution in methanol or as a solid)

  • Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)

  • Standard reaction and purification glassware.

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve this compound (246 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add solid sodium methoxide (108 mg, 2.0 mmol) portion-wise at room temperature. Alternatively, add a 25 wt% solution of NaOMe in methanol.

  • Reaction Execution: Heat the reaction to 60-80 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up & Purification: Cool the reaction to room temperature and carefully quench by adding water (15 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Safety & Handling

  • Palladium Catalysts: Palladium compounds, particularly fine powders, can be flammable and are potential skin sensitizers.[28][29] Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves and safety glasses.[30][31] Dispose of palladium waste according to institutional guidelines for heavy metals.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can have unpleasant odors and varying toxicities. Consult the specific SDS for each ligand.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a stream of inert gas.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always use in a fume hood and ensure proper grounding of equipment.[29]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications - Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (1969). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Retrieved from [Link]

  • ACS Publications - Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure for Palladium. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination. Retrieved from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • NIH - PMC. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved from [Link]

  • NIH - PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Crop Protection

The global demand for food security necessitates robust and sustainable agricultural practices. However, crop yields are under constant threat from the competition of weeds and the devastation caused by fungal pathogens. For decades, synthetic chemical herbicides and fungicides have been instrumental in mitigating these losses. This reliance has led to significant challenges, including the evolution of resistant weed and fungal biotypes, and growing concerns over the environmental impact of agrochemicals.[1] Consequently, there is an urgent and continuous need for the discovery and development of novel herbicides and fungicides with new modes of action (MoA), improved safety profiles, and enhanced efficacy.[2]

This technical guide is designed for researchers, scientists, and drug development professionals in the agrochemical field. It provides an in-depth exploration of the synthesis and application of two prominent classes of modern agrochemicals: Acetolactate Synthase (ALS) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, offers detailed, field-proven protocols, and grounds all claims in authoritative scientific literature.

Section 1: The Modern Agrochemical Discovery Cascade

The journey from a chemical concept to a viable agricultural product is a multi-stage process. Modern discovery has shifted from random screening to a more targeted approach, leveraging advancements in genomics, structural biology, and computational chemistry.[3] High-throughput screening (HTS) of large chemical libraries against specific molecular targets or whole organisms remains a cornerstone of this process.[1] Natural products also serve as a vital source of inspiration, providing complex scaffolds that can be simplified and optimized for agricultural use.[4]

A successful discovery cascade integrates chemical synthesis with rigorous biological evaluation to identify promising lead compounds and optimize them through Structure-Activity Relationship (SAR) studies.[5]

cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Identifies MoA Computational Modeling Computational Modeling Lead Generation->Computational Modeling Virtual Screening Chemical Synthesis Chemical Synthesis Computational Modeling->Chemical Synthesis Guides Synthesis In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Provides Test Compounds SAR Studies SAR Studies SAR Studies->Chemical Synthesis Informs Optimization In Vivo Screening In Vivo Screening SAR Studies->In Vivo Screening Selects Candidates In Vitro Assays->SAR Studies Generates Activity Data Field Trials Field Trials In Vivo Screening->Field Trials Confirms Efficacy

Figure 1: The modern agrochemical discovery workflow.

Section 2: Synthesis of a Novel Herbicide – Triazolopyrimidine Sulfonamides

Background and Rationale: The triazolopyrimidine sulfonamides are a major class of herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, making it an excellent and safe herbicidal target.[8] Flumetsulam was one of the first commercial herbicides in this class.[9] The synthesis protocol below is adapted from methodologies for creating novel analogues of this important herbicide family.[8]

Causality in Experimental Design:

  • Solvent Selection: The choice of solvents like dichloromethane or chloroform in key steps is dictated by their ability to dissolve the reactants while remaining relatively inert to the reaction conditions.[2][5] For the final coupling step, a base like pyridine not only acts as a proton scavenger to drive the reaction forward but can also serve as a suitable solvent.[10]

  • Reagent Choice: Chlorosulfonic acid or thionyl chloride are powerful reagents used to convert sulfonates or carboxylic acids into highly reactive sulfonyl chlorides or acid chlorides, which are essential for forming the sulfonamide or amide bond.[11] The use of a base is critical to neutralize the HCl generated during these reactions.

Protocol 2.1: Synthesis of N-(2,6-difluorophenyl)-5-methyl-[1][3][12]triazolo[1,5-a]pyrimidine-2-sulfonamide (A Flumetsulam Analogue)

This protocol outlines a representative multi-step synthesis.

Step 1: Synthesis of 5-methyl-[1][3][12]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • Reaction Setup: To a stirred solution of 5-methyl-[1][3][12]triazolo[1,5-a]pyrimidine (1 equivalent) in chloroform (10 mL/g of starting material), add chlorosulfonic acid (3 equivalents) dropwise at 0-5°C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 60°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The solid precipitate that forms is the desired sulfonyl chloride. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of N-(2,6-difluorophenyl)-5-methyl-[1][3][12]triazolo[1,5-a]pyrimidine-2-sulfonamide

  • Reaction Setup: Dissolve the sulfonyl chloride from Step 1 (1 equivalent) and 2,6-difluoroaniline (1.1 equivalents) in pyridine (5 mL/g of sulfonyl chloride) in a round-bottom flask.

  • Reaction Execution: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold 1M hydrochloric acid. The resulting precipitate is the crude product. Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A 5-methyl-[1,2,4]triazolo [1,5-a]pyrimidine C Sulfonyl Chloride Intermediate A->C Reflux in Chloroform B Chlorosulfonic Acid (ClSO3H) B->C F Final Product (Flumetsulam Analogue) C->F Stir in Pyridine D 2,6-difluoroaniline D->F E Pyridine (Base) E->F

Figure 2: Synthetic pathway for a Flumetsulam analogue.

Section 3: Synthesis of a Novel Fungicide – Pyrazole Carboxamides (SDHIs)

Background and Rationale: Pyrazole carboxamides are a cornerstone of modern fungicides, acting as Succinate Dehydrogenase Inhibitors (SDHIs).[4] They block the fungal respiratory chain at Complex II, depriving the pathogen of energy. Boscalid is a widely used SDHI fungicide that exemplifies this chemical class.[13] The synthesis described below is a robust, multi-step process adaptable for creating a library of novel analogues for SAR studies.[6][12]

Causality in Experimental Design:

  • Catalyst Choice: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is central to this synthesis. It requires a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) to facilitate the cross-coupling between an aryl halide and a boronic acid.[6] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting high yields.

  • Reduction Method: The reduction of a nitro group to an amine is a critical transformation. While various methods exist, using carbonyl iron powder (CIP) is an effective and often milder alternative to catalytic hydrogenation, which might inadvertently reduce other functional groups like the aryl chloride.[6]

  • Acylation: The final amidation step to form the carboxamide linkage is typically achieved by reacting the synthesized amine with an activated carboxylic acid, such as an acid chloride (e.g., 2-chloronicotinyl chloride), in the presence of a non-nucleophilic base like triethylamine or Hünig's base (DIPEA) to neutralize the generated HCl.[1]

Protocol 3.1: Three-Step Synthesis of Boscalid (A Pyrazole Carboxamide Analogue)

This protocol is adapted from modern, efficient synthetic routes.[6]

Step 1: Suzuki-Miyaura Coupling to form 4'-chloro-2-nitro-1,1'-biphenyl

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), combine 1-chloro-2-nitrobenzene (1 equivalent), 4-chlorophenylboronic acid (1.1 equivalents), a suitable base (e.g., K₃PO₄, 2 equivalents), and the palladium catalyst system (e.g., 0.05 mol% Pd(OAc)₂ and 0.1 mol% SPhos ligand).

  • Solvent and Execution: Add a suitable solvent, such as a mixture of toluene and water (e.g., 10:1 ratio). Heat the mixture to 80-100°C and stir vigorously for 8-12 hours, or until TLC/GC-MS indicates completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude biphenyl product, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group to form 2-amino-4'-chloro-1,1'-biphenyl

  • Reaction Setup: Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl (1 equivalent) in a solvent such as ethanol or ethyl acetate. Add ammonium chloride (3 equivalents) followed by carbonyl iron powder (CIP, 5 equivalents).

  • Reaction Execution: Heat the mixture to 45-50°C and stir for 12-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with the reaction solvent. Concentrate the filtrate to yield the crude amine product.

Step 3: Amidation to form Boscalid

  • Reaction Setup: Dissolve the crude 2-amino-4'-chloro-1,1'-biphenyl (1 equivalent) in a dry, aprotic solvent like dichloromethane or THF. Add a base such as triethylamine (1.5 equivalents).

  • Reaction Execution: Cool the solution to 0°C and add a solution of 2-chloronicotinyl chloride (1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Boscalid.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.

Section 4: Biological Evaluation Protocols

The synthesis of novel compounds is only the first step. Rigorous and reproducible biological assays are essential to determine their efficacy and guide the optimization process.

Protocol 4.1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Herbicide)

This colorimetric assay quantifies the inhibitory potential of compounds against the ALS enzyme.[1][3]

Rationale for Assay Design: The assay indirectly measures ALS activity by quantifying the product, acetolactate. Acetolactate is unstable and is chemically decarboxylated to acetoin under acidic, heated conditions. Acetoin then reacts with creatine and α-naphthol (Voges-Proskauer reaction) to form a red-colored complex, the absorbance of which is directly proportional to enzyme activity.[1]

Procedure:

  • Enzyme Extraction: Extract crude ALS enzyme from young, actively growing plant tissue (e.g., pea shoots or Arabidopsis thaliana) by homogenizing in an ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant for the assay.[1]

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer (containing cofactors TPP, FAD, and MgCl₂).

    • Test compound solution (dissolved in DMSO and diluted to various concentrations). Include a DMSO-only control.

    • Enzyme extract.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, sodium pyruvate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop and Decarboxylation: Stop the reaction by adding 6 N H₂SO₄. Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

  • Color Development: Add creatine solution, followed by α-naphthol solution. Incubate at 60°C for another 15 minutes.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the data to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[3]

Protocol 4.2: In Vitro Mycelial Growth Inhibition Assay (Fungicide)

This assay determines the direct effect of a compound on the vegetative growth of a target fungus. Botrytis cinerea (grey mould) is a common and economically important model pathogen.[14]

Procedure:

  • Media Preparation: Prepare potato dextrose agar (PDA). While molten (approx. 50°C), amend the agar with the test compound at various concentrations (typically dissolved in DMSO). Pour the amended PDA into sterile Petri dishes. Include a DMSO-only control plate.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter), taken from the growing edge of an active culture of B. cinerea, in the center of each plate.[14]

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).

Protocol 4.3: Whole Organism Screening

A. Post-Emergence Herbicide Screening

Rationale for Model Organism: Arabidopsis thaliana is a widely used model for plant biology and herbicide screening due to its small size, rapid life cycle, and well-characterized genome.[15][16]

Procedure:

  • Plant Growth: Sow A. thaliana seeds in pots containing a standard potting mix. Grow in a controlled environment chamber with a defined light/dark cycle and temperature.[15]

  • Herbicide Application: At the two- to three-leaf stage, spray the seedlings with the test compound formulated in a suitable solution (e.g., water with a surfactant). Apply at several dose rates. Include an untreated control.

  • Assessment: Visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment. A rating scale (e.g., 0% = no effect, 100% = plant death) can be used.

  • Quantitative Analysis: For a more quantitative measure, harvest the above-ground biomass at the end of the experiment and record the fresh or dry weight. Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).

B. Detached Leaf Fungicide Assay

Rationale for Assay Design: The detached leaf assay provides a rapid and resource-efficient method to evaluate fungicide efficacy in a system that includes host-pathogen interactions, which are absent in in vitro tests.[14][17][18]

Procedure:

  • Leaf Collection: Detach healthy, fully expanded leaves from a susceptible host plant (e.g., fava bean or tomato for Botrytis cinerea).

  • Treatment Application: Spray the leaves with the test fungicide formulation until runoff, or apply a specific volume to the leaf surface. Allow the leaves to dry.

  • Inoculation: Place a small drop of a spore suspension (e.g., 1x10⁵ spores/mL) or a small mycelial plug of the target fungus onto the center of each treated leaf.[14]

  • Incubation: Place the leaves in a high-humidity chamber (e.g., a sealed container with moist filter paper) and incubate at 20-22°C with a photoperiod.

  • Assessment: After 3-5 days, measure the diameter of the necrotic lesion that develops at the inoculation site.

  • Data Analysis: Calculate the percent reduction in lesion size for each treatment compared to the untreated, inoculated control leaves.

Section 5: Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[19] This is a critical step in lead optimization, guiding the synthesis of more potent and selective compounds. Below is a representative SAR table for a series of pyrazole carboxanilide fungicides, demonstrating how modifications to the pyrazole and anilide rings affect activity against Rhizoctonia solani.

Table 1: SAR of Pyrazole Carboxanilide Derivatives Against Rhizoctonia solani

CompoundR⁴ (Anilide Ring)In Vitro EC₅₀ (µg/mL)[3]
1 HHHH>100
2 3-CH₃HHH1.5
3 H4-CH₃HH25
4 HH5-CH₃H5.5
5 3-CH₃H5-CH₃H0.8
6 3-CH₃HH2'-Cl0.5
7 3-CH₃HH4'-Cl2.0
8 3-CH₃HH2',4'-diCl0.3
Boscalid ---2'-(4-Cl-phenyl)0.741[7]

Data adapted from Huppatz et al., 1984 and other sources for illustrative purposes.[3][7]

Interpretation of SAR Data:

  • A methyl group at the 3-position of the pyrazole ring (ortho to the carboxamide linkage) is critical for high activity (compare compound 2 to 1, 3, and 4).[3]

  • A second methyl group at the 5-position can further enhance activity (compare compound 5 to 2).[3]

  • Substitution on the anilide ring significantly impacts potency. Electron-withdrawing groups, particularly at the ortho-position (2'), tend to increase activity (compare compound 6 to 2).[3]

  • The SAR data from these simpler analogues provides a clear rationale for the complex biphenyl structure found in highly active commercial fungicides like Boscalid.

Conclusion

The development of novel herbicides and fungicides is a complex but essential endeavor for ensuring global food production. A successful research program requires a synergistic interplay between innovative chemical synthesis and robust biological evaluation. By understanding the rationale behind synthetic strategies and employing validated, reproducible protocols for bioassays, researchers can efficiently identify and optimize the next generation of crop protection solutions. This guide provides a foundational framework of application notes and protocols to support scientists in this critical mission.

References

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  • Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. (2020). Scientific Reports, 10(1), 1-11.
  • Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. (2009). Bioorganic & Medicinal Chemistry, 17(10), 3643-3651.
  • A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. (2015). Bio-protocol, 5(13), e1519.

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Application Note: N-Boc-piperidine-4-carboxylic Acid as a Key Intermediate in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical ingredient synthesis, the strategic use of chemical intermediates is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). These intermediates are molecular building blocks that, through a series of controlled chemical transformations, are elaborated into the final drug substance. This application note provides an in-depth technical guide on the utilization of a pivotal intermediate, N-Boc-piperidine-4-carboxylic acid, in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to underscore the causality behind experimental choices and ensure reproducible outcomes.

The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system and in oncology.[3][4] N-Boc-piperidine-4-carboxylic acid is a bifunctional molecule that serves as a versatile building block.[3][5] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid functionality without interference from the otherwise reactive secondary amine.[6][7][8][9] This strategic protection is fundamental to modern organic synthesis, enabling chemists to orchestrate complex molecular constructions with high precision.[3] The Boc group can be readily removed under mild acidic conditions, unmasking the amine for subsequent reactions, a critical step in the path to the final API.[3][7]

This note will elucidate the role of N-Boc-piperidine-4-carboxylic acid in a key carbon-carbon bond-forming reaction, the Suzuki-Miyaura coupling, a cornerstone of modern pharmaceutical manufacturing.[10][11][12][13][14] We will explore a detailed protocol for this reaction, discuss the rationale for reagent and condition selection, and provide methods for characterization and quality control of the resulting intermediate.

The Strategic Importance of N-Boc-piperidine-4-carboxylic Acid in Niraparib Synthesis

Niraparib, chemically named 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is an orally active PARP inhibitor.[2][] Its synthesis involves the strategic coupling of a piperidine-containing fragment with an indazole moiety. One of the key intermediates in several reported synthetic routes is a derivative of N-Boc-piperidine, which ultimately forms the piperidinylphenyl portion of the Niraparib molecule.[16][17][18]

The use of the N-Boc protected piperidine intermediate offers several distinct advantages in a multi-step synthesis:

  • Chemoselectivity: The Boc group effectively masks the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during the modification of other functional groups.[6][8] This is crucial when performing reactions such as the Suzuki coupling on an attached aryl halide.

  • Enhanced Solubility: The lipophilic nature of the Boc group can improve the solubility of the intermediate in organic solvents commonly used in synthesis, facilitating handling and purification.

  • Controlled Deprotection: The Boc group is stable to a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions, often with high yields.[7][9] This orthogonality allows for selective deprotection without affecting other acid-labile groups if designed correctly.[9]

Reaction Pathway Overview

The synthesis of a key Niraparib intermediate can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[10][11][14] In this context, a boronic acid or ester derivative of N-Boc-piperidine is coupled with a suitable indazole-containing aryl halide.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine C tert-butyl 4-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate A->C Suzuki Coupling B 2-(4-bromophenyl)-2H-indazole-7-carboxamide B->C Catalyst Pd(dppf)Cl2 Catalyst->C Base K2CO3 Base->C Solvent Dioxane/Water Solvent->C

Caption: Suzuki-Miyaura coupling for the synthesis of a key Niraparib intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and 2-(4-bromophenyl)-2H-indazole-7-carboxamide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine859367-46-9311.22Commercial>98%
2-(4-bromophenyl)-2H-indazole-7-carboxamide1038915-59-1316.15Custom Synthesis>98%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4731.74Commercial>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial>99%
1,4-Dioxane (Anhydrous)123-91-188.11Commercial>99.8%
Deionized Water7732-18-518.02In-houseN/A
Ethyl Acetate141-78-688.11CommercialHPLC Grade
Brine (Saturated NaCl solution)7647-14-558.44In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercial>99%
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (3.11 g, 10.0 mmol, 1.0 eq) and 2-(4-bromophenyl)-2H-indazole-7-carboxamide (3.16 g, 10.0 mmol, 1.0 eq).

  • Addition of Catalyst and Base: Add potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.366 g, 0.5 mmol, 0.05 eq).

  • Solvent Addition and Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 4-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.

Workflow Diagram

Workflow A 1. Charge Reactants, Catalyst, and Base B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas with Nitrogen B->C D 4. Heat to 90°C for 12h C->D E 5. Monitor by TLC/HPLC D->E E->D Incomplete F 6. Cool and Quench with Water E->F Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over Sodium Sulfate H->I J 10. Concentrate in Vacuo I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product K->L

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Causality and Trustworthiness in the Protocol

Rationale for Reagent Selection
  • Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is widely used for Suzuki couplings due to its high efficiency and functional group tolerance. The dppf ligand provides a good balance of steric bulk and electron-donating properties, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][14]

  • Base (Potassium Carbonate): The base is essential for the transmetalation step, where the boronic ester is converted to a more nucleophilic boronate species.[10][11] Potassium carbonate is a moderately strong base that is effective for this purpose and is generally compatible with a wide range of functional groups.

  • Solvent System (Dioxane/Water): The mixed solvent system is crucial for dissolving both the organic reactants and the inorganic base, creating a homogeneous reaction mixture that promotes efficient catalysis. Water also plays a role in the activation of the boronic ester.

Self-Validating System

The protocol incorporates in-process controls to ensure its trustworthiness:

  • Reaction Monitoring: Regular monitoring by TLC or HPLC allows for the tracking of starting material consumption and product formation. This provides real-time data on the reaction's progress and helps in determining the optimal reaction time, preventing the formation of degradation products due to prolonged heating.

  • Purification and Characterization: The final product is purified by column chromatography to remove any unreacted starting materials, byproducts, and residual catalyst. The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This comprehensive characterization validates the success of the synthesis.

Conclusion

N-Boc-piperidine-4-carboxylic acid and its derivatives are invaluable intermediates in the synthesis of complex pharmaceutical ingredients like Niraparib. The strategic use of the Boc protecting group enables chemists to perform selective and high-yielding transformations, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing the core structures of many modern drugs. The detailed protocol and the underlying scientific rationale provided in this application note are designed to equip researchers with the knowledge and tools necessary to successfully implement this key synthetic step in their drug development programs. Adherence to these principles of causality and self-validation will contribute to the robust and reliable synthesis of high-quality pharmaceutical intermediates.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
  • ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate.
  • ACS Publications. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Protecting group.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • RSC Publishing. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS Omega. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • Thieme Connect. (2011). Synthesis of a PARP Inhibitor.
  • ResearchGate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • ChemBK. (2024). N-BOC-piperidine-4-carbothioamide.
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
  • chemeurope.com. (n.d.). Protecting group.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Quora. (2022). What is a protecting group? Why do we use it at the end of an organic synthesis process? What happens if we don't use it?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis.
  • White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.
  • BOC Sciences. (n.d.). CAS 1038915-60-4 Niraparib.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII).
  • PubChem. (n.d.). Niraparib.

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Step-by-step guide for a cross-coupling reaction involving Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-bromo-3-methoxypicolinate

Introduction: The Versatility of the Picolinate Scaffold

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates several key features: a bromine atom at the 6-position, which is an excellent handle for transition metal-catalyzed cross-coupling reactions; a methoxy group at the 3-position, which electronically modifies the pyridine ring; and a methyl ester at the 2-position (the picolinate moiety), which can act as a directing group or be further transformed.[] These characteristics make it a prime substrate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science, where substituted pyridine rings are ubiquitous.

This guide provides detailed protocols and technical insights for performing three major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

Pillar 1: The Engine of Modern Synthesis - The Palladium Catalytic Cycle

At the heart of these transformations lies a well-understood catalytic cycle involving a palladium catalyst. While specifics can vary, the cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3] The efficiency of this cycle is profoundly influenced by the choice of ligand, base, and solvent, especially when working with electron-rich and potentially coordinating heteroaromatic substrates like picolinates.[4]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)-R) OxAdd->Trans Transmetalation Trans->Pd0 Product Coupled Product (Ar-R) Trans->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd RM R-M (Organometallic Reagent) RM->Trans Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] For this compound, this allows for the introduction of a wide array of aryl or heteroaryl substituents at the 6-position, a common strategy in drug discovery.[6]

Rationale for Component Selection
  • Catalyst System : A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is often effective.[7] For heteroaryl halides, specialized ligands can improve reaction rates and yields by accelerating the oxidative addition and reductive elimination steps.[8]

  • Base : An inorganic base such as K₃PO₄ or Cs₂CO₃ is crucial. The base activates the organoboron species, facilitating the transmetalation step.[7] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.

  • Solvent : A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is necessary to dissolve the inorganic base and assist in the transmetalation process. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialAmount (for 1 mmol scale)Moles (mmol)Purpose
This compound246 mg1.0Electrophile
Arylboronic Acid1.2 - 1.5 equiv.1.2 - 1.5Nucleophile
Pd(PPh₃)₄58 mg0.05 (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃), anhydrous276 mg2.0Base
1,4-Dioxane, anhydrous8 mL-Solvent
Water, degassed2 mL-Co-solvent
Oven-dried Schlenk flask with stir bar1-Reaction Vessel
Inert gas supply (Argon or Nitrogen)--Anhydrous/anaerobic conditions

Procedure:

  • Vessel Preparation : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition : Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL total) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation for synthesizing pharmaceuticals and agrochemicals.[9] This protocol details the coupling of this compound with a primary or secondary amine.

Rationale for Component Selection
  • Catalyst System : This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are state-of-the-art and essential for achieving high yields, especially with heteroaryl halides.[8] They promote both the oxidative addition and the typically rate-limiting reductive elimination steps. Pre-formed palladium precatalysts (e.g., Xantphos Pd G3) are often used for convenience and improved reactivity.[10]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Sodium tert-butoxide (NaOtBu) is a common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective.[11][12]

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base. Rigorous degassing is mandatory.

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination start Start: Oven-dried Schlenk Flask add_solids Add Solids: Picolinate, NaOtBu, Pd Catalyst, Ligand start->add_solids inert Seal & Purge: Evacuate/Backfill with Argon (3x) add_solids->inert add_liquids Add Liquids: Anhydrous Toluene, Amine Nucleophile inert->add_liquids heat Heat Reaction: Stir at 100-110 °C (12-24h) add_liquids->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool & Work-up: Dilute, Filter through Celite monitor->workup purify Concentrate & Purify by Column Chromatography workup->purify end Final Product: Arylated Amine purify->end

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialAmount (for 1 mmol scale)Moles (mmol)Purpose
This compound246 mg1.0Electrophile
Amine (Primary or Secondary)1.2 equiv.1.2Nucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))18 mg0.02 (2 mol%)Palladium Precursor
Xantphos46 mg0.08 (8 mol%)Ligand
Sodium tert-butoxide (NaOtBu)135 mg1.4Base
Toluene, anhydrous and degassed10 mL-Solvent

Procedure:

  • Glovebox/Inert Atmosphere Setup : In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (8 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution : Seal the tube tightly and heat the reaction mixture in a preheated oil bath to 100-110 °C.

  • Monitoring : Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the N-arylated product.

Application Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[13] This reaction is exceptionally useful for creating rigid molecular linkers or for introducing functional handles for further chemistry, such as click reactions.

Rationale for Component Selection
  • Catalyst System : The Sonogashira coupling classically employs a dual-catalyst system: a palladium(0) species to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Copper-free versions exist but often require specific ligands or conditions.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[13]

  • Solvent : Anhydrous THF or DMF are common solvents, often used in conjunction with the amine base. The reaction must be performed under strictly anaerobic conditions.

Detailed Experimental Protocol

Table 3: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialAmount (for 1 mmol scale)Moles (mmol)Purpose
This compound246 mg1.0Electrophile
Terminal Alkyne1.5 equiv.1.5Nucleophile
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)35 mg0.05 (5 mol%)Palladium Precursor
Copper(I) Iodide (CuI)10 mg0.05 (5 mol%)Co-catalyst
Triethylamine (Et₃N)4 mL-Base and Co-solvent
Tetrahydrofuran (THF), anhydrous6 mL-Solvent

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition : Under inert gas, add anhydrous THF (6 mL) and triethylamine (4 mL) via syringe, followed by the terminal alkyne (1.5 equiv.).

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-8 hours).

  • Work-up : Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a plug of silica gel to remove the catalysts and amine salts, washing with additional ethyl acetate.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the pure alkynylated picolinate.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • BenchChem. (2025). Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones.
  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Elsevier. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Heck reaction.
  • BOC Sciences. (n.d.). CAS 945954-94-9 this compound.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
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Application Notes & Protocols for Methyl 6-bromo-3-methoxypicolinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromo-3-methoxypicolinate (CAS No. 945954-94-9) is a versatile substituted pyridine building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, arising from the interplay of the bromo, methoxy, and methyl ester functionalities on the pyridine core, make it an ideal substrate for a range of chemical transformations. This guide provides an in-depth exploration of its reactivity, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in leveraging this valuable synthetic intermediate.

Compound Profile and Safety Precautions

1.1. Chemical Properties

  • IUPAC Name: Methyl 6-bromo-3-methoxypyridine-2-carboxylate[]

  • Molecular Formula: C₈H₈BrNO₃[1][3]

  • Molecular Weight: 246.06 g/mol [1][3]

  • Appearance: Liquid or Solid[4]

  • Structure: (Note: Image is a placeholder representation)

The key reactive site for cross-coupling is the C-Br bond at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the electron-donating methoxy group, modulates the reactivity of the aromatic ring, making it amenable to both metal-catalyzed and nucleophilic substitution pathways.

1.2. Safety and Handling

Safe handling of this compound and associated reagents is paramount.

  • Hazards: The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[5] Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A General Workflow

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds. The bromine atom on this compound serves as an excellent leaving group for these transformations. A generalized workflow is essential for success.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide (Substrate) - Coupling Partner - Catalyst & Ligand - Base setup Assemble under Inert Gas (Ar or N2) reagents->setup glassware Dry Glassware (Oven or Flame-Dry) glassware->setup solvent Add Anhydrous, Degassed Solvent setup->solvent heat Heat to Reaction Temp (Stirring) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench (e.g., with H2O or NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (+ Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Metathesis (+ Base) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(R')L2 Transmetalation (+ R'-B(OH)2) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (- Ar-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

3.2. Experimental Protocol

This protocol describes the coupling of this compound with Phenylboronic Acid.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: In a separate vial, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg). Add the catalyst to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of Dioxane (8 mL) and Water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

3.3. Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100
Vinylboronic acid pinacol esterPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Cs₂CO₃ (3)THF65
3-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DME/H₂O85

Protocol 2: Sonogashira C-C Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system. [6][7] 4.1. Underlying Mechanism

The process involves two interconnected cycles. The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. [7]

Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)(Br)L2 pd0->pd2 Oxidative Addition pd2->pd0 Transmetalation & Reductive Elimination (- ArC≡CR') cu1 Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu1->cu_acetylide Deprotonation (+ R'C≡CH, Base) cu_acetylide->pd2 Transmetalation

Caption: Interconnected catalytic cycles in Sonogashira coupling.

4.2. Experimental Protocol

This protocol describes the coupling of this compound with Phenylacetylene.

  • Preparation: To a Schlenk flask, add this compound (1.0 mmol, 246 mg), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and Copper(I) iodide (CuI, 0.06 mmol, 11.5 mg).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

4.3. Considerations for Copper-Free Sonogashira

To avoid issues like the formation of diyne byproducts from alkyne homocoupling, copper-free conditions can be employed. [8]These protocols often require a different palladium catalyst/ligand system and a stronger organic base.

AlkyneCatalyst SystemBaseSolventTempNotes
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRTStandard conditions
TrimethylsilylacetylenePd(OAc)₂ / SPhosDBUTHF60°CCopper-free variant
1-OctynePd(PPh₃)₄ / CuIPiperidineDMF50°CFor aliphatic alkynes

Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds by coupling amines with aryl halides, a process that was historically challenging. [9] 5.1. Underlying Mechanism

Similar to other cross-coupling reactions, the mechanism involves oxidative addition, followed by formation of a palladium-amido complex via deprotonation of the amine by a strong base, and concludes with reductive elimination to form the C-N bond. [10]The choice of a bulky, electron-rich ligand is critical to facilitate the reductive elimination step. [9] 5.2. Experimental Protocol

This protocol describes the amination of this compound with Morpholine.

  • Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable ligand (e.g., BINAP, 0.05 mmol, 31 mg).

  • Assembly: Add the catalyst/ligand premix, followed by this compound (1.0 mmol, 246 mg) to the Schlenk tube.

  • Inerting & Reagent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

5.3. Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd₂(dba)₃ (2)BINAP (5)NaOtBu (1.4)Toluene100
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane110
BenzylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2)t-BuOH100

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is highly versatile, direct substitution of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is also possible under specific conditions. This pathway is facilitated by the electron-deficient nature of the pyridine ring. [11][12] 6.1. Underlying Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [12][13]The aromaticity is then restored by the expulsion of the leaving group (bromide). The electron-withdrawing picolinate group helps to stabilize the negative charge of the intermediate. [13][14]

SNAr_Mechanism Start Substrate (Ar-Br) Intermediate Meisenheimer Complex [Ar(Br)(Nu)]- Start->Intermediate + Nu- Product Product (Ar-Nu) Intermediate->Product - Br-

Caption: Addition-Elimination mechanism of SNAr.

6.2. Experimental Protocol

This protocol describes the substitution of the bromo group with a methoxy group using sodium methoxide.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 246 mg).

  • Reagent Solution: Add a solution of sodium methoxide (2.0 mmol) in methanol (10 mL). A commercially available solution or one prepared by carefully dissolving sodium metal in anhydrous methanol can be used.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with 1M aqueous HCl until pH ~7.

  • Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product. Further purification by chromatography may be necessary.

6.3. Scope and Causality

  • Viability: SNAr is most effective with strong nucleophiles (e.g., alkoxides, amides, thiolates).

  • Conditions: The reaction often requires elevated temperatures to overcome the activation energy for breaking the ring's aromaticity. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt without solvating the nucleophile itself.

  • Advantages: This method avoids the cost and potential toxicity of palladium catalysts and ligands.

  • Limitations: It is generally less versatile than cross-coupling and may not be compatible with sensitive functional groups due to the often harsh (basic, high temperature) conditions required.

References

  • This compound - MySkinRecipes. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • This compound [Q01160] - ChemUniverse. Available at: [Link]

  • Suzuki Coupling - YouTube. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Methyl 6-bromo-3-methoxypicolinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. These application notes detail the common impurities encountered during its synthesis and provide robust, validated protocols for purification using recrystallization and column chromatography. Further, this guide offers insights into the analytical methods for purity assessment and troubleshooting common purification challenges, designed for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose structural features—a bromine atom and an ester functional group—make it a versatile building block for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] The purity of this intermediate directly impacts the yield, impurity profile, and overall efficacy of the final products.

A thorough understanding of its physicochemical properties is the foundation for developing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 945954-94-9[2][3]
Molecular Formula C₈H₈BrNO₃[1][]
Molecular Weight 246.06 g/mol [1][]
Appearance Liquid, Solid, or Semi-solid
Storage 2-8°C, under inert atmosphere[1]
Purity (Commercial) Typically ≥95-98%[3]

Synthesis Context and Potential Impurities

The most common laboratory synthesis of this compound involves the O-methylation of its precursor, Methyl 6-bromo-3-hydroxypicolinate.[2] This reaction is typically carried out using a methylating agent like iodomethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A Methyl 6-bromo-3-hydroxypicolinate C This compound (Product) A->C Methylation B Iodomethane (CH3I) / K2CO3 in DMF I1 Unreacted Starting Material (Methyl 6-bromo-3-hydroxypicolinate) C->I1 Crude Product Contains I2 Residual Solvent (DMF) C->I2 Crude Product Contains I3 Inorganic Salts (KI, K2CO3) C->I3 Crude Product Contains I4 Isomeric Byproducts C->I4 Crude Product Contains PurificationWorkflow cluster_Purification Purification Strategy Start Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Start->Workup Concentrate Concentrate Under Reduced Pressure Workup->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product TLC Analyze by TLC Crude_Product->TLC Recrystallization Recrystallization TLC->Recrystallization If relatively clean with one major spot Chromatography Silica Gel Column Chromatography TLC->Chromatography If multiple spots of close Rf Purity_Check Assess Purity (TLC, NMR, HPLC) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥98% ChromatographyTroubleshooting cluster_Tailing Peak Tailing cluster_Resolution Poor Resolution cluster_Recovery Low Recovery Problem Common Chromatography Issue Tailing_Cause Cause: Interaction of basic pyridine with acidic silanol groups. Problem->Tailing_Cause Resolution_Cause Cause: Eluent too polar or column overloaded. Problem->Resolution_Cause Recovery_Cause Cause: Compound streaked throughout column or degraded. Problem->Recovery_Cause Tailing_Solution Solution: Add competing base (e.g., 0.5% TEA) to eluent. Tailing_Cause->Tailing_Solution Resolution_Solution Solution: Decrease eluent polarity (lower % EtOAc). Use less sample. Resolution_Cause->Resolution_Solution Recovery_Solution Solution: Use less polar eluent. Consider deactivating silica. Recovery_Cause->Recovery_Solution

References

Scale-up synthesis of Methyl 6-bromo-3-methoxypicolinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up of Methyl 6-bromo-3-methoxypicolinate and its Derivatives

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of complex pharmaceutical and agrochemical agents.[1] Its strategic substitution pattern, featuring a reactive bromine atom for cross-coupling, a methoxy group, and a methyl ester, allows for multi-faceted derivatization. This document provides an in-depth guide for the scale-up synthesis of the core intermediate and its subsequent derivatization via Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[2] The protocols detailed herein are designed for robustness and scalability, addressing critical process parameters, safety considerations, in-process controls, and purification strategies essential for transitioning from laboratory-scale discovery to kilogram-scale production.

Introduction: The Strategic Importance of Substituted Picolinates

Substituted pyridine cores are privileged structures in drug discovery, appearing in numerous approved therapeutics. The picolinate framework, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities. This compound (CAS 945954-94-9) has emerged as a high-value intermediate due to the orthogonal reactivity of its functional groups.[][4][5] The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the efficient construction of diverse molecular architectures.[1][2]

This guide is structured to provide researchers and process chemists with a comprehensive and practical framework. Part I details the scalable synthesis of the parent molecule, this compound. Part II provides a detailed protocol for its derivatization using a scalable Suzuki-Miyaura coupling reaction, a method widely employed in the synthesis of biaryl compounds.[6][7]

Part I: Kilogram-Scale Synthesis of this compound

The synthesis of the target intermediate is most commonly and efficiently achieved via the methylation of its precursor, Methyl 6-bromo-3-hydroxypicolinate. This reaction is a classic Williamson ether synthesis.

Reaction Scheme

Caption: Synthesis of this compound.

Process Development and Rationale for Scale-Up

Transitioning a synthesis from the bench to a pilot or production scale requires careful consideration of reagent choice, reaction conditions, and safety.

  • Reagent Selection:

    • Starting Material: Methyl 6-bromo-3-hydroxypicolinate is a commercially available starting material.[8] Purity should be assessed (>98%) before use to avoid introducing impurities that may be difficult to remove later.

    • Methylating Agent: Iodomethane (CH₃I) is highly reactive and effective.[9] However, due to its toxicity and carcinogenic properties, its use on a large scale requires stringent engineering controls (e.g., closed systems). Dimethyl sulfate (DMS) is a less volatile and more cost-effective alternative for large-scale production, but it is also highly toxic and requires specialized handling procedures.

    • Base: Potassium carbonate (K₂CO₃) is an inexpensive, moderately strong base that is ideal for this transformation. It is easily filtered off and has low solubility in many organic solvents used for extraction.

    • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the starting material and the carbonate base, facilitating the reaction.[9] On a large scale, care must be taken to ensure its complete removal during work-up, and alternative solvents like acetone or acetonitrile could be explored, though reaction times may be longer.

  • Safety and Handling:

    • Iodomethane: This is a hazardous substance. All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed reactor system. Personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Exotherms: While this reaction is not violently exothermic, the addition of reagents on a large scale should be controlled to manage any heat evolution. A jacketed reactor with temperature control is essential.

    • Waste Disposal: All chemical waste must be handled and disposed of according to local environmental regulations.[10]

Detailed Protocol: 1 kg Scale Synthesis

This protocol describes the synthesis of this compound on a 1 kg scale.

Table 1: Reagent Quantities and Properties

ReagentCAS NumberMW ( g/mol )MolesQuantityEquivalents
Methyl 6-bromo-3-hydroxypicolinate942517-36-8232.044.311.00 kg1.0
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.218.621.19 kg2.0
Iodomethane (CH₃I)74-88-4141.946.47918 g (404 mL)1.5
N,N-Dimethylformamide (DMF)68-12-273.09-10 L-
Ethyl Acetate (EtOAc)141-78-688.11-~20 L-
Deionized Water7732-18-518.02-~30 L-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~500 g-

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with Methyl 6-bromo-3-hydroxypicolinate (1.00 kg, 4.31 mol) and potassium carbonate (1.19 kg, 8.62 mol).

  • Solvent Addition: Add N,N-Dimethylformamide (10 L) to the reactor. Begin stirring to create a slurry.

  • Reagent Addition: Cool the reaction mixture to 15-20°C. Slowly add iodomethane (918 g, 6.47 mol) subsurface over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours.[9]

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the starting material is consumed (<1% remaining).

  • Quench and Extraction:

    • Once complete, slowly pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with stirring. This will precipitate the crude product and dissolve inorganic salts.

    • Stir the resulting slurry for 30 minutes, then filter the solid product. Wash the filter cake with deionized water (2 x 5 L).

    • Alternatively, for easier handling, the diluted mixture can be extracted with ethyl acetate (3 x 7 L).[9]

  • Drying and Concentration: Combine the organic layers. Wash with water (2 x 5 L) and then with brine (1 x 5 L). Dry the organic phase over anhydrous sodium sulfate (~500 g), filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol (~3-4 L).

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for at least 2 hours to maximize crystal formation.

    • Filter the crystalline solid and wash the cake with a small amount of cold isopropanol.

    • Dry the product in a vacuum oven at 40-45°C to a constant weight.

    • Expected Yield: 950 g - 1.05 kg (90-95%).

Quality Control & Analytical Specifications

Table 2: Analytical Specifications for this compound

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
Identity by ¹H NMRConforms to structure. δ (CDCl₃, 400 MHz): 7.56 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[9]NMR
Purity by HPLC≥ 98.5%HPLC
Mass Spectrum(M+H)⁺: 246.0/248.0, consistent with isotopic pattern for bromine.[9]LC-MS
Residual SolventsIsopropanol ≤ 5000 ppm, DMF ≤ 880 ppmGC-HS

Part II: Derivatization via Scale-Up Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming C(sp²)-C(sp²) bonds, making it ideal for derivatizing the this compound core.

General Workflow and Catalytic Cycle

G Suzuki-Miyaura Cross-Coupling Workflow A Reactor Setup & Inerting (N₂/Ar Purge) B Charge Reagents (Picolinate, Boronic Acid, Base, Solvent) A->B C Degas Mixture (Sparging or Vacuum/N₂ Cycles) B->C D Catalyst Charge (Pd Catalyst + Ligand) C->D E Reaction at Temperature (e.g., 80-100°C) D->E F IPC Monitoring (HPLC for Completion) E->F Hold G Cool & Quench F->G Reaction Complete H Phase Separation G->H I Aqueous Washes H->I J Palladium Scavenging (e.g., Activated Carbon, SiliaMetS®) I->J K Crystallization & Isolation J->K L QC Analysis (Purity, Residual Pd) K->L

Caption: General workflow for a scaled-up Suzuki coupling reaction.

Process Development and Rationale for Scale-Up
  • Catalyst System:

    • For electron-deficient heterocyclic halides like our substrate, a highly active catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos is an excellent choice, as it promotes the often rate-limiting oxidative addition step.[11] Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also be used for convenience and improved consistency.

  • Base and Solvent:

    • Aqueous potassium carbonate or potassium phosphate is often effective. The biphasic system (e.g., Toluene/Water or 1,4-Dioxane/Water) helps to dissolve both the organic and inorganic reagents.

  • Palladium Removal:

    • Residual palladium is a major concern for pharmaceutical intermediates. After the reaction, the crude product stream must be treated to reduce palladium levels, often to <10 ppm. Methods include:

      • Activated Carbon Treatment: A cost-effective but sometimes non-selective method.

      • Thiol-Based Scavengers: Functionalized silica gels (e.g., SiliaMetS® Thiol) are highly effective at binding palladium.

      • Aqueous Washes: Washing with solutions of reagents like sodium bisulfite or cysteine can help extract palladium into the aqueous phase.[6]

  • Safety and Handling:

    • Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. The reactor must be thoroughly purged with an inert gas (nitrogen or argon), and solvents should be degassed prior to use.

    • Reagents: Phosphine ligands can be air-sensitive and toxic. Boronic acids can be irritants. Standard PPE and handling in a controlled environment are mandatory.

Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a representative Suzuki coupling on a 0.5 mol scale.

Table 3: Reagent Quantities and Properties

ReagentCAS NumberMW ( g/mol )MolesQuantityEquivalents
This compound945954-94-9246.060.50123 g1.0
4-Methoxyphenylboronic Acid452-26-6151.960.6091.2 g1.2
Potassium Carbonate (K₂CO₃)584-08-7138.211.50207 g3.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.0051.12 g0.01 (1 mol%)
SPhos (Ligand)657408-07-6410.530.014.11 g0.02 (2 mol%)
1,4-Dioxane123-91-188.11-1.2 L-
Deionized Water7732-18-518.02-0.4 L-

Procedure:

  • Reactor Setup & Inerting: Set up a 5 L reactor for inert atmosphere operation. Purge thoroughly with nitrogen.

  • Reagent Charge: Charge this compound (123 g), 4-methoxyphenylboronic acid (91.2 g), and potassium carbonate (207 g).

  • Solvent Addition & Degassing: Add 1,4-dioxane (1.2 L) and water (0.4 L). Degas the mixture by sparging with nitrogen for 30 minutes.

  • Catalyst Pre-mixing: In a separate flask under nitrogen, mix Pd(OAc)₂ (1.12 g) and SPhos (4.11 g) in a small amount of degassed dioxane (~50 mL).

  • Catalyst Charge: Add the catalyst slurry to the main reactor.

  • Reaction: Heat the reaction mixture to 85-90°C and stir for 4-8 hours.

  • IPC Monitoring: Monitor by HPLC for the consumption of the starting bromide.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (1 L).

    • Filter the mixture through a pad of Celite® to remove the base and precipitated palladium species.

    • Transfer the filtrate to a separatory funnel. Separate the layers.

    • Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL).

  • Palladium Removal: Stir the organic layer with activated carbon (12 g, ~10 wt%) for 2 hours, then filter through Celite®.

  • Crystallization: Concentrate the organic layer to ~400 mL. Add n-heptane (~800 mL) as an anti-solvent and stir at room temperature to induce crystallization. Cool to 0-5°C, filter the product, wash with cold heptane, and dry under vacuum.

  • QC Analysis: Analyze the final product for purity and residual palladium content.

Table 4: Analytical Specifications for the Coupled Product

TestSpecificationMethod
AppearanceWhite to pale yellow solidVisual
Identity by ¹H NMRConforms to the expected structureNMR
Purity by HPLC≥ 99.0%HPLC
Residual Palladium≤ 10 ppmICP-MS
Residual SolventsDioxane ≤ 380 ppm, Heptane ≤ 5000 ppmGC-HS

References

  • Title: The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Pyridine - Safety Data Sheet Source: Carl ROTH URL: [Link]

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: ResearchGate URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168 Source: ResearchGate URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Source: SciSpace URL: [Link]

  • Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchGate URL: [Link]

  • Title: Methyl 6-bromo-3-hydroxypicolinate, 95% Purity, C7H6BrNO3, 25 grams Source: CP Lab Safety URL: [Link]

Sources

Versatile Derivatization of the Methyl Ester Group in Methyl 6-bromo-3-methoxypicolinate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-3-methoxypicolinate is a key building block in the synthesis of a wide range of functional molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its substituted pyridine core, featuring a bromine atom, a methoxy group, and a methyl ester, offers multiple handles for chemical modification. The methyl ester at the 2-position is a particularly versatile functional group, amenable to a variety of transformations that allow for the introduction of diverse functionalities and the construction of more complex molecular architectures. This technical guide provides an in-depth exploration of three fundamental derivatization strategies for the methyl ester group of this compound: hydrolysis to the corresponding carboxylic acid, amidation to generate picolinamides, and reduction to the primary alcohol. For each transformation, we will discuss the underlying chemical principles, provide detailed experimental protocols, and present key data in a clear and accessible format.

Strategic Importance of Derivatization

The ability to selectively modify the methyl ester group of this compound opens up a vast chemical space for the development of novel compounds.

  • Carboxylic Acid (via Hydrolysis): The resulting 6-bromo-3-methoxypicolinic acid is a key intermediate for the synthesis of a variety of esters and amides through well-established coupling reactions. The carboxylic acid moiety can also participate in a range of other transformations, including decarboxylation and the formation of acid chlorides.

  • Amides (via Amidation): The picolinamide scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds.[2] Direct amidation of the methyl ester allows for the introduction of a wide array of primary and secondary amines, enabling the exploration of structure-activity relationships.

  • Alcohol (via Reduction): The primary alcohol, (6-bromo-3-methoxypyridin-2-yl)methanol, serves as a precursor for the synthesis of ethers, aldehydes (via oxidation), and can be used in various substitution reactions after conversion of the hydroxyl group to a better leaving group.

The following diagram illustrates the central role of this compound and its primary derivatives.

G start This compound acid 6-bromo-3-methoxypicolinic acid start->acid Hydrolysis amide 6-bromo-3-methoxypicolinamide start->amide Amidation alcohol (6-bromo-3-methoxypyridin-2-yl)methanol start->alcohol Reduction

Caption: Derivatization pathways of this compound.

Hydrolysis to 6-bromo-3-methoxypicolinic acid

The saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. While standard base-catalyzed hydrolysis conditions are often effective, the steric hindrance around the ester group in picolinates may necessitate more forcing conditions or alternative catalytic systems.

Theoretical Background: Base-Catalyzed Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. The general mechanism is depicted below.

G cluster_0 Mechanism of Base-Catalyzed Ester Hydrolysis Start This compound Int1 Tetrahedral Intermediate Start->Int1 + OH⁻ Prod 6-bromo-3-methoxypicolinate Int1->Prod - CH₃O⁻ Acid 6-bromo-3-methoxypicolinic acid Prod->Acid + H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the saponification of sterically hindered esters and may require optimization for the specific substrate.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add a solution of NaOH or LiOH (1.5 - 3.0 eq.) in water to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 6-bromo-3-methoxypicolinic acid. The product can be further purified by recrystallization or column chromatography if necessary.

ParameterValue
Starting Material This compound
Reagents NaOH or LiOH, HCl
Solvent Methanol/Water
Temperature Reflux
Product 6-bromo-3-methoxypicolinic acid
CAS Number 1256810-26-0[4]

Amidation to 6-bromo-3-methoxypicolinamide

The direct conversion of the methyl ester to an amide is a highly atom-economical and desirable transformation. This can be achieved through aminolysis, often requiring elevated temperatures and pressures, or by using activating agents.

Theoretical Background: Direct Aminolysis

Direct aminolysis involves the nucleophilic attack of an amine on the carbonyl carbon of the ester. The reaction is typically slower than hydrolysis due to the lower nucleophilicity of amines compared to hydroxide ions. The reaction can be catalyzed by acids or bases, or driven by high temperatures and pressures, often in a sealed vessel or a continuous flow reactor. The use of methanolic ammonia provides a convenient source of ammonia for the synthesis of primary amides.[5]

G cluster_0 Workflow for Direct Aminolysis Start This compound Conditions High Temperature/Pressure (Continuous Flow or Sealed Vessel) Start->Conditions Reagents Amine (e.g., NH₃ in MeOH) Reagents->Conditions Product 6-bromo-3-methoxypicolinamide Conditions->Product

Caption: General workflow for the direct aminolysis of methyl picolinate.

Experimental Protocol: Direct Aminolysis with Methanolic Ammonia

This protocol is based on a continuous flow method developed for the amidation of methyl picolinate and should be adaptable for the title compound.[5][6]

Materials:

  • This compound

  • 7 N solution of ammonia in methanol

  • Methanol

  • Continuous flow reactor system (or a sealed pressure vessel)

  • HPLC for reaction monitoring

Procedure:

  • Preparation of Reagent Stream: Prepare a solution of this compound in methanol.

  • Reaction Setup:

    • Continuous Flow: Set up a continuous flow reactor with two inlet pumps. Pump the solution of the starting material and the 7 N solution of ammonia in methanol into a T-mixer, and then through a heated reactor coil. The residence time and temperature can be optimized to achieve maximum conversion.

    • Batch (Sealed Vessel): In a sealed pressure vessel, combine the solution of the starting material with an excess of the 7 N solution of ammonia in methanol. Heat the vessel to the desired temperature.

  • Reaction Conditions: Typical conditions for the aminolysis of methyl picolinate in a flow reactor are temperatures ranging from 150-200°C and pressures around 50 bar to keep the reagents in the liquid phase.[6][]

  • Work-up:

    • After the reaction, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Isolation: The crude 6-bromo-3-methoxypicolinamide can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material This compound
Reagents 7 N Ammonia in Methanol
Solvent Methanol
Temperature 150-200 °C
Product 6-bromo-3-methoxypicolinamide
CAS Number 2168126-80-3[8]

Reduction to (6-bromo-3-methoxypyridin-2-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol provides another valuable synthetic intermediate. Strong hydride reducing agents are typically required for this transformation.

Theoretical Background: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[9][10] The reaction mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of a methoxide-aluminum species to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup is then performed to protonate the alkoxide and yield the primary alcohol.

G cluster_0 Mechanism of Ester Reduction with LiAlH₄ Start This compound Int1 Tetrahedral Intermediate Start->Int1 + 'H⁻' (from LiAlH₄) Aldehyde Intermediate Aldehyde Int1->Aldehyde - [MeOAlH₃]⁻ Alkoxide Alkoxide Aldehyde->Alkoxide + 'H⁻' (from LiAlH₄) Product (6-bromo-3-methoxypyridin-2-yl)methanol Alkoxide->Product + H₂O (workup)

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This is a general procedure for the LiAlH₄ reduction of esters and requires careful handling of the pyrophoric and water-reactive reagent.[11][12]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 15% Sodium hydroxide (NaOH) solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC or HPLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • CAUTION: EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise.

    • Add 15% NaOH solution (x mL) dropwise.

    • Add water (3x mL) and stir the mixture vigorously until a granular precipitate forms.

  • Isolation:

    • Filter the granular solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (6-bromo-3-methoxypyridin-2-yl)methanol. The product can be purified by column chromatography.

ParameterValue
Starting Material This compound
Reagents Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF or Diethyl ether
Temperature 0 °C to Reflux
Product (6-bromo-3-methoxypyridin-2-yl)methanol

Conclusion

The derivatization of the methyl ester group in this compound provides a powerful platform for the synthesis of a diverse range of functionalized picolinate derivatives. The hydrolysis, amidation, and reduction reactions described in this guide are fundamental transformations that enable access to key synthetic intermediates. The choice of reaction conditions and reagents can be tailored to achieve the desired outcome and can be optimized for specific applications in drug discovery and materials science. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, especially when working with hazardous reagents such as lithium aluminum hydride.

References

  • D. C. Braddock, P. D. Lickiss, B. C. Rowley, D. Pugh, T. Purnomo, G. Santhakumar, S. J. Fussell, Org. Lett., 2018, 20, 950-953.
  • Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society. (n.d.). Retrieved from [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012).
  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2025). Reaction Chemistry & Engineering.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Base hydrolysis of mer-trispicolinatoruthenium(III): Kinetics and mechanism. (2011). Transition Metal Chemistry, 36(7), 761-766.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield. Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]

  • Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. (2015, January 4). [Video]. YouTube. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Reaction of pyridine carboxylic esters with sodium borohydride. (1956). Journal of the American Chemical Society, 78(15), 3848-3849.
  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2025).
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2011). Beilstein Journal of Organic Chemistry, 7, 1238-1244.
  • 6-Bromo-3-methoxypicolinic acid. (n.d.). AbacipharmTech. Retrieved from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc, 2018(7), 1-13.
  • Synthesis of 6-bromo-4-iodoquinoline. (2017).
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2012).
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. (1977). Journal of the American Chemical Society, 99(13), 4485-4491.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). Molecules, 28(17), 6186.
  • Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxyl
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
  • 1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. (2017). Polymer Chemistry, 8(19), 2977-2987.
  • Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl)-4h-imidazo[1,2-a][5][]benzodiazepin-4-yl]-propionic acid methyl ester, and compounds useful in said method. (2019). Google Patents.

  • Hydrolysis of carboxylic and carbonic acid derivatives. (2020, November 3). [Video]. YouTube. [Link]

  • 6-Bromo-3-methoxypicolinamide. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015).
  • Hydrolysis of methyl esters. (1980).
  • 2-Bromo-3-hydroxy-6-methylpyridine. (2013).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-bromo-3-methoxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 6-bromo-3-methoxypicolinate (CAS 945954-94-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yield, and ensure high product purity. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and validated methodologies.

Overview of the Primary Synthetic Route

This compound is a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] The most commonly employed and reliable synthetic route involves the O-methylation of its precursor, Methyl 6-bromo-3-hydroxypicolinate. This reaction is typically an SN2 Williamson ether synthesis, where the hydroxyl group's proton is removed by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Below is a diagram illustrating this primary synthetic pathway.

Synthesis_Pathway SM Methyl 6-bromo-3-hydroxypicolinate INT Deprotonated Intermediate (Alkoxide) SM->INT Deprotonation PROD This compound INT->PROD SN2 Attack reagents1 + Base (e.g., K₂CO₃) reagents2 + Methylating Agent (e.g., CH₃I)

Caption: Primary synthetic route via Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Q1: Why is my yield of this compound consistently low?

Low yield is a frequent issue that can stem from several factors, from reaction conditions to work-up procedures. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present Analyze Components byproducts Major byproducts detected? sm_present->byproducts No incomplete_rxn Root Cause: Incomplete Reaction sm_present->incomplete_rxn Yes side_rxn Root Cause: Side Reactions byproducts->side_rxn Yes workup_issue Root Cause: Work-up/Purification Loss byproducts->workup_issue No (Clean crude product) solution_incomplete Solutions: 1. Increase reaction time. 2. Increase temperature moderately. 3. Ensure base/methylating agent are not degraded. incomplete_rxn->solution_incomplete solution_side Solutions: 1. Lower reaction temperature. 2. Use a less reactive methylating agent. 3. Ensure anhydrous conditions. side_rxn->solution_side solution_workup Solutions: 1. Perform more extractions (e.g., 5x). 2. Check pH during aqueous wash. 3. Use saturated brine to reduce aqueous solubility. workup_issue->solution_workup

Caption: Decision workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Incomplete Reaction: The most common cause is insufficient reaction time or temperature. Ensure your base (e.g., Potassium Carbonate) is anhydrous and your methylating agent (e.g., Iodomethane) has not degraded. A molar excess of the methylating agent and base is typically required.[2]

  • Side Reactions: The formation of byproducts can consume starting material or reagents. A potential side reaction is the hydrolysis of the ester functional group if conditions are too basic and aqueous contamination is present.

  • Product Loss During Work-up: The product has moderate polarity and may have some solubility in the aqueous phase. During extraction with an organic solvent like ethyl acetate, ensure you perform multiple extractions and use a brine wash to decrease the product's solubility in the aqueous layer.[2]

Q2: I'm observing significant impurities alongside my product. What are they and how can they be minimized?

Impurity profiles can reveal much about what is going wrong. The most common impurities are unreacted starting material and side products.

Impurity TypeIdentificationRoot Cause & Prevention
Unreacted Starting Material Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3)[3]Cause: Incomplete reaction. Prevention: Increase reaction time, temperature, or equivalents of reagents as discussed in Q1. Ensure efficient stirring.
Hydrolyzed Product 6-bromo-3-methoxypicolinic acidCause: Presence of water under basic conditions leading to saponification of the methyl ester. Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Neutralize the reaction mixture carefully during work-up.
N-Methylated Byproduct (Hypothetical Zwitterion)Cause: While less likely for this substrate compared to others, methylation can sometimes occur on the pyridine nitrogen.[4] Prevention: This is generally minimized by the choice of a non-coordinating base like K₂CO₃. Using milder conditions can also favor O-methylation over N-methylation.
Q3: How do I choose the optimal reagents, solvent, and temperature for this synthesis?

Optimizing reaction conditions is key to maximizing yield and purity. The choices are interdependent.

ParameterRecommendedRationale & Expert Insights
Starting Material Methyl 6-bromo-3-hydroxypicolinateThis precursor is commercially available and allows for a direct, high-yielding methylation step.[3][5]
Methylating Agent Iodomethane (CH₃I)Highly reactive and effective. Typically used in 2-3 molar equivalents. Dimethyl sulfate (DMS) is an alternative but is more toxic.
Base Potassium Carbonate (K₂CO₃)A mild, inexpensive, and effective base for deprotonating the hydroxyl group. It is crucial that the K₂CO₃ is anhydrous. Using a stronger base like Sodium Hydride (NaH) is possible but may increase side reactions.[2]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the reagents and intermediates. Acetone or Acetonitrile can be used as alternatives but may require longer reaction times or higher temperatures.[2]
Temperature Room Temperature (20-25°C)The reaction is often efficient at room temperature, which helps minimize the formation of byproducts.[2] If the reaction is slow, it can be gently heated to 40-50°C, but progress should be monitored closely by TLC.
Reaction Time 3-12 hoursMonitor the reaction by TLC or LC-MS until the starting material is consumed. A typical run time is around 3 hours.[2]

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic procedure.[2]

Objective: To synthesize this compound from Methyl 6-bromo-3-hydroxypicolinate.

Materials:

  • Methyl 6-bromo-3-hydroxypicolinate (1.0 eq)

  • Iodomethane (2.0 eq)

  • Anhydrous Potassium Carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 6-bromo-3-hydroxypicolinate (e.g., 4.0 g, 17.2 mmol).

  • Add Reagents: Add anhydrous Potassium Carbonate (4.76 g, 34.5 mmol) followed by anhydrous DMF (50 mL).

  • Initiate Reaction: Stir the suspension at room temperature and add Iodomethane (2.15 mL, 7.15 g, 34.5 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the disappearance of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching and Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.

    • Dilute the residue with deionized water (e.g., 100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity (yields up to 90% have been reported).[2] If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Product Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[2]

  • Mass Spec (M+H)⁺: 246/248 (characteristic isotopic pattern for bromine).

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes, such as a Sandmeyer reaction? A: Yes, a Sandmeyer reaction is a classic method to introduce a bromide onto an aromatic ring, starting from an amino group.[6][7] This would involve diazotization of Methyl 6-amino-3-methoxypicolinate followed by treatment with a copper(I) bromide (CuBr) salt.[8] While viable, this route involves handling potentially unstable diazonium salts and may be lower yielding than the direct methylation route described above.

Q: What are the critical safety precautions for this synthesis? A:

  • Iodomethane: This is a toxic and carcinogenic substance. It should be handled exclusively in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • DMF: This is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • General Precautions: As with all chemical syntheses, perform a thorough risk assessment before beginning the experiment.

Q: How can I effectively remove the DMF solvent after the reaction? A: DMF has a high boiling point (153°C), making simple evaporation lengthy. The most effective methods are:

  • High-Vacuum Distillation: Use a rotary evaporator connected to a high-vacuum pump. Gentle heating of the water bath (40-50°C) will accelerate removal.

  • Aqueous Wash: As described in the protocol, DMF is water-soluble. After removing the bulk under vacuum, diluting with a large volume of water and extracting the product into an immiscible organic solvent is a very effective way to remove residual DMF.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Singh, U., Kumar, A., & Singh, D. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(5), 1735-1765. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromo-3-hydroxypicolinate. Retrieved from [Link]

  • Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-13. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. The unique electronic and coordinating properties of the pyridine ring, particularly when the halogen is at the 2-position, present specific challenges that can lead to frustrating side reactions and low yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven solutions. Our goal is to empower you to diagnose issues in your reactions, understand the underlying causes, and implement effective strategies to achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of 2-bromopyridines.

Q1: My reaction is giving a low yield of the desired product, and I'm recovering unreacted 2-bromopyridine. What are the likely causes?

Low conversion of the 2-bromopyridine starting material is a frequent challenge and often points to issues with the catalytic cycle, specifically catalyst inhibition or a slow oxidative addition step.

Primary Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can create a sterically hindered environment around the palladium center, which discourages coordination of the pyridine nitrogen.[1] N-heterocyclic carbene (NHC) ligands are also effective for this purpose due to their strong electron-donating ability and steric bulk.[2]

  • Inefficient Oxidative Addition: The C-Br bond of 2-bromopyridine can be less reactive towards oxidative addition compared to other aryl bromides, which is often the rate-determining step.[1][3]

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[4]

      • Screen Catalysts and Ligands: If increasing the temperature is not viable, screening different palladium sources (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂) and more electron-rich ligands can facilitate this step.[5]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure your reagents and solvents are of high purity. Impurities can interfere with the reduction of Pd(II) to Pd(0). Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be beneficial.

Q2: I'm observing a significant amount of debrominated pyridine (pyridine) in my reaction mixture. What is causing this dehalogenation?

The formation of the dehalogenated product is a known side reaction in Suzuki couplings and typically arises from a competing reaction pathway after the oxidative addition step.[6]

Mechanism & Solutions:

  • Mechanism of Dehalogenation: After the oxidative addition of 2-bromopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated pyridine and H-Pd(II)-X.[6] Common hydride sources include amine bases or alcohol solvents.

    • Solution:

      • Choice of Base: Avoid using amine bases if dehalogenation is a significant issue. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[4]

      • Solvent Selection: If using an alcohol solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water to minimize the availability of hydride donors.[7]

      • Promote the Desired Reaction: By optimizing the conditions to favor a faster transmetalation and reductive elimination of the desired product, the competing dehalogenation pathway can be minimized. This can be achieved by using a more reactive boronic acid derivative or a more efficient ligand.[4]

Q3: My main byproduct is the homocoupled product of my boronic acid (biaryl). How can I prevent this?

Homocoupling of the boronic acid is a common side reaction, especially when oxygen is not rigorously excluded from the reaction.[7][8]

Causes & Prevention:

  • Presence of Oxygen: Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[7][8]

    • Solution: Thoroughly degas the reaction mixture and solvents. This is a critical step. Standard techniques include:

      • Freeze-Pump-Thaw: This method is highly effective for removing dissolved oxygen and should be performed for at least three cycles.[4][5]

      • Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for 15-30 minutes can also be effective.[7]

  • Palladium(II) Precatalysts: Some Pd(II) sources, if not efficiently reduced to Pd(0), can contribute to homocoupling.

    • Solution: Using a pre-catalyst that readily forms the active Pd(0) species or using a Pd(0) source directly can help.

Q4: I'm seeing a byproduct that corresponds to the protodeboronated starting material of my boronic acid. What is happening and how do I stop it?

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[9] This is a very common side reaction, especially with heteroaryl boronic acids, and is often promoted by aqueous basic conditions.[10][11]

Mechanism & Mitigation Strategies:

  • Base-Catalyzed Protodeboronation: The presence of a base, which is required for the Suzuki reaction, can facilitate the protonolysis of the boronic acid.[11]

    • Solution:

      • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable towards protodeboronation than the corresponding boronic acids.[1][7][11] Pinacol esters and MIDA boronates are excellent alternatives.[7][12]

      • Minimize Water Content: While some water is often necessary to dissolve the inorganic base, using anhydrous solvents or minimizing the amount of water can reduce the rate of protodeboronation.

      • Choice of Base: Weaker bases, if effective for the coupling, may reduce the extent of protodeboronation. However, a sufficiently strong base is needed for the transmetalation step.[13] Screening different bases is often necessary.

      • "Slow Release" Strategy: Using MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions like protodeboronation.[12]

Visualizing the Suzuki Cycle and Common Side Reactions

The following diagram illustrates the main catalytic cycle for the Suzuki coupling of 2-bromopyridine and the points at which common side reactions diverge.

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Bromopyridine PdII_complex Ar-Pd(II)L_n-Br (Ar = 2-pyridyl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Dehalogenation Dehalogenation PdII_complex->Dehalogenation Hydride Source PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Homocoupling Homocoupling (R-R) Protodeboronation Protodeboronation (R-H) Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Boronic_Acid->Homocoupling O₂, Pd(II) Boronic_Acid->Protodeboronation H₂O, Base

Caption: Suzuki cycle and key side reactions.

Frequently Asked Questions (FAQs)

  • Q: Which palladium source is best for coupling with 2-bromopyridines?

    • A: While Pd(PPh₃)₄ and Pd(OAc)₂ are common, palladium precatalysts complexed with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often give superior results for challenging substrates like 2-bromopyridines by promoting efficient oxidative addition and preventing catalyst inhibition.[1]

  • Q: What is the best base to use?

    • A: Strong inorganic bases are typically required. K₃PO₄ and Cs₂CO₃ are often excellent choices as they are strong enough to promote transmetalation but are less likely to cause side reactions compared to some organic bases.[4] The choice of base can be substrate-dependent, so screening may be necessary.

  • Q: Can I run my reaction open to the air?

    • A: It is strongly discouraged. Oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst, leading to lower yields and more byproducts.[7][8] Always use degassed solvents and maintain an inert atmosphere (argon or nitrogen).

  • Q: My boronic acid is unstable. What are my options?

    • A: Pyridinyl boronic acids are known to be unstable.[7] The best option is to use a more stable derivative, such as a pinacol boronic ester or a potassium trifluoroborate salt.[1][11] These are more resistant to protodeboronation.

  • Q: How much excess boronic acid should I use?

    • A: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help to compensate for any decomposition via protodeboronation and drive the reaction to completion.[7]

Summary Table of Troubleshooting Strategies

Issue ObservedPotential CauseRecommended Solution(s)
Low Conversion Catalyst InhibitionUse bulky, electron-rich ligands (e.g., SPhos, XPhos).
Slow Oxidative AdditionIncrease temperature; screen more active catalysts/ligands.
Dehalogenation Hydride AbstractionUse inorganic bases (K₃PO₄, Cs₂CO₃); use aprotic solvents.[4][6]
Homocoupling Presence of OxygenRigorously degas all solvents and the reaction mixture (Freeze-Pump-Thaw).[7][8]
Protodeboronation Boronic Acid InstabilityUse boronic esters (pinacol, MIDA) or trifluoroborate salts.[1][7][11]

Experimental Protocol: General Procedure for Minimizing Side Reactions

This protocol provides a starting point for the Suzuki coupling of a 2-bromopyridine with an arylboronic acid derivative, incorporating best practices to minimize common side reactions.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromopyridine (1.0 eq), the arylboronic pinacol ester (1.2-1.5 eq), K₃PO₄ (3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)).

  • Solvent Degassing and Addition:

    • In a separate flask, degas the chosen solvent system (e.g., Toluene/Water 10:1) by either sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.

    • Add the degassed solvent to the Schlenk flask containing the reagents via cannula.

  • Reaction Execution:

    • Ensure the reaction flask is sealed and maintained under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Conversion Is 2-bromopyridine consumed? Start->Check_Conversion No_Conversion No Check_Conversion->No_Conversion No Yes_Conversion Yes Check_Conversion->Yes_Conversion Yes Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Identify_Main_Byproduct What is the main byproduct? Analyze_Byproducts->Identify_Main_Byproduct Catalyst_Problem Address Catalyst Activity: 1. Use bulky ligand (SPhos) 2. Increase Temperature 3. Check Reagent Purity No_Conversion->Catalyst_Problem Yes_Conversion->Analyze_Byproducts Dehalogenation Dehalogenation Identify_Main_Byproduct->Dehalogenation Debrominated Pyridine Homocoupling Homocoupling Identify_Main_Byproduct->Homocoupling Boronic Acid Dimer Protodeboronation Protodeboronation Identify_Main_Byproduct->Protodeboronation Deboronated Product Dehalogenation_Sol Change Base to K₃PO₄ Use Aprotic Solvent Dehalogenation->Dehalogenation_Sol Homocoupling_Sol Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Homocoupling_Sol Protodeboronation_Sol Use Boronic Ester (Pinacol or MIDA) Protodeboronation->Protodeboronation_Sol

Caption: A logical workflow for troubleshooting Suzuki reactions.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

Sources

Preventing homocoupling of boronic acids in reactions with Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of Boronic Acids in Reactions with Methyl 6-bromo-3-methoxypicolinate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document focuses on a common yet challenging issue: the formation of homocoupled byproducts from boronic acids, particularly when using electron-deficient, heterocyclic substrates such as this compound. This substrate is a valuable building block in medicinal chemistry, and achieving high yields of the desired cross-coupled product is critical for efficient drug development workflows.

Homocoupling not only consumes the valuable boronic acid starting material but also complicates purification, leading to reduced overall yields and increased costs. This guide provides an in-depth analysis of the mechanisms behind this side reaction and offers practical, field-proven troubleshooting strategies and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Problem

Q1: What exactly is boronic acid homocoupling in the context of a Suzuki reaction?

Boronic acid homocoupling is a common side reaction in which two molecules of the organoboron reagent couple to form a symmetrical biaryl species (Ar-Ar), instead of coupling with the intended aryl halide partner (Ar-X). This process runs parallel to the desired Suzuki-Miyaura catalytic cycle and leads to a decrease in the yield of the target molecule.

Q2: What are the primary mechanisms that cause boronic acid homocoupling?

There are two predominant pathways for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: This is often the most significant contributor. If molecular oxygen (O₂) is present in the reaction, it can react with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂). This peroxo species can then react with two molecules of the boronic acid, ultimately leading to the formation of the homocoupled biaryl and regenerating a palladium species that can re-enter a catalytic cycle.[1][2] Rigorous exclusion of oxygen is therefore the most critical step in preventing this side reaction.[3][4]

  • Pd(II)-Mediated Pathway: This pathway occurs when Pd(II) species are present in the reaction mixture. This can happen if a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used and its reduction to the active Pd(0) state is inefficient, or if the Pd(0) catalyst is re-oxidized. A Pd(II) salt can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[3][5]

Q3: Why might my reaction with this compound be particularly susceptible to this issue?

This compound is an electron-deficient aryl halide. While electron-withdrawing groups on the halide partner generally accelerate the rate-limiting oxidative addition step of the Suzuki cycle, they do not guarantee a fast overall reaction.[6] If subsequent steps like transmetalation or reductive elimination are slow, the palladium catalyst has more time to engage in side reactions like homocoupling. Furthermore, the pyridine nitrogen can act as a ligand, potentially interfering with the catalyst's coordination sphere and altering its reactivity in complex ways.

Q4: What is protodeboronation and how does it relate to homocoupling?

Protodeboronation is another common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[7] This process is often catalyzed by bases and is more prevalent with electron-rich or certain heteroaromatic boronic acids.[8][9] While it doesn't directly form the homocoupled dimer, it consumes the boronic acid, altering the stoichiometry of the reaction. This can slow down the desired cross-coupling, giving the remaining boronic acid more opportunity to undergo homocoupling. Managing protodeboronation is therefore an indirect way to improve the efficiency of the main reaction and suppress other side products.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems with actionable solutions to minimize boronic acid homocoupling.

Problem: My reaction yields are low, and I'm isolating significant amounts of a symmetrical biaryl derived from my boronic acid. Where do I start?

Answer: This is a classic sign of homocoupling. The most impactful variable to control is the atmospheric conditions. Oxygen is the primary culprit in many cases.

Solution 1: Rigorous Exclusion of Oxygen

The presence of even trace amounts of oxygen can initiate the homocoupling cascade.[5] Standard inert gas blanketing via a needle may be insufficient.

Recommended Action:

  • Degas Solvents Thoroughly: Before use, sparge all solvents (e.g., dioxane, toluene, water) with a stream of inert gas (Argon or high-purity Nitrogen) for at least 30-60 minutes.

  • Use Freeze-Pump-Thaw: For maximum oxygen removal, especially on a smaller scale, perform at least three freeze-pump-thaw cycles on the reaction solvent.

  • Assemble Reaction Under Positive Pressure: Add all solid reagents (aryl halide, boronic acid, base, catalyst) to the flask, seal it, and then evacuate and backfill with inert gas multiple times (at least 3 cycles). Add the degassed solvents via cannula or syringe and maintain a positive pressure of inert gas throughout the entire reaction duration.

Solution 2: Evaluate Your Palladium Source

The choice and handling of the palladium catalyst are critical.

Recommended Action:

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the potentially problematic in situ reduction step required for Pd(II) sources like Pd(OAc)₂.[10]

  • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate. This can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3]

  • Use Modern Precatalysts: Employ modern, air-stable precatalysts (e.g., G2 or G3 Buchwald precatalysts). These are designed for clean and efficient generation of the active L-Pd(0) species upon heating in the presence of a base, minimizing side reactions.[11]

Problem: I've improved my degassing technique, but homocoupling is still a major issue. What should I optimize next?

Answer: After addressing oxygen, the next factors to consider are the ligand, base, and solvent, which collectively control the kinetics of the catalytic cycle. The goal is to accelerate the desired reductive elimination step relative to the undesired homocoupling pathways.

Solution 3: Ligand Selection

The ligand dictates the reactivity of the palladium center. For challenging couplings, the right ligand is essential.

Recommended Action:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are highly effective.[10][12] Their steric bulk promotes the final reductive elimination step, which is often the product-forming step, thereby accelerating the overall catalytic turnover and outcompeting side reactions.[13] Their electron-donating nature also increases the electron density at the palladium center, which can facilitate oxidative addition.[14]

  • Avoid Basic Phosphine Ligands with This Substrate: While some phosphines are basic, the picolinate substrate itself contains a basic nitrogen. To avoid complex equilibria, stick to well-established biarylphosphine ligands.

Solution 4: Base and Solvent Optimization

The base activates the boronic acid for transmetalation, and the solvent influences the solubility and reactivity of all components.[15][16][17] An improper combination can stall the catalytic cycle.

Recommended Action:

  • Choose a Moderately Strong, Non-Nucleophilic Base: For substrates with base-sensitive functional groups like the methyl ester in this compound, harsh bases like NaOH or KOtBu can cause hydrolysis. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction but generally does not hydrolyze esters.[18] Potassium carbonate (K₂CO₃) is another viable, milder option.

  • Select an Appropriate Solvent System: Aprotic polar solvents are often effective.

    • 1,4-Dioxane/water or Toluene/water mixtures are standard starting points. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[13][18]

    • The optimal ratio of organic solvent to water should be determined empirically, but a range from 4:1 to 10:1 is common.

Data Summary: Parameter Effects on Homocoupling
ParameterCondition Prone to HomocouplingRecommended Condition for SuppressionRationale
Atmosphere Air, incomplete inertingRigorous degassing (sparging, F-P-T cycles)Prevents the primary oxygen-mediated homocoupling pathway.[1]
Pd Source Pd(II) (e.g., Pd(OAc)₂) with inefficient reductionPd(0) (e.g., Pd₂(dba)₃) or modern precatalystsBypasses the Pd(II)-mediated homocoupling pathway.[3][10]
Ligand None, or simple ligands (e.g., PPh₃)Bulky, electron-rich biarylphosphines (e.g., SPhos)Accelerates reductive elimination, outcompeting side reactions.[12]
Base Very strong bases (e.g., NaOH, KOtBu)Moderate bases (e.g., K₃PO₄, K₂CO₃)Sufficiently activates boronic acid without promoting protodeboronation or substrate degradation.[8][18]
Solvent Poor solubility of reagentsAprotic/aqueous mixtures (e.g., Dioxane/H₂O)Ensures all components are in solution to facilitate the desired reaction pathway.[19][20]

Visualizing the Chemistry

Diagrams of Reaction Pathways

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)L₂-Ar' ArPdX->ArPdArB Transmetalation Product Ar-Ar' ArPdArB->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Product->Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 ArX Ar-X ArX->ArPdX ArBOH Ar'B(OH)₂ + Base ArBOH->ArPdX

Caption: The desired Suzuki-Miyaura catalytic cycle.[18][21]

Homocoupling_Cycle cluster_main Oxygen-Mediated Homocoupling Pathway Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo O2 O₂ (Trace Oxygen) O2->Peroxo Adduct Intermediate Adduct Peroxo->Adduct ArB1 Ar'B(OH)₂ ArB1->Peroxo Dimer Ar'-Ar' (Homocoupling) Adduct->Dimer ArB2 Ar'B(OH)₂ ArB2->Adduct Pd_Species Pd Species Dimer->Pd_Species Byproducts

Caption: The oxygen-mediated boronic acid homocoupling pathway.[1][2]

Troubleshooting_Flowchart start High Homocoupling Observed? degas Is Degassing Technique Robust? (Sparging/F-P-T) start->degas Yes improve_degas ACTION: Improve Degassing & Rerun Experiment degas->improve_degas No catalyst Evaluate Catalyst System degas->catalyst Yes use_pd0 ACTION: Switch to Pd(0) Source or Modern Precatalyst catalyst->use_pd0 ligand Is Ligand Optimal? (e.g., PPh₃ used) use_pd0->ligand change_ligand ACTION: Use Bulky, Electron-Rich Ligand (e.g., SPhos) ligand->change_ligand No base_solvent Optimize Base & Solvent ligand->base_solvent Yes success Problem Solved change_ligand->success change_base ACTION: Use K₃PO₄ in Dioxane/Water base_solvent->change_base change_base->success

Caption: A logical troubleshooting flowchart for addressing homocoupling.

Recommended Experimental Protocol

This protocol is optimized to suppress boronic acid homocoupling in the Suzuki-Miyaura reaction between this compound and a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous grade

  • Deionized Water

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Argon or high-purity Nitrogen)

Procedure:

  • Solvent Degassing: In a separate flask, combine 1,4-dioxane and water in a 5:1 ratio (v/v). Sparge the mixture with Argon for at least 45 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive flow of Argon, add this compound, the arylboronic acid, and powdered K₃PO₄.

    • In a separate small vial, weigh out Pd₂(dba)₃ and SPhos under Argon and add them to the Schlenk flask.

    • Seal the flask, then evacuate the atmosphere and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using a gas-tight syringe or cannula, transfer the required volume of the degassed dioxane/water mixture to the Schlenk flask.

  • Reaction Execution:

    • With vigorous stirring, lower the flask into a preheated oil bath set to 80-100 °C.

    • Maintain a positive pressure of Argon throughout the reaction (a balloon or bubbler is sufficient).

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References
  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Czaplichi, M. A., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development, 13(5), 906-912. [Link]

  • Suzuki-Miyaura Coupling: Mechanism & Examples . (n.d.). NROChemistry. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex . Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Leconte, N., et al. (2011). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry . The Journal of Organic Chemistry, 76(22), 9453-9457. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . The Journal of Organic Chemistry, 82(20), 10992-11013. [Link]

  • Protodeboronation . (2023). In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction . (2024). In Wikipedia. Retrieved from [Link]

  • Kinney, E. P., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . Synthesis, 50(15), 2933-2938. [Link]

  • Hirschi, J. S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory . The Journal of Physical Chemistry A, 111(49), 12586-12593. [Link]

  • Fairlamb, I. J. S. (2005). Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Retrieved from [Link]

  • Mondal, S., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations . Molecules, 27(21), 7545. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal, 20(24), 7433-7440. [Link]

  • Gronowska, A., et al. (2018). A mechanistic proposal for the protodeboronation of arylboronic acids . ResearchGate. Retrieved from [Link]

  • Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state . Organic & Biomolecular Chemistry, 13(10), 2941-2946. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . Journal of the American Chemical Society, 139(36), 12586-12597. [Link]

  • Kinney, E. P., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. Retrieved from [Link]

  • Czaplichi, M. A., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . ResearchGate. Retrieved from [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study . Organometallics, 20(22), 4724-4733. [Link]

  • Vautravers, N. S., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv. [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids . (n.d.). ResearchGate. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction . (n.d.). BYJU'S. Retrieved from [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . Organometallics, 23(10), 2443-2453. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Chemical Reviews, 104(3), 1317-1379. [Link]

  • Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . Advanced Synthesis & Catalysis, 346(13‐15), 1555-1568. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids . The Journal of Organic Chemistry, 65(19), 6343-6346. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . Journal of the American Chemical Society, 127(43), 15162-15173. [Link]

  • Neufeldt, S. R., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation . The Journal of Physical Chemistry B, 124(51), 11676-11685. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Angewandte Chemie International Edition, 55(3), 1073-1077. [Link]

  • The Suzuki Reaction . (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Jouha, J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Catalysts, 9(3), 224. [Link]

  • Lavoie, M. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics, 42(17), 2415-2423. [Link]

  • Das, P., et al. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions . ResearchGate. Retrieved from [Link]

  • Effect of solvent on the Suzuki reaction . (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the catalyst selection and troubleshooting of cross-coupling reactions involving Methyl 6-bromo-3-methoxypicolinate. The inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen and ester functionality of this substrate necessitate careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of multiple coordinating functional groups. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Additionally, the electron-withdrawing nature of the ester group can affect the reactivity of the C-Br bond in oxidative addition. Careful selection of ligands is crucial to mitigate these effects.

Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?

A2: Several cross-coupling reactions can be effectively employed:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[2]

  • Buchwald-Hartwig Amination: The method of choice for creating C-N bonds with primary or secondary amines.[2][3]

  • Sonogashira Coupling: Well-suited for the synthesis of C-C bonds with terminal alkynes.[2][4]

  • Heck Coupling: Can be used for C-C bond formation with alkenes, though optimization may be required to control regioselectivity.[5]

Q3: How do I select an appropriate palladium precursor and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings, a combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand is generally the best starting point.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ are common choices.[2][6] Using a well-defined pre-catalyst can sometimes offer better reproducibility.[2]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial. They facilitate both oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyridine nitrogen.[7] Recommended ligands include SPhos, XPhos, and P(t-Bu)₃.[2]

Q4: What is the recommended base for a Buchwald-Hartwig amination with this compound?

A4: The choice of base is critical and depends on the amine coupling partner and the desired reaction conditions. Strong, non-coordinating bases are generally preferred.[7]

  • Sodium tert-butoxide (NaOtBu): Often allows for the highest reaction rates and lowest catalyst loadings but can be incompatible with base-sensitive functional groups.[8]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A good choice for substrates with protic functional groups and for reactions at lower temperatures.[8]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker inorganic bases that may be suitable if the starting material or product is sensitive to strong alkoxides, though higher reaction temperatures might be necessary.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low to No Product Formation

Q5: My Suzuki-Miyaura coupling reaction is not proceeding. What are the likely causes and how can I troubleshoot it?

A5: Low or no product formation can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivation: Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are thoroughly degassed. Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.[9] The pyridine nitrogen on your substrate can also inhibit the catalyst. Using a higher ligand-to-metal ratio or switching to a more electron-rich, bulky ligand like XPhos or SPhos can mitigate this.[7][9]

  • Inappropriate Ligand Choice: A poorly chosen ligand can lead to an incomplete reaction. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[5][9]

  • Ineffective Base or Solvent System: The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] The solubility of the base is key; using a mixed solvent system like Dioxane/H₂O or Toluene/H₂O can improve solubility and facilitate the reaction.[9]

  • Poor Reagent Quality: Boronic acids can degrade over time to form boroxines. Use fresh or recently purified boronic acid. Ensure solvents are anhydrous if the protocol requires it.[10]

Common Side Reactions

Q6: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A6: Homocoupling is often caused by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture, solvents, and reagents are rigorously degassed. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[9]

  • Controlled Addition: Adding the aryl halide in slight excess can sometimes reduce homocoupling.[11]

Q7: In my Buchwald-Hartwig amination, I am seeing significant hydrodehalogenation of my starting material. What can I do to prevent this?

A7: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, can be a competing side reaction.

  • Ensure Anhydrous Conditions: Moisture can be a proton source. Ensure all reagents and solvents are scrupulously dry.[5]

  • High-Purity Amine: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.[5]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[5]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst and Ligand Selection Guide

The following table provides a starting point for catalyst and ligand selection for various cross-coupling reactions with this compound.

Cross-Coupling ReactionPalladium PrecursorRecommended Ligand(s)Recommended Base(s)Solvent(s)Typical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, Cs₂CO₃Toluene, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(OAc)₂PPh₃ (often used with CuI co-catalyst)Et₃N, DIPADMF, Toluene60-100
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120

Visualizing the Process

Decision Tree for Catalyst System Selection

This diagram provides a simplified decision-making process for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelection start Define Desired Bond (C-C, C-N, etc.) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) cc_bond->suzuki sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira heck Heck (Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald catalyst_suzuki Pd(OAc)₂ / SPhos K₃PO₄ in Dioxane/H₂O suzuki->catalyst_suzuki Select Catalyst System catalyst_sonogashira Pd(PPh₃)₂Cl₂ / CuI Et₃N in DMF sonogashira->catalyst_sonogashira Select Catalyst System catalyst_heck Pd(OAc)₂ / P(o-tolyl)₃ Et₃N in DMF heck->catalyst_heck Select Catalyst System catalyst_buchwald Pd₂(dba)₃ / XPhos NaOtBu in Toluene buchwald->catalyst_buchwald Select Catalyst System

Caption: A decision tree for selecting the initial cross-coupling reaction type and catalyst system.

General Catalytic Cycle for Cross-Coupling

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction.

CatalyticCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Various Authors. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • NIH. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • Chemical Insights. (n.d.).
  • NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
  • Various Authors. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Books. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ResearchGate. (2025). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes | Request PDF.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction.
  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity.
  • NIH. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC.
  • NIH. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionalization.
  • MDPI. (n.d.). Heck Reaction—State of the Art.

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Technical Support Center: Solvent Effects on the Reactivity of Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for experiments involving Methyl 6-bromo-3-methoxypicolinate. As a key heterocyclic building block, its reactivity is profoundly influenced by the choice of solvent, a parameter that is often critical for success. This document will help you navigate the complexities of solvent effects to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction performance.

Question 1: My Suzuki-Miyaura coupling with this compound is resulting in low yields and significant debromination. What role does the solvent play, and how can I improve the outcome?

Answer: This is a common challenge. The low yield and accompanying hydrodehalogenation (debromination) are often directly linked to your solvent system and base selection. The solvent has a significant influence on reaction rates, selectivity, and catalyst stability in palladium-catalyzed cross-couplings.[1][2][3]

Causality and Explanation:

  • Catalyst Activity & Polarity: The choice of solvent impacts the formation of the active catalytic species. For instance, less polar solvents like toluene or 1,4-dioxane are often paired with neutral precatalysts like Pd(PPh₃)₄. In contrast, highly polar solvents may be better suited for ionic precatalysts that form anionic active species.[1] The polarity of the solvent can also stabilize charged intermediates in the catalytic cycle. For some substrates, polar aprotic solvents like DMF or MeCN can influence selectivity, though this doesn't always correlate simply with the dielectric constant.[4][5]

  • Solubility: All components—your substrate, the boronic acid/ester, the base, and the catalyst—must have adequate solubility. A mixture of an organic solvent with water is frequently used in Suzuki couplings to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[6] If reagents are not fully dissolved, the reaction becomes heterogeneous and sluggish.

  • Debromination (Hydrodehalogenation): This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[7] Protic solvents (like alcohols or water), impurities in reagents, or even the boronic acid itself can act as hydride sources.[7] While water is necessary to dissolve many bases, an excessive amount or the use of alcohol co-solvents can exacerbate this issue.

Troubleshooting Steps & Recommendations:

  • Solvent Screening: If you are using a single non-polar solvent like toluene with an inorganic base, poor solubility is likely the issue. Switch to a mixed solvent system. A combination of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[6]

  • Base Selection: Avoid strong bases like NaOtBu in Suzuki couplings, as they can sometimes promote side reactions. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective and help suppress debromination.[7]

  • Reagent Purity: Ensure your solvent is anhydrous (if intended) and thoroughly degassed. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[8] Use high-purity reagents to minimize potential hydride impurities.[7]

Question 2: I'm attempting a Buchwald-Hartwig amination, but the reaction stalls, suggesting catalyst deactivation. Could my solvent be the culprit?

Answer: Yes, the solvent is a critical factor, especially with a substrate like yours. The pyridine nitrogen in this compound can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[7][8] Your choice of solvent can either mitigate or worsen this effect.

Causality and Explanation:

  • Solvent Coordination: Solvents can compete with your desired ligands for binding sites on the palladium catalyst.[3] Highly coordinating solvents (e.g., THF, DMF) can potentially stabilize the catalyst but may also interfere with the catalytic cycle.

  • Non-Coordinating Solvents: Non-coordinating aromatic solvents like toluene or xylene are often preferred for Buchwald-Hartwig aminations.[9][10] They do not compete with the phosphine ligand for palladium coordination, allowing the ligand to create the necessary steric and electronic environment to facilitate the reaction and protect the metal center from substrate inhibition.

  • Polarity and Base Solubility: The solvent must be able to dissolve the amine and, to some extent, the base (often NaOtBu or LiHMDS).[9][11] While toluene is non-polar, it is generally effective for this purpose at the elevated temperatures (80-110 °C) typical for these reactions.[7]

Troubleshooting Steps & Recommendations:

  • Switch to a Non-Coordinating Solvent: If you are using THF or dioxane, switch to toluene or xylene. This is often the most effective change to prevent catalyst inhibition by the pyridine nitrogen.

  • Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos).[11][12] These ligands are crucial as they sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate and deactivate the catalyst.[8]

  • Temperature Control: Ensure the reaction is heated sufficiently (typically 90-110 °C), as this can help overcome the energy barrier for the catalytic steps and may discourage catalyst-substrate binding.[7]

Question 3: My Sonogashira coupling is failing. What are the optimal solvent and base combinations for this substrate?

Answer: The Sonogashira coupling has its own unique solvent requirements. Success often depends on ensuring the solubility of all components and using a base that can also act as a co-solvent.

Causality and Explanation:

  • Dual Role of Amine Base: Many Sonogashira reactions are run in a neat amine base like triethylamine (TEA) or diisopropylamine (DIPA), which serves as both the base and the primary solvent.[13] However, substrates like this compound may have poor solubility in these amines alone.

  • Co-Solvents for Solubility: To address solubility issues, a co-solvent is almost always necessary. Tetrahydrofuran (THF) is a very common choice. Other effective solvents include DMF, NMP, and toluene.[13][14][15] The choice can impact reaction rates; for example, one study found that a reaction in toluene gave a better yield than in DMF, possibly because DMF displaced the phosphine ligands from the palladium complex.[15]

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst.[16] The solvent must be able to support the catalytic cycles of both the palladium and copper species. While copper-free variants exist, the classic conditions are often robust.

Troubleshooting Steps & Recommendations:

  • Use a Co-Solvent System: Do not rely on the amine base as the sole solvent. A standard and effective system is a mixture of THF and triethylamine (e.g., in a 2:1 or 3:1 ratio).

  • Ensure Anhydrous and Anaerobic Conditions: Like other cross-couplings, the Sonogashira reaction is sensitive to oxygen.[16] Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).

  • Screen Bases and Solvents: If THF/TEA fails, consider screening other combinations. Toluene/DIPA or DMF/TEA are viable alternatives that may offer better solubility or reactivity for your specific coupling partners.[13]

Question 4: I'm trying to displace the bromide with a nucleophile via Nucleophilic Aromatic Substitution (SNAr), but the reaction is sluggish. What type of solvent should I be using?

Answer: For an SNAr reaction, the solvent's role is fundamentally different from its role in palladium catalysis. To accelerate an SNAr reaction, you must use a polar aprotic solvent.

Causality and Explanation:

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[17][18]

  • Role of Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are ideal for SNAr. They are polar enough to dissolve and stabilize the charged Meisenheimer complex, which is critical for lowering the activation energy of the first step.[19] Crucially, they do not form strong hydrogen bonds with the nucleophile.[20] This leaves the nucleophile "naked" and highly reactive.

  • Why Protic Solvents Fail: In contrast, polar protic solvents (e.g., water, methanol, ethanol) will solvate the nucleophile through hydrogen bonding. This creates a solvent shell around the nucleophile, stabilizing it and making it less reactive, which significantly slows down or completely halts the reaction.[20][21] While some SNAr reactions can be run in water with additives like HPMC, this is a specialized application.[22]

Troubleshooting Steps & Recommendations:

  • Solvent Choice is Key: Use a high-purity, anhydrous polar aprotic solvent. DMSO or DMF are the most common and effective choices for SNAr reactions.

  • Substrate Activation: Remember that SNAr requires the aromatic ring to be electron-deficient.[17] On your substrate, the ester group is electron-withdrawing, which helps activate the ring for nucleophilic attack. The methoxy group is electron-donating, which is deactivating, but the overall electronics of the pyridine ring still permit this reaction with strong nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the go-to solvents for palladium-catalyzed cross-coupling of this compound?

For Suzuki reactions, a mixture of 1,4-dioxane/water or toluene/water is a robust starting point. For Buchwald-Hartwig aminations, toluene or xylene are generally preferred to avoid catalyst inhibition. For Sonogashira couplings, a co-solvent system like THF/triethylamine is standard.

Q2: How does solvent polarity affect the oxidative addition step?

The oxidative addition of an aryl halide to the Pd(0) center can proceed through different pathways. For some substrates, this step involves a polar transition state. In such cases, a more polar solvent can stabilize this transition state, accelerating the reaction.[23] However, the relationship is complex, and other factors like ligand and substrate electronics play a major role.[4][24]

Q3: Are protic solvents ever a good choice for reactions with this compound?

Generally, for palladium-catalyzed reactions, protic solvents (other than water in Suzuki couplings) should be used with caution as they can be a source of hydrides leading to debromination.[7] For SNAr reactions, protic solvents are highly detrimental as they solvate and deactivate the nucleophile.[20]

Q4: What is the most reliable method for degassing solvents?

For small-scale lab reactions, the "freeze-pump-thaw" method is the most thorough. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove dissolved gases, and then thawing. Repeating this cycle three times is standard practice.[8] A simpler, though slightly less effective, method is to sparge the solvent with a stream of inert gas (argon or nitrogen) for 15-30 minutes.[8]

Data & Visualization
Recommended Solvent Systems

The following table summarizes recommended starting conditions for common reactions. Optimization is often necessary.

Reaction TypeRecommended Solvent(s)Typical BaseKey Considerations
Suzuki-Miyaura 1,4-Dioxane / Water (4:1)K₂CO₃, Cs₂CO₃, K₃PO₄Ensures solubility of the inorganic base; minimizes debromination.[6][7]
Toluene / Water (10:1)K₂CO₃, Cs₂CO₃Good for less polar substrates; requires vigorous stirring.
Buchwald-Hartwig Toluene or XyleneNaOtBu, LHMDSNon-coordinating solvent prevents catalyst inhibition by pyridine N.[9]
Sonogashira THF / Triethylamine (2:1)Triethylamine (TEA)Balances substrate solubility and provides the necessary base.[13]
DMF / DiisopropylamineDiisopropylamine (DIPA)Good for less soluble substrates; requires careful purification.
SNAr DMSO or DMFK₂CO₃, or the nucleophile itselfPolar aprotic solvent is essential to activate the nucleophile.[20][25]
Diagrams and Workflows

Troubleshooting_Workflow start Low Yield or Stalled Reaction q1 Reaction Type? start->q1 suzuki Suzuki-Miyaura q1->suzuki Pd Coupling buchwald Buchwald-Hartwig q1->buchwald Pd Amination snar SNAr q1->snar Substitution sol_suzuki Check Solvent System: - Is base soluble? - Observing debromination? suzuki->sol_suzuki sol_buchwald Check Solvent: - Using THF or Dioxane? buchwald->sol_buchwald sol_snar Check Solvent: - Is it Polar Aprotic? snar->sol_snar rec_suzuki1 Action: Switch to Dioxane/Water. Use Cs₂CO₃ or K₃PO₄. sol_suzuki->rec_suzuki1 Yes (Solubility) rec_suzuki2 Action: Use thoroughly degassed solvents and pure reagents. sol_suzuki->rec_suzuki2 Yes (Debromination) rec_buchwald Action: Switch to Toluene or Xylene. Ensure bulky ligand is used. sol_buchwald->rec_buchwald Yes rec_snar Action: Switch to DMSO or DMF. sol_snar->rec_snar No

Caption: Troubleshooting flowchart for low-yield reactions.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oxidative_add 1 transmetal Transmetalation (Ar-Pd(II)-R)L₂ oxidative_add->transmetal 2 solvent_ox Solvent Polarity Affects Rate oxidative_add->solvent_ox reductive_elim Reductive Elimination transmetal->reductive_elim 3 solvent_trans Solvent/Water Ratio Affects Base/Boronate Solubility transmetal->solvent_trans reductive_elim->pd0 product Ar-R (Product) reductive_elim->product arbr Ar-Br (Substrate) arbr->oxidative_add boronic R-B(OR)₂ (Coupling Partner) boronic->transmetal

Caption: Influence of solvent on the Suzuki-Miyaura catalytic cycle.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure an anaerobic environment.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Potter, R. G., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? [Link]

  • Semantic Scholar. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Quora. (2018). Why are SN1 reactions favored by protic solvents whereas SN2 reactions are favored by aprotic solvents? [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]

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Troubleshooting low yield in Sonogashira reactions with bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with bromopyridine substrates. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to help you overcome low yields and other common issues.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is sluggish, and a significant amount of bromopyridine starting material remains even after extended reaction times. What are the likely causes and solutions?

Low conversion is a frequent challenge, often stemming from issues with the catalyst's activity, which is particularly sensitive in the presence of pyridine substrates.[1][2]

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or di-tert-butylneopentylphosphine (DTBNpP).[1][3] These ligands can shield the palladium, preventing strong coordination with the pyridine nitrogen.[1]

  • Inefficient Oxidative Addition: The oxidative addition of palladium(0) to the C-Br bond is often the rate-limiting step in the catalytic cycle.[4][5] This step is generally slower for bromides compared to iodides.[5][6] For electron-rich bromopyridines, this step can be particularly challenging.

    • Solution 1: Increase Temperature. Many Sonogashira reactions involving aryl bromides require elevated temperatures (e.g., 80-100 °C) to facilitate efficient oxidative addition.[2][7][8]

    • Solution 2: Optimize Ligand Choice. As mentioned, bulky, electron-rich ligands not only prevent pyridine inhibition but also promote the formation of highly active, monoligated palladium(0) species that accelerate oxidative addition.[3][9]

  • Poor Quality of Reagents or Solvents: The success of the Sonogashira reaction is highly dependent on the purity of all components.

    • Solution 1: Ensure Anhydrous and Degassed Conditions. Water and oxygen can lead to side reactions and catalyst deactivation.[2] Ensure solvents are anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with an inert gas).

    • Solution 2: Use High-Purity Reagents. Use fresh, high-purity palladium catalysts, copper(I) iodide, and bases. The quality of the base, typically an amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne.[1]

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a butadiyne byproduct through the homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of copper and oxygen.[10]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.

    • Solution 1: Rigorous Exclusion of Air. Ensure the reaction is set up and maintained under a strictly inert atmosphere (Nitrogen or Argon).[10]

    • Solution 2: Use a Reducing Atmosphere. In some cases, using a dilute hydrogen gas mixture in nitrogen or argon can effectively suppress homocoupling.[10]

  • High Copper(I) Catalyst Loading: While essential for the classical Sonogashira, excess copper can accelerate the undesired Glaser coupling.

    • Solution: Consider Copper-Free Conditions. Numerous modern protocols allow for efficient Sonogashira couplings without a copper co-catalyst, which completely eliminates this side reaction.[3][11][12][13] These methods often rely on specific ligands and may require different bases or solvents.[3]

Question 3: My reaction works, but the yield is inconsistent. What factors should I investigate to improve reproducibility?

Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

Potential Causes & Solutions:

  • Inconsistent Catalyst Activation: If using a Pd(II) precatalyst (e.g., PdCl2(PPh3)2), its reduction to the active Pd(0) species can be inconsistent. This reduction can be influenced by the amine base, phosphine ligands, or even the alkyne itself.[5][14]

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst or a well-defined precatalyst that reliably generates the active species under the reaction conditions.[3]

  • Variable Reagent Purity: The purity of the bromopyridine, alkyne, and especially the base can vary between batches.

    • Solution: Use freshly distilled or purchased anhydrous solvents and bases for each reaction. Titrate bases if necessary to ensure accurate stoichiometry.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates.[15]

    • Solution: While DMF and THF are common, screen other solvents like toluene, dioxane, or acetonitrile.[3][7][15] The optimal solvent can be substrate-dependent.

Frequently Asked Questions (FAQs)

What is the role of each component in the Sonogashira reaction?
ComponentRole in the Catalytic Cycle
Palladium Catalyst The primary catalyst that facilitates the cross-coupling. It cycles between Pd(0) and Pd(II) oxidation states, undergoing oxidative addition with the bromopyridine and reductive elimination to form the product.[4][5]
Copper(I) Co-catalyst In the traditional Sonogashira, Cu(I) reacts with the terminal alkyne to form a copper acetylide. This intermediate then undergoes transmetalation with the palladium complex, which is generally faster than direct reaction of the alkyne with the palladium center.[4][5][16]
Phosphine Ligand Stabilizes the palladium catalyst, influences its reactivity, and can prevent deactivation by coordinating species like pyridine.[1][16] Bulky, electron-rich ligands are often preferred for challenging substrates.[9]
Base (e.g., Et3N, DIPEA) Deprotonates the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide (HBr) formed as a byproduct.[1][5]
Solvent (e.g., DMF, THF) Solubilizes the reactants and catalyst. The polarity and coordinating ability of the solvent can influence the reaction rate and outcome.[7][15]
Which palladium catalyst and ligand combination is best for bromopyridines?

There is no single "best" combination, as the optimal choice depends on the specific bromopyridine isomer and the alkyne. However, for challenging bromopyridine substrates, systems that generate a monoligated, electron-rich Pd(0) species are often highly effective.[3]

  • For General Use: A combination of a Pd(II) source like Pd(CF3COO)2 or PdCl2(PPh3)2 with a phosphine ligand like triphenylphosphine (PPh3) is a common starting point.[1][7]

  • For Difficult Couplings: Consider using advanced catalyst systems with bulky, electron-rich phosphine ligands. Examples include:

    • [DTBNpP]Pd(crotyl)Cl: An air-stable precatalyst that has shown high efficacy in room-temperature, copper-free couplings of aryl bromides.[3][11]

    • Catalysts with Buchwald-type ligands (e.g., SPhos, XPhos) can also be very effective in preventing catalyst inhibition by the pyridine nitrogen.[1]

Can I run the reaction without copper? What are the advantages?

Yes, copper-free Sonogashira reactions are well-established and offer several advantages.[12][13]

  • Advantages:

    • Elimination of Glaser Homocoupling: The primary advantage is the complete avoidance of the alkyne homocoupling side product.[12]

    • Reduced Toxicity: Copper can be toxic, and eliminating it simplifies purification and is beneficial for synthesizing pharmaceutical intermediates.[12]

    • Milder Conditions: Some modern copper-free protocols can be performed at room temperature.[3][11]

  • Considerations: Copper-free reactions often require a stronger, sterically hindered organic base (like TMP or DBU) and may be more sensitive to the choice of ligand and solvent.[3]

How does the position of the bromine atom on the pyridine ring affect reactivity?

The electronic properties and steric environment of the C-Br bond, dictated by its position relative to the ring nitrogen, significantly influence reactivity.

  • 2- and 4-Bromopyridines: These are generally more reactive in oxidative addition than 3-bromopyridine due to the electron-withdrawing nature of the nitrogen atom at these positions, which makes the carbon atom more electrophilic.

  • 3-Bromopyridine: This isomer can be less reactive. The C-Br bond is less polarized, making oxidative addition slower.[1]

  • Steric Hindrance: Bromine atoms adjacent to bulky substituents (e.g., at the 2- or 6-position with a substituent at the 3- or 5-position) can also slow down the reaction.

Experimental Protocols & Visualizations

General Protocol for Sonogashira Coupling of a Bromopyridine

This is a generalized starting procedure and requires optimization for specific substrates.[1][7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(CF3COO)2, 2.5 mol%), the phosphine ligand (e.g., PPh3, 5 mol%), and copper(I) iodide (5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF). Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.

  • Reagent Addition: Add the bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et3N, 2-3 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous ammonium chloride solution to remove the amine base and copper salts. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycles and Troubleshooting Workflow

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) RATE-LIMITING STEP Trans Ar-Pd(II)L₂(C≡CR) OxAdd->Trans Transmetalation (from Cu-C≡CR) Trans->Pd0 Reductive Elimination Product Ar-C≡CR CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR CuBr->CuAlkyne Alkyne Deprotonation (Base, H-C≡CR) CuAlkyne->Trans Transfers Acetylide CuAlkyne->CuBr caption Fig 1. Simplified Sonogashira Catalytic Cycles

Caption: Simplified Sonogashira Catalytic Cycles

Troubleshooting_Workflow start Low Yield with Bromopyridine check_conversion Problem: Low Conversion? start->check_conversion check_side_products Problem: Side Products? check_conversion->check_side_products No cause_inhibition Cause: Catalyst Inhibition by Pyridine-N? check_conversion->cause_inhibition Yes cause_oxadd Cause: Slow Oxidative Addition? check_conversion->cause_oxadd Yes cause_reagents Cause: Poor Reagent Quality? check_conversion->cause_reagents Yes homocoupling Side Product: Alkyne Homocoupling? check_side_products->homocoupling Yes solution_ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause_inhibition->solution_ligand cause_oxadd->solution_ligand solution_temp Solution: Increase Reaction Temperature (80-100 °C) cause_oxadd->solution_temp solution_reagents Solution: Use Anhydrous, Degassed Solvents. Use Fresh Reagents. cause_reagents->solution_reagents cause_oxygen Cause: Oxygen Present? homocoupling->cause_oxygen Yes solution_cu_free Solution: Switch to Copper-Free Protocol homocoupling->solution_cu_free Consider solution_inert Solution: Ensure Rigorous Inert Atmosphere cause_oxygen->solution_inert caption Fig 2. Troubleshooting Workflow

Caption: Troubleshooting Workflow

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14179-14190. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Kallitsis, M., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • ResearchGate. (2019). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gholinejad, M., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(5), 8986-9003. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1854. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6901. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Ananth, D. V., & Muthusubramanian, S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(10), 4165-4167. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

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Technical Support Center: Improving Regioselectivity in Reactions with Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling regioselectivity in reactions involving substituted bromopyridines. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, making the precise functionalization of bromopyridines a critical skill.[1] This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers in my cross-coupling reaction with a dibromopyridine?

A1: Achieving high regioselectivity with dihalogenated pyridines, especially when the halogens are identical, is a common challenge governed by a combination of electronic effects, steric hindrance, and the chosen catalytic system.[2] For instance, in a typical Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition with a Pd(0) catalyst.[2][3]

Troubleshooting Steps:

  • Ligand Choice is Critical: The ligand on your metal catalyst is a primary determinant of regioselectivity. For 2,4-dichloropyridines, bulky N-heterocyclic carbene (NHC) ligands like IPr or SIPr can favor reaction at the C4 position, while ligands such as Xantphos may promote C2-selective amination.[4][5]

  • Catalyst System: The choice of palladium precursor can influence the active catalytic species. For example, using Pd(PPh₃)₄ often leads to C2-selectivity in the Suzuki coupling of 2,4-dibromopyridine.[2] More complex systems, like C₃-symmetric tripalladium clusters, have been shown to provide excellent C2 selectivity.[6][7]

  • Reaction Conditions: Solvent polarity, the nature of the base, and temperature can all modulate selectivity. A systematic screening of these parameters is often necessary.[2][8]

Q2: In a polyhalogenated pyridine with different halogens (e.g., 2-bromo-4-iodopyridine), which position will react first?

A2: The regioselectivity in such cases is primarily dictated by the carbon-halogen bond strength, which influences the ease of oxidative addition to the palladium(0) catalyst.[9] The general order of reactivity is I > Br > Cl > F.[9][10] Therefore, in 2-bromo-4-iodopyridine, the C-I bond is significantly weaker and more reactive, leading to selective functionalization at the 4-position.[9] This principle is foundational for sequential, regioselective functionalization.

Q3: I'm attempting a directed ortho-lithiation on a bromopyridine, but I'm seeing poor regioselectivity. What's going wrong?

A3: While directing groups are powerful tools for C-H activation, their effectiveness can be hampered by several factors.[11][12] The inherent electronic properties of the pyridine ring can sometimes override the directing group's influence.[13]

Key Considerations:

  • Choice of Base and Solvent: For lithiation, the base is crucial. For example, using n-butyllithium can lead to different outcomes than using LDA (Lithium Diisopropylamide).[14][15] In some cases, specific reagent combinations like BuLi/LiDMAE are necessary to achieve unconventional regioselectivity, such as C2 lithiation of 3- and 4-chloropyridines.[16]

  • Temperature: Lithiation reactions are highly sensitive to temperature. Maintaining a low temperature (typically -78 °C) is critical to prevent side reactions and ensure kinetic control.[4][14]

  • Substituent Effects: The electronic nature of other substituents on the pyridine ring can influence the acidity of the C-H bonds, competing with the directing group.[17]

Q4: How do electronic and steric effects influence the regioselectivity of my reaction?

A4: The interplay of electronic and steric effects is fundamental to understanding regioselectivity in pyridine chemistry.

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, making the α (C2, C6) and γ (C4) positions electron-deficient.[18] A bromine substituent has a dual role: it is electron-withdrawing inductively (-I) but can donate electron density via resonance (+M), directing electrophiles to the ortho and para positions relative to itself.[18] The overall outcome depends on the balance of these effects and the nature of the attacking reagent.

  • Steric Effects: The size of the substituents on the pyridine ring, the incoming reagent, and the ligands on the catalyst can all influence the accessibility of a particular reaction site.[19][20] For example, bulky ligands on a palladium catalyst can block access to a more reactive but sterically hindered position, favoring reaction at a less hindered site.[4][8]

II. Troubleshooting Guides

Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of Dibromopyridines

This workflow will guide you through optimizing a Suzuki-Miyaura reaction where you are observing a mixture of C2 and C4-arylated products with 2,4-dibromopyridine.

start Poor Regioselectivity (Mixture of C2/C4 Isomers) ligand Step 1: Analyze Ligand - Is it optimal for the desired site? - Try bulky phosphines (e.g., P(tBu)3, XPhos) or NHC ligands (e.g., IPr). start->ligand Initial Observation base Step 2: Vary the Base - Screen K3PO4, Cs2CO3, K2CO3. - Base strength and solubility can alter selectivity. ligand->base If no improvement solvent Step 3: Screen Solvents - Test Toluene, Dioxane, DMF. - Polarity can influence catalyst activity and selectivity. base->solvent If no improvement temp Step 4: Adjust Temperature - Lowering the temperature may increase selectivity by favoring the kinetically preferred product. solvent->temp If no improvement end Improved Regioselectivity temp->end Optimization Achieved

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Problem 2: Low Yield or No Reaction in Buchwald-Hartwig Amination

This guide addresses common issues encountered during the Buchwald-Hartwig amination of bromopyridines.

Potential Causes & Solutions:

Issue Potential Cause Recommended Solution Citation
No Reaction Catalyst InhibitionThe pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) to promote the catalytic cycle.[9][21]
Low Yield Inactive CatalystEnsure a rigorously inert atmosphere (Argon or Nitrogen) as the active Pd(0) species is oxygen-sensitive. Use freshly distilled and degassed solvents.[8][22]
Side Reactions Inappropriate BaseThe choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically required.[9][21]
Volatile Amine Loss of ReagentFor volatile amines, perform the reaction in a sealed tube to prevent evaporation and ensure a sufficient concentration.[23][24][25]

III. Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is a starting point for the C4-selective coupling of a dihalopyridine where one halogen is more reactive (e.g., 2-bromo-4-iodopyridine).

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Pd(PPh₃)₄ (0.02-0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine 2-bromo-4-iodopyridine, the arylboronic acid, and the base.[21]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄.[21]

  • Solvent Addition: Add the degassed solvent system.[21]

  • Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[21]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[21]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromopyridine.[21]

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination

This protocol is designed for the selective amination at the C4 position of 2-bromo-4-iodopyridine.

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv.)

  • Phosphine ligand (e.g., BINAP, XPhos) (0.02-0.10 equiv.)

  • Strong base (e.g., NaOt-Bu or K₃PO₄) (1.2-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-4-iodopyridine, the palladium pre-catalyst, the phosphine ligand, and the strong base.[9][21]

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.[21]

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.[21]

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify the product by flash column chromatography.[22]

Protocol 3: General Procedure for Regioselective Sonogashira Coupling

This protocol outlines the selective coupling of a terminal alkyne at the more reactive halogen position.

Materials:

  • Polyhalogenated pyridine (e.g., 2-bromo-4-iodopyridine) (1.0 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 equiv.)

  • Copper(I) co-catalyst (e.g., CuI) (0.04-0.10 equiv.)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 equiv.)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the polyhalogenated pyridine, the palladium catalyst, and the copper(I) co-catalyst.[10][21]

  • Reagent Addition: Add the degassed solvent and the amine base.[21]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.[21]

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[21][26]

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.[27][28]

IV. Mechanistic Insights

Understanding Regioselectivity in Cross-Coupling

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalopyridines is determined by the relative rates of oxidative addition at the different C-X bonds.

start Substituted Dibromopyridine c2_path Oxidative Addition at C2 (More Electrophilic) start->c2_path  k_C2 c4_path Oxidative Addition at C4 (Less Electrophilic) start->c4_path  k_C4 pd0 Pd(0)L_n c2_intermediate C2-Pd(II) Intermediate c2_path->c2_intermediate c4_intermediate C4-Pd(II) Intermediate c4_path->c4_intermediate c2_product C2-Functionalized Product c2_intermediate->c2_product Transmetalation & Reductive Elimination c4_product C4-Functionalized Product c4_intermediate->c4_product Transmetalation & Reductive Elimination caption Factors Influencing k: - Electronic Effects (C2 > C4) - Steric Hindrance - Ligand Properties - C-X Bond Strength (I > Br > Cl)

Caption: Factors governing regioselectivity in cross-coupling reactions.

This diagram illustrates that the final product distribution depends on the relative rates of oxidative addition at the C2 and C4 positions (k_C2 vs. k_C4). This rate is influenced by the inherent electronic properties of the pyridine ring, steric factors, and the nature of the catalyst's ligand sphere. For dihalopyridines with identical halogens, the C2 position is typically more electrophilic and reacts faster.[2][3] However, by modifying the ligand or other reaction parameters, it is possible to alter these relative rates and favor reaction at the C4 position.[5]

References

Work-up procedures to remove palladium catalyst residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium Catalyst Residue Removal. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with palladium contamination in synthetic chemistry. Here, we synthesize technical expertise with practical, field-proven insights to ensure the purity and integrity of your compounds.

Introduction: The Challenge of Palladium Residues

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, pivotal in the creation of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] However, a significant challenge lies in the removal of residual palladium from the final product.[1][3] These metal impurities can interfere with downstream reactions, compromise the stability of the compound, and pose toxicological risks.[3][4] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products, making efficient palladium removal a critical step in pharmaceutical development.[4][5][6] For oral administration, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm, depending on the drug's daily dosage.[5]

This guide provides a structured approach to selecting the appropriate purification strategy and troubleshooting common issues encountered during palladium removal.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses the most frequent problems encountered during the palladium work-up process.

Issue 1: High Levels of Residual Palladium After Work-up

You've completed your purification protocol, but analysis (e.g., by ICP-MS) reveals palladium levels remain unacceptably high.[7][8]

Possible Causes & Troubleshooting Steps:

  • Ineffective Scavenger or Adsorbent: The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture. Palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) or coordination environments, and not all scavengers are equally effective against all forms.[5]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, trimercaptotriazine (TMT)).[5][9][10][11] A screening approach can quickly identify the most effective agent for your system.[10][12] Consider scavengers known for broad-spectrum activity.[5]

  • Insufficient Scavenging Time or Temperature: The kinetics of palladium binding to the scavenger can be slow at room temperature.

    • Solution: Optimize the scavenging conditions. Increase the stirring time (e.g., from 1 hour to 18 hours) and/or gently heat the mixture (e.g., to 40-60 °C) to facilitate more efficient binding.[5]

  • Incorrect Scavenger-to-Palladium Ratio: Using too little scavenger will result in incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[5]

  • Palladium is Tightly Complexed to the Product: Your product molecule may contain functional groups that act as ligands, strongly binding to the palladium and preventing its removal.[4][8]

    • Solution: Consider a pre-treatment step. A mild oxidation or reduction can sometimes alter the palladium species, making it easier to scavenge.[5] Alternatively, a different purification method, such as crystallization with specific additives or liquid-liquid extraction, might be more effective.[5]

Issue 2: Significant Product Loss During Purification

You've successfully removed the palladium, but the yield of your final product is unacceptably low.

Possible Causes & Troubleshooting Steps:

  • Non-Specific Adsorption onto the Purification Medium: This is a common issue, particularly with activated carbon, which can adsorb the desired product along with the palladium.[4][5]

    • Solution 1: Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon. Determine the optimal loading through small-scale experiments.[5]

    • Solution 2: Adjust the Solvent: The choice of solvent can influence the binding of your product to the adsorbent. Using a solvent in which your product is highly soluble can reduce non-specific binding.[5]

    • Solution 3: Screen for Selectivity: Test different scavengers to find one with a high affinity for palladium but a low affinity for your product.[5] Polystyrene-bound scavengers have demonstrated high selectivity in some cases.[4]

    • Solution 4: Change the Purification Method: If product loss remains high with adsorbents, consider switching to crystallization or extraction methods, which rely on different physical principles for separation.[5]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

The same purification protocol yields different levels of residual palladium in different runs of the same reaction.

Possible Causes & Troubleshooting Steps:

  • Variability in Final Palladium Species: Slight variations in reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) can lead to different palladium species being present at the end of the reaction.[5]

    • Solution 1: Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure before the palladium removal step. This helps to normalize the state of the palladium across different batches.[5]

    • Solution 2: Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wide range of palladium species to buffer against minor batch-to-batch variations.[5]

    • Solution 3: Implement a Pre-treatment Step: A pre-treatment, such as a mild oxidation or reduction, can convert various palladium species into a single, more consistently removed form.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium removal method for my specific experiment?

The optimal method depends on several factors:

  • Nature of the Product: Consider its solubility, stability, and potential to chelate palladium.[5]

  • Form of Palladium Residue: Is it homogeneous (dissolved) or heterogeneous (solid, e.g., Pd/C)? Is it in the Pd(0) or Pd(II) oxidation state?[5]

  • Solvent System: The solvent used in your reaction will influence the choice of scavenger and other purification methods.[5]

  • Required Purity Level: The stringency of the final palladium limit (e.g., for an API vs. an early-stage intermediate) will dictate the necessary efficiency of the removal method.[4]

Below is a decision-making workflow to guide your selection.

G start Start: Crude Product with Pd Residue q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 filter Simple Filtration (e.g., through Celite) q1->filter Yes q2 Is the Pd catalyst homogeneous (dissolved)? q1->q2 No analyze Analyze Pd levels (e.g., ICP-MS) filter->analyze q3 Is product loss a major concern? q2->q3 Yes scavenge Adsorption/ Scavenging screen_scavengers Screen selective scavengers (e.g., Si-Thiol, MP-TMT) scavenge->screen_scavengers crystallize Crystallization crystallize->analyze extract Liquid-Liquid Extraction extract->analyze q3->scavenge No q4 Is the product crystalline? q3->q4 Yes screen_scavengers->analyze q4->crystallize Yes q4->extract No

Caption: Decision workflow for selecting a palladium removal method.

Q2: Can activated carbon be used for palladium removal, and what are its limitations?

Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[5][13][14] However, it has notable limitations:

  • Lack of Selectivity: Activated carbon can non-specifically adsorb the desired product, leading to significant yield loss.[4][5]

  • Lower Efficiency: Its efficiency in palladium removal can be lower compared to specialized metal scavengers.[5]

  • Variability: The performance can vary depending on the type of activated carbon and the reaction conditions.

Despite these drawbacks, it can be effective, especially when used in combination with other techniques or for less stringent purity requirements.[4]

Q3: What are "metal scavengers" and how do they work?

Metal scavengers are materials, typically based on silica or polymer supports, that are functionalized with ligands having a high affinity for specific metals.[5][10][11] For palladium, common functional groups include thiols, thioureas, amines, and trimercaptotriazine (TMT).[5][9][11]

The process involves stirring the scavenger with the solution containing the palladium residue. The functional groups on the scavenger selectively chelate or bind to the palladium, forming a solid complex that can be easily removed by filtration.[5][10]

G cluster_0 Before Scavenging cluster_1 Scavenging Process cluster_2 After Filtration Product Product Scavenger Scavenger (Solid Support) Pd Pd Pd->Scavenger Binding PurifiedProduct Purified Product PdScavenger Pd-Scavenger Complex (Solid)

Caption: Mechanism of palladium removal using a solid-supported scavenger.

Q4: How do I quantify the amount of residual palladium in my sample?

Accurate quantification is crucial for validating your purification process. The standard and most sensitive methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and highly sensitive technique used for final quality control of APIs, capable of detecting palladium at parts-per-billion (ppb) levels.[7][8]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used spectroscopic method.[8]

  • Atomic Absorption (AA) Spectroscopy: A reliable technique for quantifying metal content.[7]

For rapid, in-process screening to evaluate the efficiency of different scavengers, fluorescence-based detection kits are also available.[7][8] These can provide a quick relative measure of palladium concentration but are not a replacement for ICP-MS for final product validation.[7]

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol provides a framework for efficiently comparing the performance of different scavengers.

  • Preparation: Dissolve a known amount of your crude product in a suitable solvent to create a stock solution.

  • Initial Analysis: Take an aliquot of the stock solution and submit it for ICP-MS analysis to determine the initial palladium concentration (ppm).[10]

  • Scavenger Addition: In separate vials, add different scavengers (e.g., SiliaMetS Thiol, MP-TMT, activated carbon) to aliquots of the stock solution. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the mass of the crude product.

  • Agitation: Stir the mixtures at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4 hours).[5]

  • Filtration: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.[15] Wash the filter with a small amount of fresh solvent.[5]

  • Final Analysis: Submit the filtrates for ICP-MS analysis to determine the final palladium concentration.[10]

  • Evaluation: Compare the percentage of palladium removed by each scavenger to identify the most effective one for your system.

Protocol 2: Palladium Removal with Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).[5]

  • Addition of Carbon: Add activated carbon (typically 5-10% w/w relative to the product) to the solution.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[5][16]

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

  • Analysis: Analyze the purified product for residual palladium content.[5]

Data Summary: Comparison of Scavenger Performance

The effectiveness of palladium removal is highly dependent on the specific reaction. The table below presents representative data to illustrate the comparative performance of different scavenger types.

Scavenger TypeFunctional GroupSupportTypical Pd Removal EfficiencyKey AdvantagesPotential Disadvantages
Thiol-Based Thiol (-SH)Silica>95%Robust, versatile for Pd, Pt, Cu, Ag, Pb.[9][11]Potential for new impurities with certain substrates.[4]
TMT-Based TrimercaptotriazinePolystyrene>95%Highly selective for palladium, minimal product loss.[4]Can be more expensive than other options.
Amine-Based TrisamineSilicaVariableEffective for some Pd species and other metals.[9]Performance is highly system-dependent.
Activated Carbon N/ACarbon70-90%Cost-effective, widely available.[5][13]Non-selective, can lead to high product loss.[4][5]

Note: Efficiency can vary significantly based on the substrate, solvent, temperature, and specific palladium species.

References

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (n.d.). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved January 6, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 6, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved January 6, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved January 6, 2026, from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 6, 2026, from [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Removal of leached Palladium from reaction product. (2013, October 12). ScienceMadness Discussion Board. Retrieved January 6, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 6, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). National Institutes of Health. Retrieved January 6, 2026, from [Link]

Sources

Impact of base selection on Suzuki-Miyaura cross-coupling outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Topic: Impact of Base Selection on Reaction Outcomes

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of base selection in achieving successful reaction outcomes. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this versatile C-C bond-forming reaction.

Frequently Asked Questions (FAQs): The Role of the Base

This section addresses fundamental questions regarding the function and choice of bases in the Suzuki-Miyaura cross-coupling.

Q1: What is the primary role of the base in the Suzuki-Miyaura catalytic cycle?

A1: The primary and most critical role of the base is to activate the organoboron reagent (typically a boronic acid) in the transmetalation step.[1] It achieves this by reacting with the boronic acid to form a more nucleophilic organoborate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3] This increased nucleophilicity facilitates the transfer of the organic group from the boron atom to the palladium(II) center, a key step in the catalytic cycle.[4][5] Without the base, the transmetalation step is generally too slow for the reaction to be synthetically useful.

Q2: Are there different mechanistic pathways for how the base functions?

A2: Yes, two main pathways are generally accepted for the role of the base in activating the transmetalation step.[6]

  • The Boronate Pathway: The base deprotonates the boronic acid to form a highly nucleophilic boronate ("ate" complex), which then reacts with the palladium(II)-halide complex.[4][6] This is considered the major pathway in many systems.

  • The Hydroxide Pathway: The base (if a hydroxide or if it generates hydroxide in situ) can exchange with the halide on the palladium(II) complex to form a palladium(II)-hydroxide species. This palladium-hydroxide complex then reacts with the neutral boronic acid.[4][6]

The operative pathway can depend on the specific base, substrates, and solvent system used.[6]

Q3: What are the most common types of bases used in Suzuki-Miyaura couplings?

A3: A wide variety of bases can be used, but they generally fall into a few main categories.[1][7] The choice depends on the reactivity of the substrates, the solvent, and the presence of sensitive functional groups.[1]

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are very common, cost-effective, and effective for a broad range of substrates.[6][8]

  • Phosphates: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles and less reactive aryl chlorides.[6]

  • Hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂) are strong bases but can sometimes promote side reactions if not used carefully.[2][6]

  • Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are also used. Fluoride ions are believed to play a unique role in activating the boronic acid.[6]

  • Organic Bases: Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes used, especially for substrates with base-sensitive functional groups, though they are often less effective than inorganic bases.[6][9] Stronger organic bases like potassium tert-butoxide (KOtBu) are often employed for challenging substrates like aryl chlorides.[6][10]

Q4: Does the strength of the base (pKa) directly correlate with reaction success?

A4: Not necessarily. While a base must be strong enough to deprotonate the boronic acid (or interact with the palladium complex), simply using the strongest possible base is not always the best strategy. Very strong bases like hydroxides can promote side reactions, such as decomposition of the boronic acid (protodeboronation) or hydrolysis of sensitive functional groups (e.g., esters) on the substrates.[6][11] The optimal choice is often a balance between sufficient reactivity for the transmetalation step and minimizing unwanted side reactions. Weaker bases like carbonates are often sufficient and provide a good starting point for many reactions.[6]

Troubleshooting Guide: Base-Related Issues

This section provides solutions to specific problems encountered during Suzuki-Miyaura coupling experiments, with a focus on how the base selection is a critical factor.

Q5: My reaction yield is very low or the reaction is not starting. Could the base be the problem?

A5: Absolutely. Low or no conversion is one of the most common issues and is frequently linked to the base. Here are the key aspects to investigate:

  • Insufficient Base Strength: Your base may be too weak for the specific substrates. This is a common issue with unreactive coupling partners like electron-rich aryl chlorides.[12]

    • Solution: Switch to a stronger base. If you are using Na₂CO₃ or K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.[11] For very challenging couplings, a stronger base like KOtBu under anhydrous conditions might be necessary.[6][10]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction can be extremely slow.

    • Solution: Cesium carbonate (Cs₂CO₃) is often effective for challenging substrates partly because of its higher solubility in many organic solvents (the "cesium effect").[6] Alternatively, ensure your solvent system is appropriate. Biphasic systems (e.g., Toluene/Water or Dioxane/Water) are common and help solubilize inorganic bases.[1][13]

  • Improper Activation: Some solid bases may need to be finely ground or "activated" to ensure a high surface area and reactivity.[14]

    • Solution: Use a fresh bottle of a high-purity base or grind the base into a fine powder before use.

Q6: I'm observing significant amounts of a side product where the boronic acid has been replaced by a hydrogen atom (protodeboronation). How can I prevent this?

A6: Protodeboronation is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids, and is highly influenced by the base.[7][11]

  • Excessively Strong or Aqueous Base: Strong, aqueous bases can accelerate the rate of protodeboronation.

    • Solution 1 (Change the Base): Switch to a milder base. Weaker bases like K₂CO₃ or K₃PO₄ are often less prone to causing this side reaction than NaOH or KOH.[11]

    • Solution 2 (Anhydrous Conditions): Protodeboronation is often attenuated in the absence of a protic solvent.[15] Consider using an anhydrous solvent with a soluble base like potassium trimethylsilanolate (TMSOK) or a finely powdered inorganic base like K₃PO₄.[15][16]

    • Solution 3 (Slow Release): Use a more stable boron reagent like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[11] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to the desired coupling.[17][18]

Q7: My reaction is producing a homocoupled biaryl product from the boronic acid. Is the base involved?

A7: Yes, the base can contribute to homocoupling, although the primary cause is often the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[7] The base is involved because the mechanism of homocoupling also proceeds through the boronate species.

  • Solution: While the most critical step is to rigorously degas your reaction mixture and maintain an inert atmosphere, base selection can help.[11] Using the minimum necessary amount and strength of the base can sometimes reduce this side reaction. More importantly, ensure your reaction setup is truly oxygen-free.[7]

Q8: I am working with a sterically hindered substrate and the reaction is not working well. What base should I use?

A8: Sterically hindered substrates often require more forcing conditions to encourage the coupling partners to come together at the palladium center.

  • Solution: Stronger bases are often required. K₃PO₄ is a good choice for sterically hindered substrates.[6] In very demanding cases, such as forming tetra-ortho-substituted biaryls, very strong bases like potassium tert-butoxide (KOtBu) in an anhydrous solvent like dioxane have been shown to be highly effective.[10][19][20] The combination of a bulky, electron-rich phosphine ligand with a strong base is often key to success.[10]

Base Selection, Screening, and Experimental Protocols

Comparative Guide to Common Bases

The selection of a base is a critical parameter that should be optimized for each specific Suzuki-Miyaura reaction. The following table provides a general comparison of commonly used bases.

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, activated aryl chlorides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates. A good first choice for optimization.[6][8]
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides80-95%Another common and effective carbonate base, often used interchangeably with Na₂CO₃.[6][21]
Cs₂CO₃ Sterically hindered substrates, aryl chlorides90-99%Often provides superior results for challenging substrates due to higher solubility in organic solvents (the "caesium effect").[6][11]
K₃PO₄ Aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for less reactive electrophiles and nitrogen-rich heterocycles.[6][11]
KOH / NaOH Aryl bromides70-90%Strong bases that can be effective but may lead to side reactions like hydrolysis or protodeboronation. Use with caution.[6][22]
KOtBu Unreactive aryl chlorides, hindered substratesHighA very strong, non-nucleophilic base often used under anhydrous conditions for the most challenging substrates.[6][10]
KF Aryl bromides, base-sensitive substratesModerate to HighFluoride ions are believed to activate the boronic acid uniquely. Can be a good choice when other bases fail or cause decomposition.[6][23]

Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Workflow for Troubleshooting Base Selection

The following flowchart illustrates a logical workflow for troubleshooting and optimizing the base in a Suzuki-Miyaura coupling reaction.

G cluster_start cluster_eval cluster_troubleshoot cluster_end Start Start with standard conditions: - Aryl Bromide - Boronic Acid - Pd Catalyst/Ligand - Base: K₂CO₃ or Na₂CO₃ - Solvent: Dioxane/H₂O Evaluate Evaluate Outcome: Low Yield / No Reaction? Start->Evaluate CheckSubstrate Is Substrate Challenging? (Aryl-Cl, Hindered, Heteroaryl) Evaluate->CheckSubstrate Yes Success Reaction Optimized Evaluate->Success No (High Yield) StrongerBase Switch to Stronger Base: 1. K₃PO₄ 2. Cs₂CO₃ CheckSubstrate->StrongerBase Yes SideReaction Side Reactions Observed? (Protodeboronation, Hydrolysis) CheckSubstrate->SideReaction No Anhydrous Try Anhydrous Conditions: Base: K₃PO₄ (powder) or KOtBu Solvent: Dioxane or Toluene StrongerBase->Anhydrous Still low yield StrongerBase->Success Success Anhydrous->Success MilderBase Switch to Milder/Anhydrous Base: 1. KF 2. Anhydrous K₃PO₄ SideReaction->MilderBase Yes SideReaction->Success No, proceed with standard or stronger base StableBoron Use More Stable Boron Reagent: - Pinacol Ester - MIDA Boronate - Aryltrifluoroborate MilderBase->StableBoron Still observing side reactions MilderBase->Success Success StableBoron->Success

Caption: A decision-making workflow for troubleshooting base selection in Suzuki-Miyaura coupling.

General Experimental Protocol for Base Screening

This protocol provides a representative procedure for screening different bases to optimize a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2 equiv each)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure: [1][6][11]

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Inert Atmosphere: Seal the vial with a septum-lined cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add the base to be screened (2.0 mmol). Then, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL of 4:1 1,4-Dioxane/H₂O) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously for the intended reaction time (e.g., 2-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Analysis and Purification: Filter the solution and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield. Purify the desired product by column chromatography.

  • Comparison: Repeat the procedure for each base under identical conditions to directly compare their effectiveness.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle, highlighting the crucial intervention point of the base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base.

References

Technical Support Center: Refinement of Reaction Conditions for Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of this key intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, robust and reproducible synthesis of this compound is crucial.[1] This guide is structured to address common challenges and provide scientifically-grounded solutions.

I. Reaction Overview and Mechanism

The most common and direct synthesis of this compound involves the O-methylation of its precursor, Methyl 6-bromo-3-hydroxypicolinate. This reaction is a classic example of the Williamson ether synthesis.[2][3] In this SN2 reaction, a base is used to deprotonate the hydroxyl group of the hydroxypicolinate, forming a phenoxide-like nucleophile. This nucleophile then attacks the methylating agent, typically iodomethane, to form the desired methoxy ether.[4][5]

Core Reaction:

  • Starting Material: Methyl 6-bromo-3-hydroxypicolinate

  • Reagents: Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Product: this compound

The primary challenge in the methylation of hydroxypyridines is the potential for competitive N-methylation at the pyridine ring nitrogen, which is also nucleophilic.[6] However, the presence of electron-withdrawing groups on the pyridine ring, such as the bromo and methyl ester groups in the substrate, decreases the nucleophilicity of the ring nitrogen, favoring the desired O-methylation.[6]

II. Detailed Experimental Protocol

This protocol is based on established literature procedures and is optimized for high yield and purity.[7]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (per 4g SM)Molar Equivalents
Methyl 6-bromo-3-hydroxypicolinate232.034.0 g1.0
Iodomethane141.947.15 g (3.14 mL)2.0
Anhydrous Potassium Carbonate (K₂CO₃)138.214.76 g2.0
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate (EtOAc)88.11~150 mL-
Saturated Sodium Chloride (Brine)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-bromo-3-hydroxypicolinate (4.0 g, 17.2 mmol) and anhydrous potassium carbonate (4.76 g, 34.5 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Reagent Addition: While stirring, add iodomethane (7.15 g, 3.14 mL, 34.5 mmol) dropwise at room temperature. Safety Note: Iodomethane is toxic and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up (Quenching and Extraction):

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Optional but Recommended):

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product as a solid.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material & K₂CO₃ B Add Anhydrous DMF A->B C Add Iodomethane B->C D Stir at Room Temp (3h) C->D E Monitor by TLC D->E F Quench with Water E->F If complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for the synthesis of this compound.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Moisture in the starting material or solvent; degraded iodomethane. 2. Insufficient Base: Poor quality or insufficient amount of K₂CO₃. 3. Low Temperature: Reaction may be sluggish if the ambient temperature is very low.1. Ensure all glassware is oven-dried. Use anhydrous DMF. Use fresh, clear iodomethane (if purple, it has decomposed to I₂). 2. Use freshly ground, anhydrous K₂CO₃. Ensure 2 equivalents are used. 3. Gently warm the reaction to 30-40°C, but be cautious as higher temperatures may promote side reactions.[6]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Stoichiometry Issues: Inaccurate measurement of reagents.1. Extend the reaction time and continue to monitor by TLC. 2. Re-verify calculations and measurements. If necessary, a small additional charge of iodomethane and base can be added.
Presence of a More Polar Impurity (by TLC) 1. Hydrolysis of Ester: Presence of water during work-up or in the reaction can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.1. Ensure anhydrous conditions during the reaction. During work-up, perform extractions promptly and avoid prolonged contact with the aqueous phase. The acidic impurity can often be removed by a dilute NaHCO₃ wash of the organic layer.
Presence of a Similarly Polar Impurity (by TLC) 1. N-Methylation: Formation of the N-methylated pyridinium salt, a common side reaction in hydroxypyridine alkylation.[6][9] 2. Unreacted Starting Material: The impurity may be leftover starting material.1. This impurity is highly polar and water-soluble. It should be largely removed during the aqueous work-up. To minimize its formation, avoid high reaction temperatures.[6] 2. Co-spot the reaction mixture with the starting material on a TLC plate to confirm. If present, extend reaction time or consider re-purification.
Difficult Purification 1. Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely. 2. Product Oiling Out: The product may not solidify upon concentration.1. Thoroughly wash the combined organic layers with water and then brine to remove DMF. A high-vacuum pump may be necessary for complete removal. 2. Attempt to triturate the crude oil with a non-polar solvent like hexane or a hexane/ether mixture to induce crystallization. If this fails, column chromatography is the most reliable purification method.

IV. Frequently Asked Questions (FAQs)

Q1: Why is potassium carbonate used as the base? Can I use other bases?

A1: Potassium carbonate is a moderately strong base that is effective at deprotonating the phenolic hydroxyl group without being so strong as to cause significant side reactions, such as hydrolysis of the ester. It is also inexpensive and easy to handle. Other bases like sodium carbonate or cesium carbonate could also be used. Stronger bases like sodium hydride (NaH) could be more efficient but may increase the risk of side reactions.

Q2: Is it necessary to use 2 equivalents of iodomethane and potassium carbonate?

A2: Using a slight excess (1.5-2.0 equivalents) of the methylating agent and base is common practice to drive the reaction to completion, especially since iodomethane is volatile. This ensures that enough reagent is present to account for any potential loss or minor side reactions.

Q3: The reaction is very slow at room temperature. Can I heat it?

A3: While gentle heating (to 30-40°C) can increase the reaction rate, excessive heat should be avoided. Higher temperatures can increase the rate of the competing N-methylation side reaction, leading to the formation of a pyridinium salt byproduct and lowering the yield of the desired O-methylated product.[6]

Q4: My iodomethane has a purple tint. Can I still use it?

A4: A purple or brownish tint indicates decomposition of iodomethane to elemental iodine (I₂), often caused by exposure to light.[4] While it may still work, the effective concentration of CH₃I is lower, and the iodine can potentially interfere with the reaction. It is best to use fresh, colorless iodomethane. If necessary, the colored sample can be purified by washing with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by drying and distillation.

Q5: How do I confirm the structure of my final product?

A5: The structure should be confirmed by analytical techniques.

  • ¹H NMR: The most telling sign of successful O-methylation is the appearance of a new singlet around 3.9-4.0 ppm corresponding to the methoxy group protons, and the disappearance of the broad hydroxyl proton signal from the starting material. The two aromatic protons will appear as doublets.[7]

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peaks. For this compound, look for a characteristic isotopic pattern for bromine (M+ and M+2 peaks of roughly equal intensity) at m/z 246 and 248.[7]

  • TLC: The product should have a higher Rf value (be less polar) than the starting material due to the replacement of the polar hydroxyl group with a less polar methoxy group.

Product Characterization Data:

Caption: Key analytical data for product verification.[7]

V. Safety Information

  • Iodomethane (Methyl Iodide): Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.[8] Always handle in a chemical fume hood and wear appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

VI. References

  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Organic Preparations and Procedures International, 31(3), 2985-2988.

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Damani, L. A., Crooks, P. A., Shaker, M. S., Caldwell, J., D'Souza, J., & Smith, R. L. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica, 12(8), 527-534.

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of Methyl 6-bromo-3-methoxypicolinate: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel intermediates is a cornerstone of successful development. Methyl 6-bromo-3-methoxypicolinate is a key building block whose precise molecular architecture dictates its reactivity and suitability for downstream applications[1]. This guide provides a comprehensive analysis of its primary analytical signature, Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by orthogonal techniques. We will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between molecular structure and spectral output. This analysis is then compared with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to illustrate how a multi-technique workflow provides a self-validating system for structural verification, essential for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity in Synthesis

The journey from a chemical blueprint to a functional molecule is paved with analytical checkpoints. For a substituted pyridine derivative like this compound, isomeric ambiguity is a significant risk. The relative positions of the bromo, methoxy, and methyl ester groups on the pyridine ring fundamentally define the molecule's chemical identity and behavior in complex synthetic pathways. Therefore, relying on a single analytical technique is insufficient; a robust, multi-faceted approach is the standard for scientific rigor.

At the heart of molecular structure determination lies NMR spectroscopy. Its unparalleled ability to map proton and carbon frameworks provides a detailed "scaffold" of the molecule. However, to build complete trust in this scaffold, we must complement it with techniques that confirm other fundamental properties: molecular weight and the presence of key functional groups.

In-Depth NMR Analysis: The Core of Structure Determination

NMR spectroscopy is the gold standard for elucidating the structure of organic molecules because it provides direct evidence of the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectrum: A Proton-by-Proton Blueprint

The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in a molecule. The spectrum of this compound, acquired in Chloroform-d (CDCl₃) on a 400 MHz instrument, presents four distinct signals, which perfectly align with its proposed structure[2].

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the molecule structure N [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"];

// Substituents C_ester [label="C", pos="-2.5, -0.7!"]; O_ester1 [label="O", pos="-3.3, 0!"]; O_ester2 [label="O", pos="-3.0, -1.6!"]; C_methyl_ester [label="CH₃", pos="-4.2, -1.6!", fontcolor="#34A853"];

Br [label="Br", pos="2.5, -0.7!"];

O_methoxy [label="O", pos="-2.5, -2.1!"]; C_methyl_methoxy [label="CH₃", pos="-3.7, -2.1!", fontcolor="#EA4335"];

// Protons H4 [label="H", pos="0,-3.8!", fontcolor="#FBBC05"]; H5 [label="H", pos="2.0,-2.8!", fontcolor="#4285F4"];

// Edges for the pyridine ring N -- C1 [style=solid]; C1 -- C2 [style=dashed]; C2 -- C3 [style=solid]; C3 -- C4 [style=dashed]; C4 -- C5 [style=solid]; C5 -- N [style=dashed];

// Edges for substituents C1 -- Br; C5 -- C_ester; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;

C4 -- O_methoxy; O_methoxy -- C_methyl_methoxy;

// Edges for protons C3 -- H4; C2 -- H5; } dott Caption: Structure of this compound with key proton groups colored.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Rationale
7.56 Doublet (d) 1H 8.8 H-5 (Blue) Deshielded by the adjacent electronegative bromine and nitrogen atoms. Coupled to H-4.
7.25 Doublet (d) 1H 8.8 H-4 (Yellow) Less deshielded than H-5. Coupled to H-5.
3.94 Singlet (s) 3H N/A -OCH₃ (Ester, Green) Protons on the ester methyl group. No adjacent protons results in a singlet.
3.90 Singlet (s) 3H N/A -OCH₃ (Ether, Red) Protons on the methoxy ether group. No adjacent protons results in a singlet.

Data sourced from ChemicalBook[2].

Expert Analysis:

  • Aromatic Region: The two signals in the aromatic region (7-8 ppm) are characteristic of protons on a pyridine ring. Their doublet multiplicity is the key piece of evidence for their relationship. The observed coupling constant of 8.8 Hz is typical for ortho-coupling between adjacent protons on an aromatic ring[3]. This confirms that the two hydrogens, H-4 and H-5, are next to each other, which immediately discounts numerous other possible isomers.

  • Aliphatic Region: The two sharp singlets at 3.94 and 3.90 ppm, each integrating to 3 protons, are unambiguously assigned to the two different methyl groups: the methyl ester and the methoxy ether. Their singlet nature is expected, as they lack adjacent protons with which to couple. The slight difference in their chemical shifts arises from their distinct electronic environments; one is attached to a carbonyl group, the other directly to the aromatic ring.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. In a standard proton-decoupled ¹³C experiment, each unique carbon atom produces a single peak, giving a direct count of non-equivalent carbons. Although a specific experimental spectrum for this compound is not publicly available, we can reliably predict the chemical shifts based on established principles of substituent effects on aromatic systems[4][5][6].

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppm Carbon Assignment Rationale
~164 C=O (Ester) Carbonyl carbons are highly deshielded and appear far downfield[4].
~155 C-3 (C-OCH₃) Aromatic carbon attached to an electronegative oxygen atom is significantly deshielded.
~145 C-6 (C-Br) The carbon bearing the bromine is deshielded, though the effect is less pronounced than oxygen.
~140 C-5 Aromatic CH carbon adjacent to the carbon bearing bromine.
~125 C-2 (C-COOCH₃) The carbon bearing the ester group.
~115 C-4 Aromatic CH carbon, typically the most upfield of the ring carbons in this environment.
~56 -OCH₃ (Ether) sp³ hybridized carbon attached to oxygen[6].

| ~53 | -OCH₃ (Ester) | sp³ hybridized carbon of the methyl ester group[6]. |

Expert Analysis: The predicted spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are governed by hybridization and electronegativity. The sp² hybridized carbons of the pyridine ring and the carbonyl group appear downfield (115-165 ppm), while the sp³ hybridized methyl carbons appear upfield (<60 ppm)[7]. This predictive analysis serves as a powerful tool for confirming the carbon framework when interpreting an actual experimental spectrum.

Orthogonal Verification: Building a Case for the Structure

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry's primary role is to determine the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight. For this compound, the expected monoisotopic mass is ~245.97 g/mol [].

Experimental Data: Mass spectrum (M+H)⁺: 256/258[2].

Expert Analysis: The observation of a protonated molecule [M+H]⁺ is standard in electrospray ionization (ESI) mass spectrometry. The critical piece of data here is not just the mass, but the isotopic pattern . The two peaks of nearly equal intensity at 256 and 258 m/z are the unmistakable signature of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This single piece of information is exceptionally powerful. While NMR confirms the connectivity of the atoms, MS confirms the elemental composition includes one bromine atom, corroborating the NMR assignment and ruling out structures with other halogens or no halogens at all.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It is an excellent, rapid technique for confirming the presence of key functional groups.

Predicted IR Absorptions:

  • ~1730-1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester group. This is often one of the most prominent peaks in the spectrum.

  • ~1600-1450 cm⁻¹: Multiple absorptions from the C=C and C=N stretching vibrations within the pyridine ring.

  • ~1300-1100 cm⁻¹: Strong C-O stretching vibrations from both the ester and the methoxy ether linkages.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

Expert Analysis: IR spectroscopy provides complementary, confirmatory evidence. If the NMR and MS data suggest the structure of this compound, the IR spectrum must show a strong carbonyl peak (~1720 cm⁻¹) and C-O stretching peaks. The absence of a broad O-H stretch (typically ~3500-3200 cm⁻¹) also confirms that the starting material, Methyl 6-bromo-3-hydroxypicolinate, has been fully converted[2][9]. IR is a fast and cost-effective way to validate the functional groups proposed by the NMR structure.

Recommended Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).

Integrated Workflow for Unambiguous Structure Verification

A senior scientist does not rely on a single data point. The strength of a structural assignment lies in the confluence of evidence from multiple, independent techniques.

G cluster_0 cluster_1 Primary Analysis cluster_2 Data Interpretation & Cross-Validation cluster_3 Conclusion A Sample Received (Presumed this compound) B Acquire ¹H and ¹³C NMR Spectra A->B Parallel Acquisition C Acquire ESI-MS Spectrum A->C Parallel Acquisition D Acquire IR Spectrum A->D Parallel Acquisition E NMR Analysis: - Proton count & connectivity (¹H) - Carbon count (¹³C) B->E F MS Analysis: - Confirm Molecular Weight - Verify Br isotopic pattern (256/258) C->F G IR Analysis: - Confirm C=O group (~1720 cm⁻¹) - Confirm C-O groups D->G H Cross-Validation Check E->H F->H G->H I Data Concordant? Structure Verified H->I Yes J Data Discordant? Re-evaluate. Impurity? Isomer? H->J No

Conclusion

The structural elucidation of this compound serves as a prime example of modern analytical chemistry principles. While ¹H and ¹³C NMR spectroscopy provide the intricate details of the atomic framework and connectivity, they do not exist in a vacuum. Their findings are powerfully corroborated by Mass Spectrometry, which confirms the molecular weight and elemental composition through its distinct bromine isotopic pattern, and Infrared Spectroscopy, which validates the presence of the required functional groups. For any researcher in the chemical sciences, embracing this integrated, multi-technique workflow is not merely best practice—it is fundamental to ensuring the scientific integrity and success of their work.

References

  • de Oliveira, L. F. C., et al. (2020). Novel solid-state heavy rare-earth (III) picolinates: A pyrolytic study using: TG- DSC-FTIR. University of Huddersfield Research Portal. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Hakimi, M., et al. (2013). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Journal of the Korean Chemical Society, 57(6), 721-724. Available at: [Link]

  • Sciortino, G., et al. (2018). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry, 57(17), 10826-10837. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-bromo-3-hydroxypicolinate. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 5, 2026, from [Link]

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The Vibrational Landscape of Picolinates: From Ligand to Complex

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectroscopy of Picolinate Derivatives for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience in molecular characterization has consistently highlighted the pivotal role of Fourier-Transform Infrared (FT-IR) spectroscopy. It is an indispensable technique, offering a rapid, non-destructive, and highly informative window into the molecular structure and chemical environment of compounds. This is particularly true for picolinate derivatives, a class of compounds significant in coordination chemistry, catalysis, and pharmacology, most notably in the form of mineral supplements like chromium(III) picolinate.

This guide provides an in-depth comparison of the FT-IR spectroscopic features of picolinic acid and its derivatives. We will move beyond a simple recitation of wavenumbers to explain the causality behind spectral shifts, empowering you to interpret your own data with confidence. The protocols and data presented herein are designed to be self-validating, grounded in established scientific literature.

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent, capable of coordinating with metal ions through both its pyridine ring nitrogen and the carboxylate group.[1] This coordination is the central event that FT-IR spectroscopy allows us to observe with precision. The transition from the free acid to a deprotonated picolinate anion, and finally to a metal-ligand complex, induces significant and predictable changes in the vibrational spectrum.

The primary regions of interest in the FT-IR spectrum of a picolinate derivative are:

  • The Carboxylate Region (1750-1300 cm⁻¹): This region provides the most definitive evidence of coordination.

  • The Pyridine Ring Region (1650-1000 cm⁻¹): Shifts here confirm the involvement of the ring nitrogen in bonding.

  • The Far-IR Region (700-500 cm⁻¹): The emergence of new bands here can be attributed to metal-ligand vibrations.[2]

The Free Ligand: Picolinic Acid

In its solid state, picolinic acid exists in a zwitterionic form or engages in strong intermolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of an adjacent pyridine ring (O-H···N).[3][4] This is reflected in its FT-IR spectrum:

  • O-H Stretch: A very broad absorption centered around 2600-2100 cm⁻¹ is characteristic of the strong O-H···N hydrogen bond.[3][4]

  • C=O Stretch: A distinct, strong band for the carbonyl group of the carboxylic acid appears around 1718 cm⁻¹.[3]

  • Ring Vibrations: Multiple sharp bands corresponding to C=C and C=N stretching vibrations of the pyridine ring are observed in the 1650-1340 cm⁻¹ range.[5]

Deprotonation and Coordination: The Picolinate Anion

Upon deprotonation to form a simple salt (e.g., sodium picolinate) or coordination to a metal ion, the carboxylic acid group is converted to a carboxylate (COO⁻). This change dramatically alters the spectrum:

  • The broad O-H stretch disappears completely.

  • The sharp C=O stretch at ~1718 cm⁻¹ vanishes.

  • Two new, strong bands appear:

    • Asymmetric Carboxylate Stretch (νas(COO⁻)): Typically found between 1560-1650 cm⁻¹.

    • Symmetric Carboxylate Stretch (νs(COO⁻)): Typically found between 1390-1420 cm⁻¹.[6]

The key diagnostic tool for understanding the coordination environment is the separation between these two carboxylate stretching frequencies, denoted as Δν = (νas(COO⁻) - νs(COO⁻)) . The magnitude of Δν provides insight into the coordination mode of the carboxylate group. While not absolute, the following relationship, established for lanthanide picolinates and other carboxylate complexes, is a powerful guideline:

  • Ionic or Monodentate Coordination: A large Δν value (often > 200 cm⁻¹) suggests that the carboxylate group is interacting with the metal through only one of its oxygen atoms.[6]

  • Bidentate Chelating Coordination: A smaller Δν value (often < 150 cm⁻¹) indicates that both oxygen atoms are coordinating to the same metal ion.

  • Bidentate Bridging Coordination: An intermediate Δν value suggests the carboxylate group is bridging two different metal ions.

Furthermore, coordination of the pyridine nitrogen atom to the metal center typically causes a slight blue shift (shift to higher wavenumber) of the ring's trigonal breathing mode, which appears around 1003 cm⁻¹ when the nitrogen is not protonated or coordinated.[5]

Comparative FT-IR Data of Picolinate Derivatives

The following table summarizes the characteristic FT-IR absorption frequencies for picolinic acid and several representative picolinate complexes. This direct comparison highlights the spectral shifts that occur upon deprotonation and coordination.

Vibrational Mode AssignmentPicolinic Acid (Free Ligand) (cm⁻¹)Sodium Picolinate (cm⁻¹)Chromium(III) Picolinate (cm⁻¹)Erbium(III) Picolinate (cm⁻¹)
O-H Stretch (H-bonded) ~2600-2100 (very broad)[3][4]AbsentAbsentAbsent
C=O Stretch (Carboxylic Acid) ~1718[3]AbsentAbsentAbsent
Asymmetric Stretch νas(COO⁻) Absent~1564[6]~1660 - 1700[2]~1595[6]
Symmetric Stretch νs(COO⁻) Absent~1390[6]~1360[2]~1437[6]
Δν = (νas - νs) -174~300 - 340158
Pyridine Ring Vibrations (ν(CC)ar, etc.) ~1650-1340[5]ShiftedShiftedShifted[6]
Metal-Ligand Vibrations (M-O, M-N) AbsentAbsent~500-700[2]Present (Far-IR)

Note: Specific peak positions can vary slightly based on the physical state of the sample, instrumentation, and the presence of water of hydration.

From the table, the large Δν for Chromium(III) Picolinate suggests a predominantly monodentate coordination of the carboxylate group, which is consistent with some structural studies.[6] In contrast, the smaller Δν for Erbium(III) Picolinate points towards a different coordination environment, likely involving more bidentate character.

Visualizing Picolinate Structure and FT-IR Workflow

Diagrams are essential for conceptualizing molecular vibrations and experimental processes.

G Picolinate Anion Vibrational Modes cluster_picolinate Picolinate Anion cluster_modes Key Vibrational Stretches N N C1 C N->C1 vring ν(Ring) Pyridine Ring Modes ~1650-1000 cm⁻¹ N->vring C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N C_carboxyl C C5->C_carboxyl O1 O C_carboxyl->O1 O2 O C_carboxyl->O2 vas νas(COO⁻) Asymmetric Stretch ~1560-1650 cm⁻¹ C_carboxyl->vas vs νs(COO⁻) Symmetric Stretch ~1390-1420 cm⁻¹ C_carboxyl->vs

Caption: Key FT-IR vibrational modes of the picolinate anion.

G Experimental Workflow: KBr Pellet Method start Start grind 1. Grind Sample ~1-2 mg of picolinate derivative with ~100-200 mg dry KBr. start->grind Sample Prep press 2. Press Pellet Apply hydraulic pressure to form a transparent pellet. grind->press Homogenize background 3. Acquire Background Run spectrum of empty sample compartment. press->background Instrument Setup analyze 4. Analyze Sample Place pellet in holder and acquire FT-IR spectrum. background->analyze Measurement process 5. Process Data Baseline correction and peak identification. analyze->process Analysis end End Interpreted Spectrum process->end

Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.

Experimental Protocol: KBr Pellet Preparation for FT-IR Analysis

This protocol details the most common method for analyzing solid picolinate derivatives. The principle is to disperse the solid sample within an IR-transparent matrix (potassium bromide, KBr) to minimize light scattering and obtain a high-quality spectrum.[7][8]

A. Materials and Equipment

  • Picolinate derivative sample

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with pellet die kit

  • FT-IR Spectrometer

  • Spatula

B. Step-by-Step Methodology

  • Sample Preparation and Grinding:

    • Rationale: Grinding the sample to a particle size smaller than the wavelength of the IR radiation is critical to reduce scattering (the Christiansen effect) and produce sharp, well-defined absorption bands.[9]

    • Procedure: Place approximately 1-2 mg of the picolinate sample and 100-200 mg of dry KBr into an agate mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder.

  • Pellet Pressing:

    • Rationale: Applying pressure sinters the KBr-sample mixture into a transparent or translucent disc, which allows the IR beam to pass through with minimal loss of energy.

    • Procedure: Carefully transfer the ground powder into the collar of the pellet die. Level the powder gently with a spatula. Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes. Release the pressure slowly.

  • Instrument Background Scan:

    • Rationale: A background spectrum of the ambient environment (containing H₂O and CO₂) must be acquired and subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

    • Procedure: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan.

  • Sample Spectrum Acquisition:

    • Rationale: The sample absorbs IR radiation at specific frequencies corresponding to its molecular vibrations.

    • Procedure: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment. Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • Rationale: Raw data may require minor corrections for an optimal final spectrum.

    • Procedure: Use the spectrometer software to perform a baseline correction if necessary. Identify the peak positions (in cm⁻¹) and compare them to the reference data in Section 2 to interpret the structure of the picolinate derivative.

C. Alternative Technique: Attenuated Total Reflectance (ATR)

For rapid analysis without sample preparation, ATR-FTIR is an excellent alternative.[10][11] A small amount of the solid powder is simply placed onto the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact. This technique is faster and non-destructive but may yield slightly different relative peak intensities compared to the transmission (KBr) method.

Conclusion

FT-IR spectroscopy is a powerful and accessible first-line technique for the structural characterization of picolinate derivatives. By focusing on the dramatic shifts in the carboxylate stretching vibrations (νas and νs), researchers can rapidly confirm the coordination of the picolinate ligand to a metal center. Furthermore, a careful analysis of the separation between these bands (Δν) and shifts in the pyridine ring modes provides valuable, albeit qualitative, insights into the specific coordination environment. The experimental protocol provided offers a reliable method for obtaining high-quality data, forming a solid foundation for further structural elucidation in research, drug development, and quality control applications.

References

  • Raman spectra of picolinic acid at the indicated pH values. p indicates... - ResearchGate. Available at: [Link]

  • Dias, N. L., de Oliveira, C. P., Ionashiro, M., & de Carvalho, L. B. (2019). Novel solid-state heavy rare-earth (III) picolinates: A pyrolytic study using: TG- DSC-FTIR. University of Huddersfield Research Portal. Available at: [Link]

  • Broadhurst, C. L., Schmidt, W. F., Reeves, P. G., & Anderson, R. A. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Journal of Inorganic Biochemistry, 66(2), 119-130. Available at: [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]

  • Request PDF: Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • FT-IR spectra of pharmaceutical products containing [Cr(pic) 3 ] vs. ResearchGate. Available at: [Link]

  • Rocha, L. S., Fausto, R., & Reva, I. (2005). Experimental Matrix Isolation Study and Quantum-Mechanics-Based Normal-Coordinate Analysis of the Anharmonic Infrared Spectrum of Picolinic Acid N-Oxide. The Journal of Physical Chemistry A, 109(32), 7333-7343. Available at: [Link]

  • FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. Available at: [Link]

  • Broadhurst, C. L., Schmidt, W. F., Reeves, P. G., & Anderson, R. A. (1997). Characterization and structure by NMR and FTIR spectroscopy, and molecular modeling of chromium(III) picolinate and nicotinate complexes utilized for nutritional supplementation. Semantic Scholar. Available at: [Link]

  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... ResearchGate. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Aboul-Enein, H. Y., et al. (2006). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Analytical Letters, 39(7), 1401-1410. Available at: [Link]

  • Picolinic acid - Wikipedia. Available at: [Link]

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A Senior Application Scientist's Guide: Comparative Study of Palladium Catalysts for Picolinate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Picolinate Coupling

In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance. Among these, picolinic acid and its derivatives are privileged structures found in numerous biologically active compounds. The ability to precisely functionalize the pyridine ring via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore a critical capability in the synthetic chemist's toolkit. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become the gold standard for these transformations due to their reliability and broad functional group tolerance.[1][2]

However, the coupling of picolinate substrates presents a unique challenge. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired reaction pathways. Consequently, the choice of the palladium catalyst system—specifically the ancillary ligand that modulates the metal's electronic and steric properties—is critical for success. This guide provides a comparative analysis of two leading classes of ligands for palladium-catalyzed picolinate coupling: the bulky, electron-rich biarylphosphines and robust N-heterocyclic carbenes (NHCs).

The Engine of Transformation: The Palladium Catalytic Cycle

At the heart of these coupling reactions is a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is fundamental to rational catalyst selection and reaction optimization. The cycle universally proceeds through three key steps:

  • Oxidative Addition: The active, low-coordinate Pd(0) species inserts into the carbon-halide (or carbon-triflate) bond of the picolinate substrate. This is often the rate-limiting step and is facilitated by electron-rich ligands.[5]

  • Transmetalation (for C-C) or Amine Coordination/Deprotonation (for C-N): In Suzuki coupling, the organic group from an organoboron reagent is transferred to the palladium center.[4] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[1][6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C or C-N bond, regenerating the catalytically active Pd(0) species. This step is often accelerated by sterically bulky ligands.[7]

Palladium_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Trans Transmetalation or Amine Coordination/ Deprotonation OxAdd->Trans Nucleophile RedElim Reductive Elimination Complex Trans->RedElim RedElim->Pd0 Reductive Elimination Product Product (Ar-Nu) RedElim->Product sub Picolinate-X (Ar-X) nuc Nucleophile (R-B(OH)₂ or R₂NH) base Base

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Premier Catalyst Systems

The efficacy of the catalytic cycle is profoundly influenced by the choice of ligand (L). Here, we compare two dominant classes: Buchwald-type phosphines and N-Heterocyclic Carbenes (NHCs).

System 1: The Biarylphosphine Workhorse (e.g., Pd/XPhos)

Developed by the Buchwald group, bulky electron-rich biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have revolutionized cross-coupling chemistry.

  • Expertise & Causality: The power of XPhos lies in its specific architecture. The immense steric bulk from the dicyclohexylphosphino group and the triisopropylbiphenyl backbone forces the formation of a highly reactive, monoligated L-Pd(0) species.[5] This low-coordinate complex is less sterically hindered and more electronically unsaturated, making it exceptionally reactive in the oxidative addition of even challenging substrates like electron-rich or sterically hindered chloro-picolinates.[8] Furthermore, the bulk facilitates the final reductive elimination step, preventing product inhibition and accelerating catalyst turnover.[7]

  • Trustworthiness & Performance: Catalyst systems using XPhos are renowned for their broad substrate scope and high yields under relatively mild conditions.[8] They are particularly effective for coupling sterically demanding partners and have shown high functional group tolerance, a critical attribute in complex molecule synthesis.

System 2: The N-Heterocyclic Carbene (NHC) Powerhouse (e.g., Pd-PEPPSI)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands over the last two decades.[9] Pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are commercially available and user-friendly.

  • Expertise & Causality: NHCs are powerful neutral σ-donors, even more so than electron-rich phosphines. This strong electron donation increases the electron density on the palladium center, significantly facilitating the difficult oxidative addition step.[9][10] The Pd-NHC bond is also exceptionally strong, which imparts high thermal stability to the catalyst.[11] This robustness prevents catalyst decomposition at elevated temperatures, often leading to higher turnover numbers and allowing for lower catalyst loadings.

  • Trustworthiness & Performance: NHC-based palladium catalysts are known for their high stability and activity.[10][11] They can be particularly advantageous for couplings involving less reactive aryl chlorides. Their stability can sometimes make the final reductive elimination step slower compared to phosphine systems, but this can often be overcome by thermal promotion.

Quantitative Performance Data

To provide a clear comparison, the following table summarizes typical performance data for the Buchwald-Hartwig amination of a model substrate, methyl 6-chloropicolinate, with a common amine nucleophile, morpholine.

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Biarylphosphine Pd₂(dba)₃XPhosNaOtBuToluene1004>951.0
NHC Pd-PEPPSI-IPrN/AK₃PO₄1,4-Dioxane11012>901.5

Data are representative and compiled based on typical outcomes for similar substrates reported in the literature. Actual results may vary.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a self-validating system for the C-N coupling of a halopicolinate using a state-of-the-art biarylphosphine catalyst.

Reaction: Coupling of Methyl 6-chloropicolinate with Morpholine using Pd₂(dba)₃/XPhos.

Materials:

  • Methyl 6-chloropicolinate (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 0.02 eq Pd)

  • XPhos (0.022 mmol, 0.022 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Seal the flask with a septum.

  • Catalyst Activation (Pre-formation): Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide, followed by methyl 6-chloropicolinate.

  • Solvent and Nucleophile Addition: Add the anhydrous toluene via syringe, followed by the morpholine.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Execution & Monitoring cluster_workup 3. Workup & Purification A Add Pd₂(dba)₃, XPhos, NaOtBu, and Ar-Cl to oven-dried flask B Evacuate & Backfill with Argon (3x) A->B C Add degassed Toluene and Amine via syringe B->C D Heat to 100 °C with vigorous stirring C->D E Monitor by TLC/LC-MS until completion D->E F Cool to RT & Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify via Chromatography G->H Product Product H->Product Pure Product

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting and Expert Insights

IssuePotential Cause (Causality)Recommended Solution
Low or No Conversion Catalyst Deactivation: Presence of oxygen or moisture.Ensure all reagents and solvents are anhydrous and properly degassed. Use rigorous inert atmosphere techniques.
Incorrect Base: Base may be too weak or insoluble.For aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. For Suzuki couplings, K₃PO₄ or K₂CO₃ are common.[12]
Hydrodehalogenation Side Reaction: A β-hydride elimination pathway can compete with reductive elimination, especially if the amine is sterically hindered or the base is very strong.Use a bulkier ligand (like XPhos) to favor reductive elimination. Sometimes switching to a weaker base can mitigate this issue.
Low Yield with NHC Catalyst Slow Reductive Elimination: The high stability of the Pd-NHC bond can sometimes make the final product-forming step sluggish.Increase the reaction temperature or prolong the reaction time.

Conclusion and Catalyst Selection Strategy

Both biarylphosphine and NHC-ligated palladium systems are exceptionally powerful tools for picolinate coupling reactions. The choice between them is not about universal superiority but strategic selection.

  • Choose a Biarylphosphine System (e.g., Pd/XPhos) for maximum versatility and reactivity, especially for sterically demanding substrates or when milder conditions are required. Their ability to facilitate rapid reductive elimination is a key advantage.[8]

  • Choose an NHC System (e.g., Pd-PEPPSI) when exceptional thermal stability is needed, for coupling unreactive chloro-picolinates, or when a highly robust and user-friendly pre-catalyst is desired.[9][10]

By understanding the mechanistic principles behind each catalyst class and adhering to rigorous experimental technique, researchers can confidently and efficiently synthesize a vast array of functionalized picolinate derivatives for applications in drug discovery and beyond.

References

  • Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. [Link]

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Yin, J., & Rainka, M. P., & Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Efficacy of Biarylmonophosphine Ligands. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

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Comparing the reactivity of Methyl 6-bromo-3-methoxypicolinate with other bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Methyl 6-bromo-3-methoxypicolinate: A Comparative Analysis

Introduction: The Strategic Importance of Substituted Bromopyridines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, substituted pyridines are indispensable building blocks. Their prevalence in bioactive molecules and functional materials drives a continuous demand for versatile and predictable synthetic methodologies. Among these, bromopyridines serve as exceptionally useful intermediates, acting as key linchpins in the construction of complex molecular architectures through a variety of transformations, most notably transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

This guide focuses on This compound , a highly functionalized pyridine derivative. Its unique arrangement of substituents—a bromine leaving group, an electron-donating methoxy group, and an electron-withdrawing methyl ester—creates a distinct reactivity profile. The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of this reagent's performance against other common bromopyridines. By elucidating the electronic and steric factors that govern its reactivity and providing supporting experimental data, this guide aims to empower chemists to make informed decisions in substrate selection and reaction design.

Structural & Electronic Profile: Deconstructing Reactivity

The reactivity of a substituted pyridine is not dictated by a single feature but by the complex interplay of its substituents and the inherent electronic nature of the pyridine ring itself. The nitrogen atom in the ring acts as an electron sink, making the ring electron-deficient and generally activating it towards nucleophilic attack, especially at the α (2,6) and γ (4) positions.[1][2]

This compound: A Push-Pull System

This molecule is a prime example of a "push-pull" system, where electron-donating and electron-withdrawing groups are strategically placed to modulate the ring's electronic properties.

  • Pyridine Nitrogen (N1): Intrinsically electron-withdrawing, it lowers the energy of the LUMO and activates the C2 and C6 positions for nucleophilic attack and oxidative addition.

  • Methyl Ester (at C2): This is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. Its position ortho to the nitrogen significantly enhances the electrophilicity of the entire ring system.

  • Methoxy Group (at C3): This is a classic electron-donating group (EDG) primarily through resonance (+M), which increases electron density at the ortho (C2, C4) and para (C6) positions.[3] However, it also exerts a weaker, electron-withdrawing inductive effect (-I).

  • Bromine (at C6): Positioned at an activated α-position, it serves as an excellent leaving group in both cross-coupling and SNAr reactions.

The cumulative effect is a highly polarized pyridine ring. The powerful electron-withdrawing nature of the C2-ester and the ring nitrogen creates a strong pull, making the C6-Br bond highly susceptible to cleavage via oxidative addition in palladium catalysis and the C6 carbon highly electrophilic for direct nucleophilic attack. The electron-donating C3-methoxy group, while pushing density into the ring, is ultimately overpowered but can still influence regioselectivity and reaction kinetics.

Comparative Bromopyridines

To contextualize the reactivity of this compound, we will compare it against several benchmark bromopyridines:

  • 2-Bromopyridine: The simplest α-bromopyridine. It is activated by the adjacent nitrogen but lacks other strong electronic influences.[4]

  • 3-Bromopyridine: The bromine is at a β-position, which is significantly less activated towards both SNAr and oxidative addition compared to the α and γ positions.[5]

  • 4-Bromopyridine: The bromine is at the γ-position, another electronically activated site.[1]

  • 2-Bromo-5-methoxypyridine: An isomer with an EDG, but its influence on the C2-Br bond is different due to its meta-relationship with the bromine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds. The efficiency of these reactions is highly dependent on the electronic nature of the aryl halide.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction.[6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-Br bond, a step that is accelerated by electron-withdrawing groups on the aromatic ring.[7]

Expertise & Experience Insight: The pronounced electron-deficient character of this compound makes it an exceptional substrate for Suzuki couplings. The combined electron-withdrawing force of the picolinate ester and the ring nitrogen significantly lowers the activation barrier for oxidative addition, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to less activated bromopyridines like 3-bromopyridine. This is particularly advantageous when working with thermally sensitive coupling partners.

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O80495
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001288
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O1001875
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901291
2-Bromo-5-methoxypyridinePhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001685

Note: Data is compiled and representative of typical outcomes found in the literature. Actual results may vary.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen); repeat this cycle three times.

  • Add degassed solvents, toluene (4 mL) and water (1 mL), via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar Ar'B(OR)₂ (Base) Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArBr Ar-Br BAr Ar'-B(OR)₂ ArAr Ar-Ar' Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[8][9] Similar to the Suzuki reaction, the oxidative addition step is favored by electron-poor aryl halides.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
This compound MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene9092
2-BromopyridineMorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11085
3-BromopyridineMorpholinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane11070
2-Bromo-5-methoxypyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane10081

Note: Data is compiled and representative of typical outcomes. Ligand and base choice are critical and often require optimization.[10][11]

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe under an inert atmosphere.

  • Heat the sealed reaction mixture to 90 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the arylamine product.

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere reagents Combine in Schlenk Tube: - Pd₂(dba)₃ / Ligand - NaOtBu - Bromopyridine start->reagents add_solvents Add Degassed Solvent (e.g., Toluene) + Amine reagents->add_solvents reaction Heat Reaction Mixture (e.g., 90-110 °C, 12-24h) add_solvents->reaction workup Cool & Aqueous Workup (Filter through Celite®) reaction->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion: A Highly Reactive and Versatile Building Block

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig): Its highly electron-deficient nature, driven by the C2-ester and the ring nitrogen, greatly facilitates the rate-limiting oxidative addition step. This allows for faster reactions, higher yields, and often milder conditions compared to less substituted or electron-rich bromopyridines.

  • For Nucleophilic Aromatic Substitution (SNAr): It is an exceptionally activated substrate. The strategic placement of the C2-ester provides powerful resonance stabilization for the anionic Meisenheimer intermediate, leading to rapid and high-yielding substitutions under conditions where other bromopyridines, particularly 3-bromopyridine, are nearly inert.

For researchers in drug discovery and materials science, this compound represents a superior choice for synthetic campaigns that require the reliable and efficient functionalization of a pyridine core. Its heightened reactivity can overcome challenges posed by sterically hindered coupling partners or unreactive nucleophiles, expanding the accessible chemical space and streamlining the path to complex target molecules.

References

A Comparative Guide to the Bioactivity of Methyl 6-bromo-3-methoxypicolinate Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 6-Bromo-3-methoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's pharmacological profile. Methyl 6-bromo-3-methoxypicolinate represents a key starting material, offering multiple points for chemical modification to generate diverse libraries of novel compounds. The presence of a bromine atom at the 6-position provides a handle for cross-coupling reactions, the methoxy group at the 3-position influences the electronic properties and metabolic stability, and the methyl ester at the 2-position can be readily modified.

This guide provides a comparative analysis of the bioactivity of derivatives based on the core structure of 6-bromo-3-methoxypyridine, with a focus on their potential as anticancer, antibacterial, and enzyme-inhibiting agents. Due to the limited publicly available data specifically on derivatives of this compound, this guide will draw upon findings from closely related 6-bromopyridine and 6-bromoquinazoline analogues to infer potential activities and discuss structure-activity relationships (SAR). The experimental data and protocols presented herein are drawn from authoritative studies on these analogous compounds, providing a robust framework for researchers and drug development professionals to design and evaluate new chemical entities based on this promising scaffold.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. Several studies have highlighted the potential of 6-bromo-substituted heterocyclic compounds to exhibit potent cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Potency

The anticancer activity of various 6-bromo-substituted quinazoline and carbazole derivatives has been evaluated, demonstrating that modifications to the core structure can significantly impact cytotoxicity. For instance, a series of 6-bromoquinazoline derivatives showed promising activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[1] Similarly, derivatives of 3,6-dibromocarbazole have demonstrated moderate to good antiproliferative activity against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines.[2]

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
6-Bromoquinazoline 5b (meta-fluoro substitution)MCF-70.53[1]
5b (meta-fluoro substitution)SW4801.95[1]
3,6-Dibromocarbazole Compound 8MCF-78[2]
Compound 8MDA-MB-2314.7[2]
Compound 18MCF-77.5[2]
Compound 18MDA-MB-2316.7[2]
Compound 21MCF-76.5[2]
Compound 21MDA-MB-2318[2]
Methyl 6-(dibromoacetyl)-1-benzofuran-3-carboxylate Compound 8HepG2 (Liver)3.8[3]
Compound 8A549 (Lung)3.5[3]

Table 1: Comparative Anticancer Activity of Bromo-Substituted Heterocyclic Derivatives.

Mechanism of Action: Insights from Analogous Compounds

Studies on active 6-bromoquinazoline derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis.[1] Molecular docking studies have further implicated the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a plausible mechanism of action for these compounds.[1] For some benzofuran derivatives, the anticancer activity is linked to the induction of apoptosis and cell cycle arrest at the S and G2/M phases.[3]

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies A Methyl 6-bromo- 3-methoxypicolinate B Chemical Modification (e.g., Suzuki Coupling, Amination) A->B C Library of Derivatives B->C D Cancer Cell Lines (e.g., MCF-7, A549) C->D E MTT Assay D->E F Determine IC50 Values E->F G Apoptosis Assay (e.g., Annexin V) F->G H Cell Cycle Analysis F->H I Target Identification (e.g., EGFR Inhibition Assay) F->I

Figure 1: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer agents derived from this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

II. Antibacterial Activity: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromo-substituted heterocyclic compounds have shown promise in this area.

Comparative Analysis of Antibacterial Potency

Studies on various 6-bromo-substituted heterocyclic derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For example, 6-bromoindolglyoxylamide derivatives have shown activity against Staphylococcus aureus and S. intermedius.[4] Furthermore, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines have been screened for their activity against a panel of bacteria, with some compounds showing significant inhibition.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
6-Bromoindolglyoxylamide Polyamine 3Staphylococcus aureus-[4]
Polyamine 3S. intermedius-[4]
6-Bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine 3cStaphylococcus aureus100[5]
3gStaphylococcus aureus100[5]
3cBacillus subtilis200[5]
3gBacillus subtilis200[5]
6,8-dibromo-4(3H)quinazolinone VIIaE. coli1.56[6]
VIIaL. monocytogenes1.56[6]

Table 2: Comparative Antibacterial Activity of Bromo-Substituted Heterocyclic Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

antibacterial_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_further_eval Further Evaluation A Methyl 6-bromo- 3-methoxypicolinate B Derivative Synthesis A->B C Bacterial Strains (Gram+/Gram-) B->C D Broth Microdilution Assay C->D E Determine MIC Values D->E F Time-Kill Kinetics E->F G Mechanism of Action Studies E->G

Figure 2: Workflow for the evaluation of the antibacterial activity of this compound derivatives.

III. Enzyme Inhibition: A Targeted Therapeutic Approach

The pyridine nucleus is a common feature in many enzyme inhibitors.[7] The development of derivatives of this compound could lead to potent and selective inhibitors of various enzymes implicated in disease.

Potential Enzyme Targets

Based on the activities of related heterocyclic compounds, potential enzyme targets for derivatives of the 6-bromo-3-methoxypyridine scaffold include:

  • Kinases: Many pyridine and quinazoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, substituted 4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors.[8]

  • Factor XIa (FXIa): Substituted oxopyridine derivatives have been designed as selective inhibitors of FXIa, a key enzyme in the coagulation cascade, highlighting their potential as antithrombotic agents.[6][9]

  • S-adenosyl-L-homocysteine (SAH) hydrolase: This enzyme is a target for antiviral agents, and fluorinated aristeromycin analogues, which contain a nitrogenous heterocyclic core, have shown potent inhibition.[10]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well plate

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, enzyme, and substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound. Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Detection: Measure the rate of product formation or substrate depletion over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

enzyme_inhibition_pathway cluster_drug Derivative of this compound cluster_enzyme Enzyme System Drug Test Compound Enzyme Target Enzyme (e.g., Kinase, Protease) Drug->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site

Figure 3: A simplified diagram illustrating the principle of enzyme inhibition by a test compound.

IV. Antiviral Activity: A Potential Avenue for Exploration

While direct evidence for the antiviral activity of this compound derivatives is currently lacking in the available literature, the broader class of N-heterocycles is well-established for its antiviral potential.[11] For instance, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated inhibitory effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). These findings suggest that the 6-bromo-3-methoxypyridine scaffold could serve as a valuable starting point for the design of new antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • 6- or 12-well plates

  • Test compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

V. Conclusion and Future Directions

The 6-bromo-3-methoxypyridine scaffold, embodied by starting materials like this compound, holds considerable promise for the development of novel bioactive compounds. While direct experimental data on the bioactivity of its immediate derivatives are sparse, the wealth of information on analogous 6-bromo-substituted heterocycles provides a strong rationale for their exploration as potential anticancer, antibacterial, and enzyme-inhibiting agents.

The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers to embark on the synthesis and biological evaluation of novel derivatives. Future work should focus on systematically exploring the structure-activity relationships of this compound class, with the aim of identifying potent and selective lead candidates for further preclinical development. The versatility of the 6-bromo-3-methoxypyridine core suggests that with targeted chemical modifications, new therapeutic agents with diverse mechanisms of action are within reach.

References

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry. [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails. [Link]

  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity. (2025). ResearchGate. [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry. [Link]

  • Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs. (2023). Antiviral Research. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2023). ACS Omega. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023). Medires. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences. [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2015). ResearchGate. [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. (2017). IUCrData. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). Molecules. [Link]

  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. (2019). Molecules. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity. [Link]

  • Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. (2019). Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of RM-3-22: A TAZQ-Based Hydroxamic Acid Derivative Targeting NSCLC In Vitro and In Vivo. (2025). Frontiers in Pharmacology. [Link]

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2020). International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Efficacy of Methyl 6-bromo-3-methoxypicolinate as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Substituted pyridines, particularly picolinic acid derivatives, are foundational scaffolds in a multitude of bioactive molecules.[1][2] This guide provides an in-depth analysis of Methyl 6-bromo-3-methoxypicolinate, a key intermediate, and evaluates its performance against viable alternatives. Our focus is to equip researchers and process chemists with the data and insights necessary to make informed decisions in precursor selection.

This compound (CAS 945954-94-9) is a versatile building block valued for its strategically placed functional groups.[3][] The bromine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, the methoxy group at the 3-position modulates the electronic properties of the pyridine ring, and the methyl ester at the 2-position offers a site for further modification, such as amidation. These features make it a valuable precursor for constructing complex molecular architectures.[3]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its role as an electrophilic partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[5] This reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild conditions.[6][7] The bromo-substituent on the electron-deficient pyridine ring readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle that culminates in the formation of a new C-C bond with a boronic acid or ester coupling partner.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification Precursor Methyl 6-bromo- 3-methoxypicolinate Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Precursor->Inert_Atmosphere Boronic_Acid Aryl/Alkyl Boronic Acid Boronic_Acid->Inert_Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Inert_Atmosphere Base Base (e.g., K3PO4) Base->Inert_Atmosphere Solvent Solvent (e.g., Dioxane/H2O) Solvent->Inert_Atmosphere Heating Heat to Reaction Temp (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Figure 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Comparative Analysis of Precursors

While this compound is highly effective, alternative precursors may offer advantages in specific contexts, such as cost, reactivity, or the availability of downstream intermediates. The choice of precursor is a balance between reactivity, stability, cost, and synthetic accessibility.

Precursor TypeTypical ApplicationRelative ReactivityAdvantagesDisadvantages/ChallengesRelative Cost
This compound Suzuki, Heck, Buchwald-HartwigHighGood balance of reactivity and stability; widely commercially available.[8][9]Higher cost than chloro-derivatives; potential for debromination side reactions.Medium
Methyl 6-chloro-3-methoxypicolinate Suzuki, Buchwald-HartwigModerateLower cost; higher stability can be advantageous for multi-step syntheses.Requires more forcing reaction conditions (higher temp, stronger bases, specialized ligands).[10]Low
Methyl 6-iodo-3-methoxypicolinate Suzuki, Stille, SonogashiraVery HighHighest reactivity, allowing for milder reaction conditions and lower catalyst loadings.Higher cost; lower stability, can be light-sensitive; less commercially available.High
Picolinic Acid Redox-Active Esters Decarbonylative CouplingVariesAvoids use of halogenated precursors; couples directly with boronic acids or other partners.[11][12]Newer methodology; may require specific catalyst systems and optimization; CO gas evolution.[6][13]Medium-High
2-Cyanopyridine Derivatives Hydrolysis & ComplexationN/A (Pre-picolinate)Simple, high-yielding route to the picolinic acid core.[14]Requires additional steps to install bromo and methoxy groups.Low

Causality Behind Reactivity: The difference in reactivity among halogenated precursors (I > Br > Cl) is directly tied to the carbon-halogen bond strength. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond, which in turn is more reactive than the robust C-Cl bond. This necessitates the use of more electron-rich, sterically demanding phosphine ligands and stronger bases to facilitate the activation of less reactive chloro-precursors.

In-Depth Look at Alternatives

Chloro- and Iodo- Picolinate Analogs

The most direct alternatives are the corresponding chloro- and iodo- derivatives. While 6-chloropicolinates are often more cost-effective, their lower reactivity demands more vigorous reaction conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. Conversely, 6-iodopicolinates are highly reactive but their higher cost and lower stability can be prohibitive for large-scale synthesis. This compound represents a pragmatic compromise, offering excellent reactivity under conditions that are broadly applicable and scalable.

Modern Non-Halide Alternatives: Redox-Active Esters

Recent advances in catalysis have introduced methods that bypass the need for halogenated arenes altogether.[11] Nickel-catalyzed decarbonylative cross-coupling, for instance, allows for the direct reaction of a picolinic acid derivative, activated as a redox-active ester, with an organoboron reagent.[6][12] This approach is powerful as it can utilize carboxylic acids, which are often more readily available than their halogenated counterparts. However, these methods can require bespoke catalyst systems and may not yet have the same broad applicability and predictability as the well-established Suzuki-Miyaura reaction.[15]

Precursor_Choice cluster_criteria Key Decision Criteria Start Need to Synthesize a Substituted 3-Methoxypicolinate Derivative Cost Is Cost the Primary Driver? Start->Cost Reactivity Are Mild Conditions Required? Cost->Reactivity No Chloro Use Methyl 6-chloro- 3-methoxypicolinate Cost->Chloro Yes Scalability Is this for Large-Scale Production? Reactivity->Scalability No Iodo Use Methyl 6-iodo- 3-methoxypicolinate Reactivity->Iodo Yes Bromo Use Methyl 6-bromo- 3-methoxypicolinate Scalability->Bromo Yes (Balanced Profile) Redox Consider Redox-Active Ester Route Scalability->Redox No (Novelty/Specific Need)

Figure 2: Logical workflow for selecting a picolinate precursor based on project needs.

Validated Experimental Protocols

To ensure reproducibility and provide a practical baseline, the following self-validating protocols are provided.

Protocol 1: Synthesis of this compound

This procedure details the methylation of the corresponding hydroxy-picolinate precursor, a common method for its preparation.[8]

Synthesis_Scheme reactant Methyl 6-bromo-3-hydroxypicolinate product This compound reactant->product  K2CO3, Iodomethane (CH3I)    DMF, Room Temp, 3h    (Yield: ~90%)  

Figure 3: Synthesis of this compound.

Materials:

  • Methyl 6-bromo-3-hydroxypicolinate (1.0 eq)[16]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Iodomethane (CH₃I) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 6-bromo-3-hydroxypicolinate (e.g., 4 g, 17.2 mmol) in DMF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Add potassium carbonate (4.76 g, 34.5 mmol) and iodomethane (7.15 g, 34.5 mmol) to the solution.[8]

  • Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

  • Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • The product, this compound, is typically obtained in high yield (~90%) and can be used directly or purified further by column chromatography if necessary.[8]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, adapted from standard literature procedures.[5][17]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 - 5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 123 mg, 0.5 mmol), the arylboronic acid (e.g., 0.55 mmol), and the base (e.g., K₃PO₄, 212 mg, 1.0 mmol).[17]

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 14.5 mg, 2.5 mol%).[17]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.[18]

  • Add the degassed solvents (e.g., 2.5 mL of 1,4-dioxane and 0.625 mL of water) via syringe.[17]

  • Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion: Selecting the Optimal Precursor

This compound stands out as a highly efficacious and versatile precursor for the synthesis of complex picolinate derivatives. Its robust performance in palladium-catalyzed cross-coupling reactions, combined with a favorable balance of reactivity, stability, and commercial availability, solidifies its position as a preferred building block in many drug discovery and development programs.

While lower-cost chloro-analogs and highly reactive iodo-analogs have their place, they often require significant process optimization or come at a prohibitive cost for scale-up. Emerging decarbonylative strategies present exciting, halogen-free alternatives but are still maturing in terms of substrate scope and predictability. For researchers seeking a reliable, well-characterized, and synthetically tractable precursor, this compound remains the industry-proven choice, offering a dependable pathway to a vast array of functionalized pyridine targets.

References

  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 945954-94-9.
  • Babaee, S., Sepehrmansourie, H., Zarei, M., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. ResearchGate. Retrieved January 6, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives.
  • O'Brien, P., & Pilsbury, T. L. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved January 6, 2026, from [Link]

  • Harding, L. P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Retrieved January 6, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chromium picolinate.
  • BOC Sciences. (n.d.). CAS 945954-94-9 this compound.
  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. Retrieved January 6, 2026, from [Link]

  • Cornella, J., Edwards, J. T., & Baran, P. S. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound [Q01160].
  • Lopresti, M. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Muto, K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications. Retrieved January 6, 2026, from [Link]

  • Edwards, J. T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Montgomery, J. (2014). Differential Dihydrofunctionalization: A Dual Catalytic Three-Component Coupling of Alkynes, Alkenyl Bromides, and Pinacolborane. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Dual-catalytic transition metal systems for functionalization of unreactive sites of molecules | Request PDF. Retrieved January 6, 2026, from [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Retrieved January 6, 2026, from [Link]

  • Koorna, K., et al. (2002). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Arkivoc.
  • ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved January 6, 2026, from [Link]

  • Weires, A. G., et al. (2022). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv. Retrieved January 6, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 6, 2026, from [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Retrieved January 6, 2026, from [Link]

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Navigating the Labyrinth of Reaction Products: A Comparative Guide to Quantitative Analysis by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, the precise quantification of reaction products is not merely a procedural step but the bedrock of success. The iterative cycle of "what is it?" and "how much is there?" fuels the engine of pharmaceutical innovation.[1] Two analytical titans, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stand as the workhorses for providing these critical answers. This guide, moving beyond a superficial overview, delves into the nuances of quantitative analysis using these powerful techniques, offering a comparative framework and actionable protocols to empower researchers in making informed decisions.

The Fork in the Analytical Road: Understanding the Core Principles

At their core, both GC-MS and LC-MS are hyphenated techniques that combine a separation method with a detection method. The chromatography component separates the analytes in a complex mixture, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio (m/z) of the resulting ions.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the analysis of volatile and thermally stable compounds.[5][6] The sample is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.[4][] The eluting compounds then enter the mass spectrometer for ionization and detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, in contrast, is ideally suited for the analysis of a wider range of compounds, including non-volatile, thermally labile, and large molecules.[5][8] The separation occurs in a column packed with a stationary phase, with a liquid mobile phase carrying the sample through.[9] The eluent from the LC column is then introduced into the mass spectrometer's ion source, a critical interface that removes the solvent and ionizes the analytes.

Head-to-Head: A Comparative Analysis of GC-MS and LC-MS for Quantitative Studies

The choice between GC-MS and LC-MS for quantitative analysis is dictated by the physicochemical properties of the analyte and the specific requirements of the assay.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds.[5][6]Wide range of compounds including non-volatile, thermally labile, polar, and large molecules.[5][8]
Sample Preparation Often requires derivatization to increase volatility and thermal stability for polar compounds.[5]Generally simpler, involving dissolution, filtration, and dilution.[9]
Separation Mechanism Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[]Partitioning between a liquid mobile phase and a solid stationary phase.[9]
Ionization Techniques Primarily Electron Ionization (EI) and Chemical Ionization (CI). EI provides extensive fragmentation, useful for structural elucidation and library matching.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). These are "soft" ionization techniques that typically produce intact molecular ions, ideal for quantification.
Sensitivity High sensitivity, particularly for targeted analysis of volatile compounds.[10]Generally offers higher sensitivity, especially for large biomolecules and compounds present at very low concentrations.[5]
Selectivity High selectivity, especially when using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.Excellent selectivity, particularly with tandem mass spectrometry (MS/MS) techniques like MRM.[11]
Matrix Effects Generally less susceptible to matrix effects compared to LC-MS, but they can still occur.[12]Prone to matrix effects (ion suppression or enhancement) from co-eluting compounds, which can significantly impact accuracy.[12][13][14][15][16]
Throughput Can be high with modern autosamplers and fast chromatography.High-throughput is a hallmark of modern LC-MS systems, especially with the advent of UHPLC.
Cost Generally lower initial instrument cost and operational expenses.Higher initial instrument cost and ongoing expenses for solvents and columns.
Key Applications in Drug Development Analysis of residual solvents, volatile impurities, and drug metabolism studies of volatile compounds.[10][17][18][19]Broad applicability across the drug development pipeline, including drug discovery, metabolism studies (in vitro and in vivo), impurity profiling, and pharmacokinetic analysis.[1][20][21][22][23][24]

The Cornerstone of Quantitation: Calibration Strategies

Accurate quantification in both GC-MS and LC-MS hinges on establishing a reliable relationship between the instrument response and the analyte concentration. This is achieved through the use of calibration curves and standards.[25]

External vs. Internal Standards
  • External Standard: A series of solutions containing known concentrations of the analyte are analyzed, and a calibration curve of response versus concentration is plotted. The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve.[26] This method is straightforward but can be susceptible to variations in injection volume and matrix effects.

  • Internal Standard (IS): A known amount of a compound, structurally similar to the analyte but with a different mass, is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.[26]

For the highest level of accuracy, especially in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are the gold standard.[27][28][29][30][31] These are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). Since SIL-IS have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects, providing the most effective compensation.[27][28]

Navigating the Matrix: Understanding and Mitigating Matrix Effects

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS.[12][13][15][16] They arise from co-eluting endogenous or exogenous components in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[14][16]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds is crucial.

  • Stable Isotope-Labeled Internal Standards: As discussed, SIL-IS are the most effective way to compensate for matrix effects.[28]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[12][15]

Validating the Method: Ensuring Trustworthy Results

For data to be considered reliable, especially in a regulatory environment, the analytical method must be validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[32][33][34][35][36][37][38][39][40][41]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[32][41]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[32][39][41]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[32][41][42]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[32]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[32]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[32]

Experimental Workflows: A Step-by-Step Guide

Quantitative GC-MS Workflow

Caption: A typical workflow for quantitative analysis using GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Perform extraction using an appropriate technique (e.g., LLE with ethyl acetate or SPE with a C18 cartridge) to isolate the analytes of interest and remove interfering matrix components.

    • If the analytes are not sufficiently volatile or thermally stable, perform a derivatization reaction (e.g., silylation) to increase their volatility.

    • Add a known amount of the internal standard to all samples and calibration standards.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the appropriate column, temperature program, and mass spectrometer parameters.

    • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[26]

    • Inject the prepared samples and calibration standards.

  • Data Processing and Analysis:

    • Integrate the peak areas of the analyte and the internal standard in the resulting chromatograms.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used to ensure accuracy across the concentration range.[43]

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

    • Validate the method according to regulatory guidelines (e.g., FDA or ICH).[32][33][38]

Quantitative LC-MS Workflow

Caption: A typical workflow for quantitative analysis using LC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately measure the sample volume.

    • For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) to remove the bulk of proteins.

    • Alternatively, use LLE or SPE for cleaner extracts and to concentrate the analytes.

    • Add a known amount of the stable isotope-labeled internal standard to all samples and calibration standards.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • LC-MS Analysis:

    • Set up the LC-MS system with the appropriate column, mobile phase gradient, and mass spectrometer parameters.

    • For high-sensitivity and high-selectivity quantitative analysis, use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]

    • Inject the prepared samples and calibration standards.

  • Data Processing and Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Use appropriate weighting for the linear regression.[43]

    • Calculate the concentration of the analyte in the unknown samples.

    • Thoroughly validate the method, paying close attention to the evaluation of matrix effects. This can be done by comparing the response of the analyte in neat solution versus in the presence of the matrix.

    • Ensure all validation parameters meet the acceptance criteria set by regulatory guidelines.[32][33][38]

Conclusion: Making the Right Choice for Your Research

The quantitative analysis of reaction products is a critical endeavor in scientific research and drug development. Both GC-MS and LC-MS are indispensable tools, each with its own set of strengths and ideal applications. The choice between them is not a matter of which is "better," but rather which is the most appropriate for the specific analytical challenge at hand. By understanding the fundamental principles, carefully considering the analyte's properties, implementing robust calibration strategies, and diligently validating the analytical method, researchers can confidently generate accurate and reliable quantitative data, paving the way for new discoveries and advancements.

References

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A Researcher's Guide to Modern Picolinate Ester Synthesis: A Comparative Analysis of New and Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Picolinate esters, and their parent picolinic acid, are privileged structural motifs in medicinal chemistry and materials science.[1] Their derivatives are key components in a range of therapeutics, from enzyme inhibitors to anticonvulsants, and also serve as vital chelating agents.[1] The efficient synthesis of these esters is therefore a critical concern for researchers in drug development and chemical synthesis. This guide provides an in-depth comparison of established and emerging synthetic protocols for picolinate esters, offering experimental data and field-proven insights to inform your selection of the most appropriate method.

The Limitations of Classical Approaches

Traditional methods for picolinate ester synthesis, while foundational, often present significant challenges in terms of reaction conditions, substrate scope, and purification.

Two of the most common classical methods are the Fischer-Speier esterification and the activation of the parent carboxylic acid with thionyl chloride (SOCl₂).

  • Fischer-Speier Esterification : This acid-catalyzed reaction between a carboxylic acid and an excess of alcohol is a staple of organic chemistry.[2] However, its reversible nature necessitates driving the equilibrium towards the product, typically by using a large excess of the alcohol or by removing water as it is formed.[3] This can be inefficient for precious or complex alcohols and the harsh acidic conditions are unsuitable for sensitive substrates.

  • Acid Chloride Formation with Thionyl Chloride : This two-step approach involves the conversion of picolinic acid to picolinoyl chloride, which is then reacted with the desired alcohol.[4] While often effective, the picolinoyl chloride is typically generated as a hydrochloride salt, which has limited solubility in inert solvents, complicating subsequent reactions.[4]

Another classical approach, DCC (N,N'-dicyclohexylcarbodiimide) coupling, is notorious for the formation of an N-acylurea byproduct through an irreversible rearrangement of the O-acylisourea intermediate.[4] This byproduct can be difficult to remove, leading to lower isolated yields.

Benchmarking Synthetic Protocols

Here we compare and contrast the classical methods with more modern, efficient alternatives: Steglich esterification and a novel, metal-organic framework (MOF)-catalyzed multicomponent reaction.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesReported Yield
Classical Acid Chloride Picolinic acid, SOCl₂, alcohol, base (e.g., triethylamine)Room temperature, 12hWell-established, good for activated estersSparingly soluble intermediate, potential for side reactions39-92% for activated esters[4]
Fischer-Speier Esterification Picolinic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Reflux, 1-10hSimple reagents, cost-effectiveReversible, harsh conditions, requires excess alcohol~65% (with 1:1 reactants), up to 99% (with excess alcohol)[3]
Steglich Esterification Picolinic acid, alcohol, DCC, DMAP (catalyst)Room temperatureMild conditions, suitable for acid-sensitive substratesDCC can cause allergic reactions, DCU byproduct removalGenerally high, but substrate-dependent
MOF-Catalyzed MCR Aldehyde, malononitrile, ammonium acetate, ethyl 2-oxopropanoate, UiO-66(Zr)-N(CH₂PO₃H₂)₂Ambient temperature, ethanolVery mild conditions, high atom economy, heterogeneous catalystRequires specific starting materials for multicomponent reactionHigh yields reported[5]

In-Depth Analysis of Modern Protocols

Steglich Esterification: A Milder Approach for Sensitive Substrates

The Steglich esterification, developed in 1978, offers a significant improvement over traditional DCC coupling by introducing 4-dimethylaminopyridine (DMAP) as a catalyst.[6] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.

The Causality Behind the Experimental Choice: The key to the Steglich esterification's success lies in the role of DMAP. The O-acylisourea intermediate formed from the reaction of picolinic acid and DCC is susceptible to a 1,3-rearrangement to a stable N-acylurea, a reaction that terminates the desired esterification pathway.[7] DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium intermediate. This intermediate is not prone to rearrangement and readily reacts with the alcohol to furnish the picolinate ester, regenerating the DMAP catalyst.[7] This circumvention of the N-acylurea side product is a prime example of rational catalyst design leading to improved synthetic outcomes.

Experimental Protocol: General Steglich Esterification

  • To a solution of picolinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add the alcohol (1-1.5 equivalents) and DMAP (0.1-0.2 equivalents).

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalytic Cycle cluster_esterification Esterification cluster_byproduct Byproduct Formation Picolinic_Acid Picolinic Acid O_acylisourea O-acylisourea intermediate Picolinic_Acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium DCU Dicyclohexylurea (DCU) O_acylisourea->DCU hydrolysis DMAP DMAP DMAP->Acylpyridinium + O-acylisourea Acylpyridinium->DMAP + Alcohol - Picolinate Ester Picolinate_Ester Picolinate Ester Acylpyridinium->Picolinate_Ester Alcohol Alcohol Alcohol->Picolinate_Ester + Acylpyridinium

Caption: Workflow for Steglich Esterification of Picolinic Acid.

MOF-Catalyzed Synthesis: A Leap Towards Greener Chemistry

Recent advancements have introduced the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), for picolinate ester synthesis. A notable example is the use of UiO-66(Zr)-N(CH₂PO₃H₂)₂ for a one-pot, multicomponent synthesis of picolinates at ambient temperature.[5] This protocol represents a significant step forward in terms of sustainability and reaction efficiency.

The Causality Behind the Experimental Choice: This multicomponent reaction leverages a "cooperative vinylogous anomeric-based oxidation" mechanism.[8] The porous MOF catalyst, functionalized with phosphonic acid groups, plays a crucial role in activating the substrates and facilitating the reaction cascade within its nanoconfined environment.[8] The aldehyde is activated by the phosphonic acid group, which then reacts with malononitrile. Concurrently, ethyl pyruvate reacts with ammonia (from ammonium acetate) to form an enamine intermediate. These intermediates then undergo a Michael addition, followed by cyclization and oxidation to yield the picolinate ester.[8] The use of a heterogeneous catalyst allows for easy separation and recycling, a key principle of green chemistry.

Experimental Protocol: UiO-66(Zr)-N(CH₂PO₃H₂)₂ Catalyzed Picolinate Synthesis

  • To a mixture of an aldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol) in ethanol, add ethyl 2-oxopropanoate (1 mmol).

  • Add the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (specify catalytic loading as per literature).

  • Stir the reaction mixture at ambient temperature, monitoring by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

MOF_Catalyzed_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Intermediate_I Intermediate I (from Aldehyde + Malononitrile) Aldehyde->Intermediate_I Malononitrile Malononitrile Malononitrile->Intermediate_I Ammonium_Acetate Ammonium Acetate Intermediate_II Intermediate II (from Ethyl Pyruvate + NH₃) Ammonium_Acetate->Intermediate_II releases NH₃ Ethyl_Pyruvate Ethyl 2-oxopropanoate Ethyl_Pyruvate->Intermediate_II Catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ (Catalyst) Catalyst->Intermediate_I activates Catalyst->Intermediate_II facilitates Michael_Adduct Michael Adduct Intermediate_I->Michael_Adduct Intermediate_II->Michael_Adduct Michael Addition Picolinate_Ester Picolinate Ester Michael_Adduct->Picolinate_Ester Cyclization & Oxidation Picolinate_Ester->Catalyst catalyst recycled

Caption: Simplified workflow for MOF-catalyzed picolinate synthesis.

Conclusion and Future Outlook

The synthesis of picolinate esters has evolved significantly from classical, often harsh methods to more sophisticated and milder protocols. For routine synthesis of simple picolinate esters where the alcohol is inexpensive and the substrate is robust, the Fischer-Speier esterification remains a viable, cost-effective option. The classical acid chloride method is particularly useful for preparing activated esters for further functionalization.

For more delicate or complex substrates, the Steglich esterification provides a reliable and mild alternative, effectively mitigating the side reactions that plague traditional DCC coupling. Looking forward, the development of heterogeneous catalytic systems, such as the UiO-66(Zr)-N(CH₂PO₃H₂)₂-catalyzed multicomponent reaction, represents the frontier of picolinate ester synthesis. These methods offer the promise of high efficiency under ambient conditions, with the added benefits of catalyst recyclability and improved sustainability.

Researchers and drug development professionals should carefully consider the nature of their substrate, the desired scale of the reaction, and the importance of "green" chemical principles when selecting a synthetic protocol for picolinate esters. The continued development of novel catalytic systems will undoubtedly further refine our ability to synthesize these important molecules with ever-greater efficiency and elegance.

References

  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfagol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(38), 22503–22511. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved January 6, 2026, from [Link]

  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfagol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]

  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved January 6, 2026, from [Link]

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  • ResearchGate. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst. [Link]

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Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions with Experimental Results in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the seamless integration of computational modeling and experimental validation is no longer a niche practice but a cornerstone of efficient and successful therapeutic development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the critical process of cross-validating in silico predictions with robust in vitro and in vivo experimental data. By fostering a synergistic relationship between these two domains, we can enhance the predictive power of our models, reduce late-stage attrition of drug candidates, and ultimately accelerate the delivery of novel therapies to patients.

The core principle of this guide is to move beyond a simple "pass/fail" comparison. Instead, we will explore how a thoughtful and rigorous cross-validation workflow can provide deeper mechanistic insights, refine our understanding of drug-target interactions, and guide the iterative process of drug design and optimization.[1][2]

The Imperative of Cross-Validation: Why We Bridge the Gap

Computational models, ranging from molecular docking and dynamics simulations to sophisticated machine learning algorithms, offer unprecedented speed and scale in screening vast chemical libraries and predicting biological activity.[3] However, these models are, by their very nature, simplifications of complex biological systems.[4] Their accuracy is contingent on the quality of the training data and the assumptions inherent in the algorithms.[4] Experimental validation, therefore, serves as the essential ground truth, anchoring our computational predictions in biological reality.[5][6]

A robust cross-validation strategy offers several key advantages:

  • Minimizes Bias and Enhances Generalizability: It ensures that our findings are not artifacts of a specific dataset but are applicable to a broader biological context.[7]

  • Optimizes Models: Discrepancies between predicted and experimental results provide valuable feedback for refining and improving the predictive accuracy of computational models.[8]

  • Reduces Costs and Timelines: By identifying non-viable candidates early, we can avoid costly and time-consuming experimental pursuits of compounds destined to fail.[2]

  • Provides Mechanistic Insight: The process of reconciling computational and experimental data can often lead to a deeper understanding of the underlying biology of a disease or the mechanism of action of a drug.[9]

The following sections will delve into the practical aspects of designing and executing a comprehensive cross-validation workflow, from selecting the appropriate computational and experimental models to analyzing and interpreting the resulting data.

The Computational Arm: Generating Testable Hypotheses

The journey begins with the generation of a computational prediction, a testable hypothesis about a molecule's behavior. The choice of computational method is critical and should be tailored to the specific scientific question.

Common Computational Approaches in Drug Discovery:
  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action.[10]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, offering a dynamic view of drug-target interactions and conformational changes.

  • Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity.[9]

  • Machine Learning (ML) and Artificial Intelligence (AI): Utilizes algorithms to learn from large datasets and make predictions about a compound's efficacy, toxicity, or other properties.[11][12] These models can be trained on diverse data types, including genomic, transcriptomic, and proteomic data.[12][13]

The output of these computational methods is a set of predictions that must be experimentally validated. For instance, a docking study might predict a high binding affinity for a novel compound to a specific protein kinase. This prediction forms the basis for the subsequent experimental work.

Workflow for a Typical Computational Prediction Pipeline

Computational Prediction Workflow cluster_0 In Silico Prediction Target_Identification Target Identification and Structure Preparation Virtual_Screening Virtual Screening (e.g., Docking) Target_Identification->Virtual_Screening 3D Target Structure Hit_Prioritization Hit Prioritization (Scoring and Ranking) Virtual_Screening->Hit_Prioritization Predicted Binding Poses ADMET_Prediction In Silico ADMET Prediction Hit_Prioritization->ADMET_Prediction Top-Ranked Compounds Experimental_Validation Experimental Validation ADMET_Prediction->Experimental_Validation Candidate Compounds

Caption: A generalized workflow for computational drug discovery leading to experimental validation.

The Experimental Arm: Grounding Predictions in Reality

With a set of prioritized computational hits, the next crucial step is to design and execute experiments that can rigorously test these predictions. The choice of experimental assays should directly address the computational hypothesis.

Key Experimental Validation Techniques:
  • In Vitro Assays: These "test-tube" experiments are essential for initial validation and are often conducted in a high-throughput manner.

    • Biochemical Assays: Directly measure the interaction between a compound and its purified target protein (e.g., enzyme kinetics, binding assays like Surface Plasmon Resonance or Isothermal Titration Calorimetry).

    • Cell-Based Assays: Assess the effect of a compound on cellular function in a more biologically relevant context (e.g., cell viability assays, reporter gene assays, pathway-specific functional assays).[14]

  • In Vivo Models: Animal models provide a systemic context to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate. The choice of model is critical and should recapitulate key aspects of the human disease.

  • Ex Vivo Models: Utilize tissues or organs from an organism to study the effects of a compound in a more complex biological environment than cell culture.

Detailed Protocol: Validating a Predicted Kinase Inhibitor

Let's consider our example of a computationally predicted kinase inhibitor. The following is a detailed, step-by-step methodology for its initial in vitro validation.

Objective: To experimentally validate the computationally predicted inhibitory activity of Compound X against Kinase Y.

Materials:

  • Recombinant human Kinase Y

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Compound X (solubilized in DMSO)

  • Positive control inhibitor (known inhibitor of Kinase Y)

  • Negative control (DMSO vehicle)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Compound Preparation: Perform a serial dilution of Compound X in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add the diluted compounds, positive control, and negative control to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add a mixture of Kinase Y and its substrate to each well.

  • ATP Addition: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

The Crux of the Matter: Comparing and Interpreting the Data

The ultimate goal of cross-validation is to compare the computational predictions with the experimental results in a meaningful way. This comparison should be both qualitative and quantitative.

Data Presentation for Clear Comparison

Summarizing quantitative data in a structured table is essential for easy comparison and interpretation.

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Cell Viability (EC50, µM)
Cmpd-001-10.2501.2
Cmpd-002-9.81505.8
Cmpd-003-7.5>10,000>50
Cmpd-004-11.1250.8
Statistical Analysis and Correlation

It is crucial to go beyond a simple visual comparison and apply statistical methods to assess the correlation between computational and experimental data.

  • Correlation Coefficients: Calculate Pearson or Spearman correlation coefficients to quantify the strength and direction of the linear relationship between predicted and experimental values.

  • Mean Squared Error (MSE) and Root Mean Squared Error (RMSE): These metrics measure the average squared difference between the predicted and actual values, providing an indication of the model's predictive accuracy.[15]

  • Receiver Operating Characteristic (ROC) Analysis: For classification models (e.g., predicting active vs. inactive compounds), ROC analysis can be used to evaluate the model's ability to discriminate between the two classes.

Interpreting Discrepancies: A Learning Opportunity

It is rare for computational predictions and experimental results to align perfectly.[8][16] Discrepancies, however, should not be viewed as failures but as opportunities for learning and model refinement.

  • False Positives (Predicted Active, Experimentally Inactive): This could indicate limitations in the scoring function of a docking program, inaccuracies in the protein structure, or that the compound has poor solubility or permeability in the experimental assay.

  • False Negatives (Predicted Inactive, Experimentally Active): This might suggest that the compound binds through an unexpected mechanism not captured by the computational model, or that the model's training data was not sufficiently diverse.

When discrepancies arise, it is essential to revisit both the computational and experimental methodologies to identify potential sources of error. This iterative process of prediction, testing, and refinement is at the heart of a successful drug discovery program.

Iterative Refinement Cycle Computational_Prediction Computational Prediction Experimental_Validation Experimental Validation Computational_Prediction->Experimental_Validation Hypothesis Data_Comparison Data Comparison & Analysis Experimental_Validation->Data_Comparison Results Model_Refinement Model Refinement Data_Comparison->Model_Refinement Discrepancies Model_Refinement->Computational_Prediction Improved Model

Caption: The iterative cycle of computational prediction, experimental validation, and model refinement.

Conclusion: A Symbiotic Relationship for Future Discoveries

The cross-validation of computational predictions with experimental results is an indispensable component of modern drug discovery.[2][10] It is a dynamic and iterative process that requires close collaboration between computational and experimental scientists. By embracing a rigorous and objective approach to cross-validation, we can build more robust and predictive models, make more informed decisions about which compounds to advance, and ultimately increase the probability of success in bringing new and effective medicines to patients.

References

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Safety Operating Guide

Proper Disposal of Methyl 6-bromo-3-methoxypicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Methyl 6-bromo-3-methoxypicolinate (CAS No. 945954-94-9) is a halogenated pyridine derivative, a class of compounds whose handling and disposal require careful planning and execution. This guide provides essential, procedurally-focused information to ensure this compound is managed safely from the bench to its final disposal, safeguarding both personnel and the environment.

The causality behind stringent disposal protocols for halogenated compounds lies in their potential for environmental persistence and toxicity. The carbon-bromine bond in this compound places it firmly in the category of halogenated organic compounds, which are subject to specific federal and local disposal regulations. Improper disposal can lead to the contamination of water and soil, with potentially long-lasting ecological consequences. Therefore, a self-validating system of waste management, grounded in regulatory compliance and chemical common sense, is not just best practice—it is a professional obligation.

Hazard Assessment and Immediate Safety

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is critical. Based on the Safety Data Sheet (SDS), this compound presents several risks that dictate the necessary safety precautions.[1]

Summary of GHS Hazard Classifications

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: Safety Data Sheet for this compound.[1]

The primary operational directive derived from this data is to prevent all direct contact. The compound's potential to cause skin, eye, and respiratory irritation, combined with its acute toxicity if inhaled or swallowed, necessitates the use of robust personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[1]

  • Body Protection: A flame-retardant laboratory coat and, if handling larger quantities, a chemical-resistant apron or suit is necessary.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Such wastes are explicitly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Land disposal is generally prohibited for these compounds, making chemical destruction, primarily through high-temperature incineration, the required method.[4][5][6]

Step 1: Waste Identification and Segregation

  • Designate: All unused this compound, solutions containing the compound, and materials contaminated with it (e.g., weigh boats, gloves, pipette tips, absorbent pads) must be designated as "Hazardous Waste."

  • Segregate: This waste stream must be kept separate from all other laboratory waste, including non-halogenated solvents, aqueous waste, and solid waste. Cross-contamination can create complex and expensive disposal challenges. The pyridine moiety also means it should not be mixed with strong acids or oxidizers in the waste container to prevent potentially hazardous reactions.[7]

Step 2: Containerization

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, glass). Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List any other solvents present in the container. Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 3: Accumulation and Storage

  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in a location with secondary containment to manage any potential leaks.

  • Log Keeping: Maintain a log sheet for the waste container, detailing the contents and quantities added. This documentation is crucial for the final disposal manifest.

Step 4: Professional Disposal

  • Engage a Licensed Contractor: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Supply the contractor with the Safety Data Sheet (SDS) and the waste log. They will use this information to prepare the shipping manifest and confirm the disposal methodology.

  • Confirm Disposal Method: The standard and accepted disposal method for halogenated organic compounds is high-temperature incineration (typically >820°C).[8] This process ensures the complete destruction of the molecule, preventing its release into the environment.[4][6]

The logical workflow for this process is illustrated below.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process cluster_2 Final Disposition Waste Generate Waste (Unused chemical, contaminated labware) Segregate Segregate as Halogenated Organic Waste Waste->Segregate Is it this compound? Container Place in Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store EHS Contact EHS or Licensed Waste Contractor Store->EHS Container Full or Per Accumulation Time Limit Manifest Provide SDS and Waste Manifest Information EHS->Manifest Pickup Schedule Waste Pickup Manifest->Pickup Transport Transport to a RCRA-permitted TSDF* Pickup->Transport Incinerate High-Temperature Incineration (Chemical Destruction) Transport->Incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure during the handling or disposal process, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Scoop the mixture into your designated hazardous waste container.

  • Large Spills: Evacuate the immediate area. Alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

By adhering to these structured protocols, you contribute to a culture of safety and ensure that your vital research does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Safely Handling Methyl 6-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 6-bromo-3-methoxypicolinate, a key building block in the synthesis of advanced pharmaceutical intermediates, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical safety measure.

Understanding the Hazards: A Proactive Approach to Safety

Core Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This proactive hazard assessment is the foundation of a robust safety protocol. It informs our choices in personal protective equipment, engineering controls, and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Each component of your PPE ensemble serves a specific purpose, and understanding its function is paramount.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[3]Standard safety glasses are insufficient as they do not provide a seal around the eyes. Goggles protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[4][5] Avoid latex gloves.Nitrile and neoprene offer superior resistance to a wide range of chemicals, including halogenated organic compounds. Latex gloves can degrade upon contact with certain chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[3]
Protective Clothing A flame-resistant lab coat. For larger scale operations, a chemical-resistant apron or suit may be necessary.A lab coat protects your skin and personal clothing from splashes. Ensure it is fully buttoned. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[3]The type of respirator will depend on the potential airborne concentration. For most lab-scale applications within a fume hood, respiratory protection may not be necessary. However, a risk assessment should always be performed.

Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a standardized workflow minimizes the risk of exposure and ensures the reproducibility of your experiments. The following diagram and procedural steps outline a best-practice approach for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Waste Segregate Hazardous Waste Quench->Waste Decontaminate Decontaminate Glassware & Surfaces Waste->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling and Use

  • Preparation:

    • Thoroughly review the safety information for this compound and all other reagents involved in your procedure.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling and Use:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use the smallest quantity of the substance necessary for the experiment.

    • When weighing the compound, use a disposable weigh boat or tare a suitable container within the fume hood.

    • Keep the container tightly closed when not in use.[2][6]

    • Avoid eating, drinking, or smoking in the laboratory.[3]

  • Spill Management:

    • Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Major Spill: If a large spill occurs, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][2]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating these principles of proactive hazard assessment, meticulous PPE use, standardized handling procedures, and responsible disposal practices into your daily laboratory operations, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.